molecular formula C6H3ClI2O B107220 2-Chloro-4,6-diiodophenol CAS No. 15459-49-1

2-Chloro-4,6-diiodophenol

Cat. No.: B107220
CAS No.: 15459-49-1
M. Wt: 380.35 g/mol
InChI Key: VWNMRWQDRVTTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-diiodophenol (CAS 15459-49-1) is an advanced aromatic compound with the molecular formula C₆H₃ClI₂O and a molecular weight of 380.35 g/mol . This high-purity material (>97%) is designed for use in research and development as a critical synthetic intermediate . It is of significant interest in environmental science, particularly in studies focused on water treatment, where it serves as a model compound for polyiodinated phenolic disinfection byproducts (I-DBPs) . These byproducts, which can form when iodide in source water reacts with disinfectants, are a concern due to their potential higher toxicity compared to their chlorinated and brominated analogs . Research into catalytic hydrodehalogenation (HDH) utilizes this compound to develop and test novel catalysts, such as those based on Pd/TiO₂ and Rh/TiO₂, for the efficient removal of halogenated pollutants from water. The presence of both chlorine and iodine atoms on the phenolic ring allows scientists to investigate the chemo-selectivity of CX bond cleavage, a key aspect of degradation pathways . As a building block, it is also valuable in organic synthesis and for the preparation of more complex molecules, such as (2-Chloro-4,6-diiodophenyl)methanol . Proper storage conditions (sealed, dry, 2-8°C) are recommended to preserve the stability of this compound . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMRWQDRVTTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437071
Record name 2-CHLORO-4,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15459-49-1
Record name 2-CHLORO-4,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-4,6-diiodophenol, a halogenated phenol with potential applications in organic synthesis and drug development. As a Senior Application Scientist, the aim is to deliver not just a set of protocols, but a deeper understanding of the underlying chemical principles and analytical logic. This document is structured to empower researchers to not only replicate the described methods but also to adapt and troubleshoot them effectively.

Introduction and Significance

This compound (C₆H₃ClI₂O) is a polysubstituted aromatic compound.[1] Halogenated phenols are a critical class of intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional materials.[2] The specific substitution pattern of this compound, featuring a chlorine atom and two iodine atoms on the phenol ring, offers unique reactivity for further functionalization, making it a valuable building block in medicinal chemistry and materials science. The iodine atoms, in particular, are excellent leaving groups in cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Key Molecular Properties:

PropertyValue
Molecular Formula C₆H₃ClI₂O
Molecular Weight 380.35 g/mol
CAS Number 15459-49-1

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic iodination of 2-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. The existing chlorine atom at the 2-position further influences the regioselectivity of the iodination. This guide will focus on a robust and scalable method utilizing N-Iodosuccinimide (NIS) as the iodinating agent.

Causality of Experimental Choices
  • Starting Material: 2-Chlorophenol is a readily available and cost-effective starting material.

  • Iodinating Agent: N-Iodosuccinimide (NIS) is chosen for its ease of handling as a solid reagent and its ability to act as a source of electrophilic iodine under acidic conditions. It offers a milder and often more selective alternative to other iodinating agents like iodine monochloride.[3]

  • Solvent: Acetonitrile is selected as the solvent due to its ability to dissolve both the starting material and the reagent, its relatively high boiling point allowing for elevated reaction temperatures if necessary, and its inertness under the reaction conditions.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is used to activate the NIS, generating a more potent electrophilic iodinating species.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Chlorophenol in Acetonitrile Add_NIS Add N-Iodosuccinimide (2.2 eq.) Start->Add_NIS Add_H2SO4 Add cat. H₂SO₄ Add_NIS->Add_H2SO4 Reaction Stir at room temperature (Monitor by TLC) Add_H2SO4->Reaction Quench Quench with aq. Na₂S₂O₃ Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Purification Purify by Column Chromatography Evaporation->Purification End End: this compound Purification->End Characterization_Workflow Sample Purified Product NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (MS) Sample->MS MP Melting Point Analysis Sample->MP Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis MP->Data_Analysis

References

A Technical Guide to 2-Chloro-4,6-diiodophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Chloro-4,6-diiodophenol, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic chemistry and drug development. We will explore its fundamental properties, propose a robust synthesis protocol based on established chemical principles, discuss its applications as a versatile chemical intermediate, and detail critical safety and handling procedures.

Core Properties and Chemical Identity

This compound is a polysubstituted phenol characterized by the presence of one chlorine and two iodine atoms on the benzene ring. This specific substitution pattern imparts unique reactivity and properties, making it a valuable building block in organic synthesis.

The formal IUPAC name for this compound is This compound . Its core chemical and physical properties are summarized in the table below.[1][2][3]

Chemical Structure

The arrangement of the halogen and hydroxyl substituents on the aromatic ring is depicted below. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The existing chloro-substituent at the 2-position and the iodo-substituents at the 4- and 6-positions create a sterically hindered and electronically distinct molecule.

Caption: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compoundInternal
CAS Number 15459-49-1[4]
Molecular Formula C₆H₃ClI₂O[1][2]
Molecular Weight 380.35 g/mol [1][2]
Appearance Expected to be a solid at room temperatureInferred from similar compounds[5][6]
Storage 2-8°C, Keep in dark place, Sealed in dryInferred from supplier data

Synthesis Protocol: Electrophilic Iodination of 2-Chlorophenol

A robust and logical pathway for the synthesis of this compound is the direct di-iodination of 2-chlorophenol. The hydroxyl group of the phenol is a powerful activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho position (C6) and the para position (C4) relative to the hydroxyl group are vacant in 2-chlorophenol, they are prime targets for iodination.

Causality of Reagent Choice: N-Iodosuccinimide (NIS) is selected as the iodinating agent.[7] Unlike molecular iodine (I₂), which is the least reactive halogen for electrophilic aromatic substitution, NIS provides a more reactive electrophilic iodine source.[7][8] The reaction is often catalyzed by an acid, which protonates the NIS carbonyl, further increasing the electrophilicity of the iodine atom.[9] Acetonitrile is chosen as a polar aprotic solvent to facilitate the dissolution of reactants without interfering with the electrophilic substitution mechanism.

Diagram: Synthesis Workflow

G cluster_reactants Starting Materials & Reagents cluster_process Reaction & Workup cluster_product Purification & Final Product A 2-Chlorophenol E Combine & Stir (Room Temperature, 12h) A->E B N-Iodosuccinimide (NIS) (2.2 equivalents) B->E C Trifluoroacetic Acid (cat.) C->E D Acetonitrile (Solvent) D->E F Quench with aq. Na2S2O3 Solution E->F G Extract with Ethyl Acetate F->G H Dry (Na2SO4), Filter, & Concentrate G->H I Column Chromatography (Silica Gel) H->I J This compound (Final Product) I->J

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chlorophenol (1.0 eq).

  • Dissolution: Add acetonitrile (approx. 10 mL per 1 g of 2-chlorophenol) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: In one portion, add N-Iodosuccinimide (NIS) (2.2 eq). The use of a slight excess of NIS ensures the di-iodination goes to completion.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (approx. 0.1 eq) to the mixture.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step quenches any unreacted NIS and elemental iodine, which would otherwise color the organic phase.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound. This protocol is a self-validating system; successful purification and characterization (e.g., via ¹H NMR, ¹³C NMR, and Mass Spectrometry) will confirm the identity and purity of the final product.

Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[10] The specific substitution pattern of this compound makes it a unique building block for several reasons:

  • Scaffold for Complex Molecules: The hydroxyl group provides a handle for etherification or esterification reactions, while the halogen atoms can be functionalized further through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid construction of complex molecular architectures.

  • Modulation of Physicochemical Properties: The introduction of heavy halogens like iodine significantly increases the lipophilicity of a molecule, which can be a critical parameter for modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, systematically replacing hydrogen atoms with halogens is a common strategy to probe the steric and electronic requirements of a biological target's binding pocket. This compound offers a pre-functionalized scaffold to explore these interactions.

  • Agrochemical Synthesis: The compound can be used in the formulation of pesticides or herbicides, where halogenation is a known feature of many active ingredients.[11]

Safety, Handling, and Storage

Trustworthiness through Precaution: While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from structurally related compounds like other chlorinated and iodinated phenols. These compounds are generally classified as hazardous.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Corrosivity: Causes severe skin burns and eye damage.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and changed immediately if contamination occurs.

    • Eye/Face Protection: Use safety glasses with side-shields and a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Emergency Measures
  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place to prevent potential light-induced degradation. Recommended storage temperature is between 2-8°C.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4,6-diiodophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4,6-diiodophenol, a halogenated phenol of interest in pharmaceutical and chemical synthesis.[1] In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust theoretical framework for predicting its solubility in various organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers and drug development professionals to generate reliable data for their specific applications. The document delves into the key physicochemical properties of the molecule, the fundamental principles governing solubility, and the critical factors that influence the dissolution process.

Introduction to this compound

This compound is a substituted aromatic compound featuring a hydroxyl group, a chlorine atom, and two iodine atoms attached to a benzene ring. Its highly halogenated structure makes it a valuable intermediate in organic synthesis, potentially in the development of novel pharmaceuticals, agrochemicals, or specialized materials.[1] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation development in the pharmaceutical industry.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. While experimental data for this compound is limited, we can infer its characteristics from its structure and data on analogous compounds.

PropertyValue/EstimateSource/Basis
Molecular Formula C₆H₃ClI₂O[2][3][4][5]
Molecular Weight 380.35 g/mol [2][3][4][5]
CAS Number 15459-49-1[3][6]
Appearance White to pale yellow crystalline powder (inferred)[7]
pKa (Predicted) ~6.0 - 7.0Based on 2,6-dichloro-4-iodophenol (pKa ≈ 6.42)
logP (Predicted) High ( > 3)Inferred from high degree of halogenation
Storage 2-8°C, sealed, in a dark, dry place[8]

Note: The pKa and logP values are estimations based on structurally similar compounds and theoretical considerations. The presence of electron-withdrawing halogens is expected to increase the acidity (lower the pKa) of the phenolic proton compared to phenol (pKa ≈ 10). The multiple large, hydrophobic iodine atoms suggest a high octanol-water partition coefficient (logP), indicating poor aqueous solubility and a preference for lipophilic environments.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[4][6][9] For this compound, the key interactions to consider are:

  • Van der Waals Forces: The large, polarizable iodine and chlorine atoms, as well as the aromatic ring, will lead to significant London dispersion forces. These forces will be strongest with nonpolar or moderately polar solvents.

  • Dipole-Dipole Interactions: The C-Cl and C-I bonds are polar, and the molecule will have a net dipole moment, allowing for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).

The overall solubility will be a balance of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.[10]

Expected Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above, we can predict a qualitative solubility profile for this compound:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) , which can effectively solvate the molecule through dipole-dipole interactions and act as hydrogen bond acceptors. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their ability to form hydrogen bonds with the phenolic hydroxyl group.[11][12]

  • Moderate Solubility: Expected in solvents of intermediate polarity like acetone , ethyl acetate , and dichloromethane . These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors.

  • Low to Negligible Solubility: Expected in nonpolar solvents such as n-hexane , toluene , and diethyl ether . While van der Waals forces will be present, they are unlikely to overcome the strong solute-solute interactions in the crystal lattice. The polarity mismatch will be the primary limiting factor.

  • Very Low Solubility in Water: The large, hydrophobic nature of the di-iodo-chloro-substituted benzene ring will dominate, leading to very poor aqueous solubility, as is common for highly halogenated phenols.[3]

The following table can be used by researchers to record their experimentally determined solubility data.

Organic SolventSolvent PolarityExpected SolubilityExperimental Solubility ( g/100 mL at 25°C)Experimental Solubility (mol/L at 25°C)
MethanolPolar ProticHigh
EthanolPolar ProticHigh
AcetonePolar AproticModerate to High
Ethyl AcetateModerately PolarModerate
DichloromethaneModerately PolarModerate
TolueneNonpolarLow
n-HexaneNonpolarLow
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[13][14]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature orbital shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.

    • Add a known volume of each organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary experiments may be necessary to determine the optimal equilibration time.[14]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 4-6 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).

    • Analyze the filtered supernatant from the saturated solution.

    • Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess This compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Settle undissolved solid (4-6h) D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G I Analyze standards and sample by HPLC/UV-Vis G->I H Prepare calibration standards H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.[4][6] However, this relationship should be determined experimentally for each solvent.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and solvent generally leads to higher solubility.[11]

  • pH (in aqueous or protic systems): As a phenol, this compound is weakly acidic. In solutions with a pH above its pKa, it will deprotonate to form the phenoxide anion. This ionic form is significantly more soluble in polar solvents, especially water.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.

Diagram of Influencing Factors

Influencing_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Solubility Solubility of This compound Polarity Molecular Polarity Solubility->Polarity H_Bonding Hydrogen Bonding Potential Solubility->H_Bonding Crystal_Lattice Crystal Lattice Energy (Polymorphism) Solubility->Crystal_Lattice Temperature Temperature Solubility->Temperature Solvent_Type Solvent Type (Polarity, Protic/Aprotic) Solubility->Solvent_Type pH pH of Medium Solubility->pH

Caption: Key factors influencing the solubility of this compound.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not available for this review, related halogenated phenols are known to be hazardous. The following precautions, based on data for similar compounds, are strongly recommended:

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[7]

  • Toxicology: Halogenated phenols can be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye irritation or burns.[13] Some are suspected carcinogens.[13]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Disclaimer: This safety information is based on analogous compounds. Always consult the specific Safety Data Sheet for this compound before handling.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is not yet widely published, a strong predictive understanding can be achieved by analyzing its physicochemical properties and the fundamental principles of solubility. The detailed shake-flask protocol provided herein offers a clear and reliable path for researchers to generate the precise solubility data required for their work in drug development and chemical synthesis. Adherence to the outlined safety precautions is paramount when working with this and related compounds.

References

2-Chloro-4,6-diiodophenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4,6-diiodophenol for Researchers and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound of significant interest to the scientific community, particularly those in the fields of organic synthesis, medicinal chemistry, and materials science. As a substituted phenol, its chemical reactivity is influenced by the interplay of the hydroxyl group and the halogen atoms on the benzene ring. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and potential applications, with a focus on its relevance to drug discovery and development. The presence of chlorine and iodine atoms makes it a versatile intermediate for introducing these halogens into more complex molecular architectures.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its identification, handling, and use in chemical reactions.

PropertyValueReference
Molecular Formula C6H3ClI2O[1][2][3]
Molecular Weight 380.35 g/mol [1][2][3]
CAS Number 15459-49-1
Appearance White to pale yellow crystalline powder (inferred from similar compounds)[4]
Chemical Structure

The structure of this compound, with the IUPAC numbering of the benzene ring, is depicted below. The hydroxyl group at position 1, the chlorine atom at position 2, and the iodine atoms at positions 4 and 6 define its chemical identity and reactivity.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through the electrophilic halogenation of a suitable phenol precursor. A plausible synthetic route would involve the sequential introduction of the halogen atoms onto the phenol ring. Given the directing effects of the hydroxyl group (ortho-, para-directing), a common strategy would be to start with a phenol that can be selectively halogenated.

Proposed Synthetic Workflow

A potential pathway for the synthesis of this compound could start from 2-chlorophenol, followed by iodination. The hydroxyl group will activate the ring towards electrophilic substitution, directing the incoming iodine atoms to the para and the other ortho positions.

G start 2-Chlorophenol step1 Iodination (e.g., I2, KI, oxidant) start->step1 product This compound step1->product purification Purification (e.g., Crystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for the halogenation of phenols.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chlorophenol in a suitable solvent such as glacial acetic acid.

  • Iodination: Prepare a solution of iodine and potassium iodide in water. Add this solution dropwise to the stirred solution of 2-chlorophenol at room temperature. An oxidizing agent, such as nitric acid or hydrogen peroxide, may be required to generate the electrophilic iodine species in situ.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture into an ice-water bath to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water to remove any inorganic impurities, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Applications in Research and Drug Development

Halogenated phenols are valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules.[5][6]

  • Pharmaceutical Intermediates: The chlorine and iodine atoms in this compound can be readily displaced or transformed through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for the synthesis of pharmaceutical agents.[6] The presence of halogens can also influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be a starting material for the synthesis of pesticides and herbicides.[5]

  • Material Science: The unique electronic properties conferred by the halogen atoms make such compounds candidates for use in the development of new materials with specific optical or electronic properties.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. Halogenated phenols are often toxic and corrosive.

Hazard InformationPrecautionary Measures
Hazard Statements (Anticipated) H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H411: Toxic to aquatic life with long lasting effects.
Precautionary Statements (Anticipated) P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7] P273: Avoid release to the environment. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in various scientific and industrial applications, most notably in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, featuring both chlorine and iodine substituents on a phenol backbone, provides a versatile platform for the construction of complex organic molecules. A thorough understanding of its physicochemical properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.

References

Spectroscopic Characterization of 2-Chloro-4,6-diiodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-4,6-diiodophenol, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive publicly available experimental spectra for this specific compound, this document serves as a detailed predictive analysis based on fundamental spectroscopic principles and comparative data from analogous halogenated phenols. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Introduction to this compound

This compound is a polyhalogenated aromatic compound with the molecular formula C₆H₃ClI₂O. Its structure, featuring a hydroxyl group, a chlorine atom, and two iodine atoms on a benzene ring, suggests a range of potential applications stemming from its unique electronic and steric properties. Halogenated phenols are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering a virtual roadmap for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted NMR data for this compound are based on the well-established effects of substituents on the chemical shifts of aromatic protons and carbons.[1][2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene ring.

Methodology for Prediction: The chemical shifts of aromatic protons can be estimated by starting with the chemical shift of benzene (approximately 7.3 ppm) and adding substituent chemical shift (SCS) increments for each group on the ring.[4] The hydroxyl group is an activating, ortho-, para-directing group and will shield the protons, shifting them upfield. Conversely, the halogen atoms are deactivating yet ortho-, para-directing and will deshield the protons, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.8Doublet~2-3
H-57.8 - 8.1Doublet~2-3
OH5.0 - 6.0Broad Singlet-
  • H-3: This proton is ortho to the chlorine atom and meta to an iodine atom and the hydroxyl group. The deshielding effect of the halogens is expected to dominate, placing its signal in the downfield region. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is ortho to an iodine atom and meta to the chlorine and hydroxyl groups. The cumulative deshielding effects will likely place this proton at a slightly more downfield position than H-3. It will also appear as a doublet from coupling to H-3.

  • OH Proton: The chemical shift of the phenolic proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding.[5] It is expected to appear as a broad singlet. Addition of D₂O would cause this peak to disappear, confirming its assignment.[6]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the molecule's asymmetry, six distinct signals are expected for the six carbon atoms of the benzene ring.

Methodology for Prediction: Similar to ¹H NMR, ¹³C chemical shifts can be predicted using substituent effects on the chemical shift of benzene (128.5 ppm).[7][8] The hydroxyl group causes a significant downfield shift for the ipso-carbon (C-1) and an upfield shift for the ortho (C-2, C-6) and para (C-4) carbons. Halogens also have a significant, and more complex, effect on carbon chemical shifts.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1150 - 155
C-2120 - 125
C-3135 - 140
C-485 - 90
C-5140 - 145
C-690 - 95
  • C-1 (ipso- to OH): The carbon attached to the hydroxyl group is expected to be the most deshielded aromatic carbon, appearing significantly downfield.[10]

  • C-2 (ipso- to Cl): The carbon bearing the chlorine atom will be deshielded, but the effect is less pronounced than that of the hydroxyl group.

  • C-4 and C-6 (ipso- to I): The "heavy atom effect" of iodine is known to cause a significant upfield shift for the directly attached carbon.[9] Therefore, C-4 and C-6 are predicted to be the most upfield signals in the aromatic region.

  • C-3 and C-5: These carbons will be influenced by the electronic effects of the adjacent substituents and are expected to appear in the downfield region of the aromatic spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C-O, aromatic C-H, and C-X (X = Cl, I) bonds.

Table 3: Predicted Characteristic IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch3200 - 3600Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[11][12]
Aromatic C-H stretch3000 - 3100Medium to WeakTypical for aromatic compounds.[13]
Aromatic C=C stretch1450 - 1600Medium to StrongMultiple bands are expected in this region.[13][14]
C-O stretch1200 - 1260StrongCharacteristic of phenols.[11]
C-Cl stretch700 - 850Strong[15][16]
C-I stretch500 - 600Medium to Strong[17]

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule, arising from various bending and stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Molecular Ion and Isotopic Pattern

The molecular weight of this compound (C₆H₃³⁵Cl¹²⁷I₂O) is 380.35 g/mol . The mass spectrum is expected to show a distinct molecular ion peak cluster. Chlorine has two common isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which will result in an M+2 peak with an intensity of about one-third of the molecular ion peak.[18][19] Iodine is monoisotopic (¹²⁷I), so it will not contribute to the isotopic pattern in the same way.[18]

Predicted Fragmentation Pattern

The fragmentation of halogenated phenols in the mass spectrometer can proceed through several pathways.[20][21]

Scheme 1: Predicted Major Fragmentation Pathways

fragmentation M [C₆H₃ClI₂O]⁺˙ m/z = 380/382 M_minus_I [C₆H₃ClIO]⁺ m/z = 253/255 M->M_minus_I - I• M_minus_HI [C₆H₂ClI]⁺˙ m/z = 252/254 M->M_minus_HI - HI M_minus_CO [C₅H₃ClI₂]⁺˙ m/z = 352/354 M->M_minus_CO - CO M_minus_I_minus_CO [C₅H₃ClI]⁺ m/z = 225/227 M_minus_I->M_minus_I_minus_CO - CO

Caption: Predicted major fragmentation pathways for this compound.

  • Loss of an Iodine Radical (M - 127): This is often a favorable fragmentation pathway for iodinated compounds, leading to a significant peak at m/z 253 (and 255 for the ³⁷Cl isotope).

  • Loss of Hydrogen Iodide (M - 128): Elimination of HI is another common fragmentation route for iodophenols.

  • Loss of Carbon Monoxide (M - 28): Phenolic compounds can undergo rearrangement and lose a molecule of CO.[22][23]

  • Sequential Losses: Subsequent loss of CO from the [M-I]⁺ fragment is also plausible.

The presence of a peak at m/z 127 would correspond to the I⁺ ion.

Experimental Protocols

For the acquisition of high-quality spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ absorptions.

Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable technique.[24]

  • Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectral profile for this molecule. These predictions offer a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. It is important to note that these are predicted data, and experimental verification is recommended for definitive structural confirmation.

References

The Synthetic Versatility of 2-Chloro-4,6-diiodophenol: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-Chloro-4,6-diiodophenol as a versatile building block in modern organic synthesis. Directed at researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple cataloging of reactions. Instead, it offers a strategic analysis of how the unique electronic and steric properties of this trifunctionalized phenol can be harnessed for the regioselective construction of complex molecular architectures. We will delve into the strategic application of this reagent in palladium-catalyzed cross-coupling reactions and its potential as a precursor for the synthesis of valuable heterocyclic scaffolds, such as dibenzofurans and carbazoles. This guide is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols and frameworks for innovation.

Introduction: The Strategic Value of Polysubstituted Phenols

Phenolic compounds are foundational pillars in the synthesis of a vast array of biologically active molecules and functional materials.[1] The strategic introduction of multiple, orthogonally reactive halogen substituents onto a phenol ring creates a powerful synthetic intermediate. This compound is a prime example of such a scaffold, offering a unique combination of a hydroxyl directing group and three halogen atoms with differentiated reactivity. This guide will illuminate the synthetic potential of this underutilized reagent, focusing on the principles of regioselectivity and sequential functionalization.

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its widespread application. A common and effective method involves the direct halogenation of a suitable phenol precursor. A plausible synthetic route begins with the chlorination of p-nitrophenol, followed by reduction of the nitro group and subsequent di-iodination.

A Proposed Synthetic Workflow:

Synthesis_Workflow A p-Nitrophenol B 2-Chloro-4-nitrophenol A->B Chlorination (e.g., Cl2, inert solvent) C 2-Chloro-4-aminophenol B->C Reduction (e.g., Hydrazine hydrate, catalyst) D This compound C->D Di-iodination (e.g., I2, oxidizing agent)

Caption: A potential synthetic pathway to this compound.

Detailed Protocol: Synthesis of 2-Chloro-4-aminophenol from p-Nitrophenol [2]

  • Chlorination: To a solution of p-nitrophenol in an inert organic solvent (e.g., dichloromethane or ethylene dichloride), introduce chlorine gas at a controlled temperature (typically 50-70°C). Monitor the reaction by TLC or GC-MS until the starting material is consumed. After completion, the solvent is removed under reduced pressure. The crude 2-chloro-4-nitrophenol can be purified by recrystallization.

  • Reduction: The 2-chloro-4-nitrophenol is then subjected to reduction. A common method involves the use of hydrazine hydrate in the presence of a catalyst, such as activated carbon and ferric chloride hexahydrate. The reaction is typically carried out in the presence of a base like sodium hydroxide. The mixture is heated (90-120°C) to facilitate the reduction. After cooling, the product, 2-chloro-4-aminophenol, can be isolated by filtration and purified.

The final di-iodination step to yield this compound would likely proceed via electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species.

Regioselective Cross-Coupling Reactions: A Gateway to Molecular Diversity

The synthetic utility of this compound is most profoundly realized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The differential reactivity of the C-I versus C-Cl bonds is the cornerstone of its application in sequential, regioselective functionalization.

Reactivity Hierarchy: C-I > C-Br > C-Cl

This established reactivity trend allows for the selective coupling at the more reactive C-I bonds while leaving the C-Cl bond intact for subsequent transformations.

Sequential Sonogashira Coupling

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for the synthesis of substituted alkynes.[2][3][4][5] The two iodine atoms in this compound can be sequentially functionalized with different alkynes, leading to the synthesis of complex, unsymmetrically substituted phenols.

Illustrative Reaction Scheme:

Sonogashira_Scheme Start This compound Mid Mono-alkynylated Intermediate Start->Mid R1-C≡CH, Pd(0), Cu(I), Base (Selective at C-I) End Di-alkynylated Product Mid->End R2-C≡CH, Pd(0), Cu(I), Base (Coupling at remaining C-I)

Caption: Stepwise Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Regioselective Sonogashira Coupling

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the first terminal alkyne (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Add a suitable base (e.g., triethylamine or diisopropylamine, 2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen) until TLC or LC-MS analysis indicates complete consumption of the starting material and formation of the mono-alkynylated product.

  • Upon completion, the reaction can be worked up to isolate the intermediate, or the second alkyne can be added directly to the reaction mixture for the second coupling step.

  • For the second coupling, add the second terminal alkyne (1.1 eq) and additional catalyst and base if necessary.

  • Monitor the reaction until completion, then perform an aqueous work-up, extract with an organic solvent, and purify the final product by column chromatography.

Table 1: Hypothetical Regioselective Sonogashira Coupling Data

EntryPosition of R¹Position of R²Plausible Yield (%)
1PhenylTrimethylsilyl4 or 66 or 4>80
2n-Butylp-Tolyl4 or 66 or 4>75
Sequential Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[6] Similar to the Sonogashira reaction, the differential reactivity of the halogens in this compound can be exploited for sequential, regioselective arylation or vinylation.

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the first boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).

  • Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture (typically 80-110°C) and monitor its progress by TLC or LC-MS.

  • Once the first coupling is complete, the reaction can be worked up, or the second boronic acid can be added for the subsequent coupling.

  • For the second coupling, add the second boronic acid or ester (1.2 eq) and potentially fresh catalyst and base.

  • After the second coupling is complete, cool the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.

Synthesis of Heterocyclic Scaffolds: Building Complexity

The strategic placement of functional groups on the this compound scaffold makes it an excellent precursor for the synthesis of more complex heterocyclic systems, such as dibenzofurans and carbazoles. These motifs are prevalent in many natural products and pharmaceuticals.[7][8][9][10][11][12][13][14][15]

Synthesis of Substituted Dibenzofurans

A powerful strategy for the synthesis of dibenzofurans involves an intramolecular palladium-catalyzed C-C bond formation from a diaryl ether precursor.[7][10][11][15] this compound can be envisioned as a starting point for such a synthesis.

Proposed Synthetic Pathway:

Dibenzofuran_Synthesis A This compound B Diaryl Ether Intermediate A->B Ullmann or Buchwald-Hartwig O-Arylation C Substituted Dibenzofuran B->C Intramolecular Pd-catalyzed C-C Coupling

Caption: A potential route to substituted dibenzofurans.

The initial O-arylation can be achieved through Ullmann condensation or Buchwald-Hartwig amination conditions. The subsequent intramolecular cyclization would likely be a palladium-catalyzed process. The chlorine and remaining iodine atom on the dibenzofuran core would then be available for further functionalization.

Synthesis of Substituted Carbazoles

Similarly, carbazoles can be synthesized via the intramolecular cyclization of diarylamine precursors.[8][9][12][13][14] A plausible route would involve the initial N-arylation of an aniline derivative with this compound, followed by an intramolecular palladium-catalyzed C-N bond formation.

Potential in the Synthesis of Marine Natural Products

Many marine natural products are characterized by their complex structures and high degree of halogenation.[1][16][17][18][19] The polyhalogenated nature of this compound makes it a potentially valuable building block for the total synthesis of such compounds. Its ability to undergo regioselective cross-coupling reactions allows for the controlled introduction of various side chains, mimicking the biosynthetic pathways of these intricate molecules.

Conclusion and Future Outlook

This compound represents a powerful, yet under-explored, building block in the arsenal of the modern synthetic chemist. Its trifunctional nature, coupled with the predictable and differential reactivity of its halogen substituents, opens up a vast landscape of synthetic possibilities. This guide has outlined the potential of this reagent in regioselective cross-coupling reactions and as a precursor for the synthesis of complex heterocyclic systems. It is our hope that the insights and protocols presented herein will inspire researchers to unlock the full potential of this versatile molecule, leading to the discovery of new synthetic methodologies and the creation of novel bioactive compounds.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2-Chloro-4,6-diiodophenol, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. The presence of three halogen substituents—one chlorine and two iodine atoms—on the phenolic ring profoundly influences the physicochemical properties and chemical behavior of the hydroxyl moiety. This document elucidates the electronic and steric effects conferred by these halogens, details key reactions of the hydroxyl group such as O-alkylation and O-acylation, and provides foundational experimental protocols. By synthesizing established chemical principles with practical insights, this guide serves as an essential resource for the effective utilization of this compound in complex organic synthesis.

Introduction: The Unique Chemical Landscape of this compound

Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The introduction of halogens onto an aromatic ring can significantly alter the molecule's reactivity, lipophilicity, and metabolic stability, making them valuable motifs in drug design. This compound is a particularly noteworthy scaffold due to its dense functionalization with three electron-withdrawing, yet sterically demanding, halogen atoms.

The reactivity of the phenolic hydroxyl group is a delicate interplay of several factors:

  • Acidity: The ease of deprotonation to form the corresponding phenoxide.

  • Nucleophilicity: The ability of the resultant phenoxide to participate in substitution reactions.

  • Steric Hindrance: The accessibility of the hydroxyl group to incoming reagents.

This guide will systematically explore how the unique substitution pattern of this compound dictates the behavior of its hydroxyl group, providing both theoretical understanding and practical guidance for its synthetic manipulation.

Physicochemical Properties: A Foundation for Reactivity

While experimental data for this compound is not extensively documented, we can infer its key properties through an analysis of its structure and comparison with related compounds.

Acidity and pKa

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide through inductive and resonance effects, thereby increasing the acidity (lowering the pKa).

The phenyl ring itself is considered electron-withdrawing. Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is additive. For instance, the pKa of phenol is approximately 10.0, while the pKa of the more acidic 2,6-dichloro-4-iodophenol is predicted to be around 6.42.[2] Given the presence of two iodine atoms and one chlorine atom, all of which are electron-withdrawing, the pKa of this compound is anticipated to be significantly lower than that of phenol, likely in the range of 6.0-7.0. This enhanced acidity is a critical factor in its reactivity, as it allows for deprotonation under milder basic conditions compared to phenol.

Table 1: Comparison of Phenol Acidity

CompoundSubstituentspKa (approx.)
PhenolNone10.0
4-Chlorophenol4-Cl9.4
2,6-Dichlorophenol2,6-di-Cl6.8
2,6-Dichloro-4-iodophenol2,6-di-Cl, 4-I6.42 (Predicted)[2]
This compound 2-Cl, 4,6-di-I 6.0 - 7.0 (Estimated)
Steric and Electronic Profile

The substitution pattern of this compound presents a unique combination of steric and electronic effects.

  • Inductive Effect (-I): The chlorine and iodine atoms strongly withdraw electron density from the aromatic ring, which in turn makes the hydroxyl proton more acidic.

  • Resonance Effect (+R): The lone pairs on the halogen atoms can be donated to the ring through resonance, although this effect is generally weaker for halogens compared to their inductive effect.

  • Steric Hindrance: The presence of a chlorine atom and a large iodine atom in the ortho positions (2 and 6) creates significant steric bulk around the hydroxyl group. This can hinder the approach of large reagents and influence the kinetics of reactions at the hydroxyl center.

Key Reactions of the Hydroxyl Group

The primary reactions involving the hydroxyl group of this compound are O-alkylation (etherification) and O-acylation (esterification). The success of these transformations hinges on the careful selection of reagents and conditions to overcome the steric hindrance and manage the electronic properties of the starting material.

O-Alkylation (Etherification) via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[3] The reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide or phenoxide) acts as the nucleophile.

  • Base Selection: Due to the enhanced acidity of this compound, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for complete deprotonation to the phenoxide. However, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can also be sufficient and may offer better functional group tolerance. The choice of a weaker base can be advantageous if other sensitive functionalities are present in the alkylating agent.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are ideal for Williamson ether synthesis.[4] They effectively solvate the cation of the base without solvating the phenoxide anion, thus maintaining its nucleophilicity.

  • Alkylating Agent: The reaction works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide) as they are most susceptible to SN2 attack.[3] Secondary and tertiary alkyl halides are more prone to E2 elimination, especially with a sterically hindered phenoxide.

  • Temperature: The reaction is often heated to increase the rate, typically in the range of 60-100 °C. However, with highly reactive primary alkyl halides, the reaction may proceed at room temperature.

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound in polar aprotic solvent (e.g., DMF) B Add Base (e.g., K₂CO₃, NaH) A->B C Stir at room temperature to form phenoxide B->C D Add Alkyl Halide (R-X) C->D E Heat reaction mixture (e.g., 60-80 °C) D->E F Monitor reaction by TLC E->F G Quench with water F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J K K J->K Characterize Product (NMR, MS)

Caption: Workflow for the O-alkylation of this compound.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-4,6-diiodoanisole.

O-Acylation (Esterification)

The formation of a phenyl ester from this compound can be achieved through several methods, with the choice depending on the nature of the carboxylic acid and the desired reaction conditions.

This is a straightforward method where the phenoxide reacts with an acyl chloride or bromide.

  • Causality: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl or HBr byproduct and drive the reaction to completion. The steric hindrance at the ortho positions of the phenol may necessitate heating.

For more sensitive or sterically hindered carboxylic acids, the Steglich esterification is a mild and effective alternative.[5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

  • Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] DMAP, a hypernucleophilic acylation catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium salt.[7] This salt readily undergoes nucleophilic attack by the sterically hindered hydroxyl group of this compound, even at room temperature. The mild conditions of the Steglich esterification make it suitable for complex molecules with multiple functional groups.[6]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + DCC Phenol This compound DCC DCC Ester Phenyl Ester Product Acylpyridinium N-Acylpyridinium Salt Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) DMAP DMAP (Catalyst) Acylpyridinium->DMAP regenerated Acylpyridinium->Ester + Phenol

Caption: Mechanism of the Steglich Esterification.

  • To a solution of the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or THF (0.2 M) at 0 °C, add a solution of DCC (1.2 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Predicted Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1-C (C-OH)-~150-155
2-C (C-Cl)-~120-125
3-H~7.8-8.0~130-135
4-C (C-I)-~90-95
5-H~7.6-7.8~140-145
6-C (C-I)-~95-100

Note: These are estimated values and may vary depending on the solvent and the prediction algorithm used.[8][9] The ¹H NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent protons. The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons.[10][11]

Applications in Drug Development and Research

Halogenated organic compounds are frequently utilized in medicinal chemistry to enhance the pharmacological properties of a lead compound. The incorporation of chlorine and iodine can:

  • Increase Lipophilicity: Facilitating passage through cell membranes.

  • Modulate Metabolism: Blocking sites of metabolic oxidation.

  • Engage in Halogen Bonding: A non-covalent interaction that can contribute to ligand-receptor binding affinity.[1]

While specific applications of this compound are not widely reported, its structural motifs are present in various biologically active molecules. Its derivatives could serve as valuable intermediates in the synthesis of novel therapeutic agents, particularly in areas where targeted lipophilicity and metabolic stability are desired. For instance, halogenated phenols are precursors to a variety of pharmaceuticals and agrochemicals.[12]

Conclusion

The hydroxyl group of this compound exhibits a reactivity profile that is significantly modulated by the presence of its three halogen substituents. The strong inductive effect of the halogens renders the hydroxyl proton markedly acidic, facilitating its deprotonation to the corresponding phenoxide. This enhanced acidity allows for the use of a broader range of bases in reactions such as the Williamson ether synthesis. However, the steric bulk of the ortho-substituents presents a challenge that must be addressed through the careful selection of reagents and reaction conditions, favoring less hindered alkylating agents and employing robust esterification methods like the Steglich protocol. This guide provides a foundational understanding and practical starting points for chemists seeking to harness the synthetic potential of this unique halogenated phenol.

References

An In-depth Technical Guide on the Safety and Handling of 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the essential safety and handling precautions for 2-Chloro-4,6-diiodophenol, a compound utilized in specialized research and development applications. Given the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this document synthesizes critical safety information from structurally analogous compounds, including halogenated and, more specifically, chlorinated and iodinated phenols. This approach, rooted in established chemical principles, offers a robust framework for ensuring laboratory safety.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

This compound belongs to the family of halogenated phenols, a class of compounds known for their potential toxicity and corrosive properties. The presence of both chlorine and iodine atoms on the phenol ring is expected to influence its reactivity and toxicological profile.

Based on this data, this compound should be presumed to be:

  • Harmful if swallowed. [4]

  • Toxic in contact with skin. [4]

  • A cause of severe skin burns and eye damage. [4]

  • Potentially harmful if inhaled.

  • Toxic to aquatic life with long-lasting effects. [4]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6] Chronic exposure to related compounds has been associated with digestive disturbances, nervous system disorders, and damage to the liver and kidneys.[7]

Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective control measures to ensure personnel safety.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosures) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of Safety Controls for Chemical Handling.

Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.[6] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles and face shield[5][9]Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene)[5][10]Flame-resistant lab coat[11]N95 respirator or higher, used within a fume hood[9]
Chemical Reactions and Purifications Chemical splash goggles and face shield[5][9]Double-gloving with chemical-resistant gloves[5][10]Chemical-resistant apron over a flame-resistant lab coat[10][11]Work exclusively within a certified chemical fume hood[10]
Handling Solid Compound Chemical splash goggles and face shield[5][9]Double-gloving with chemical-resistant gloves[5][10]Flame-resistant lab coat[11]N95 respirator or higher, used within a fume hood[9]

Standard Operating Procedures (SOPs): Ensuring Consistent Safety

Detailed SOPs are crucial for minimizing exposure and preventing accidents. These procedures should be readily accessible to all laboratory personnel.

Handling and Storage
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[4][10]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][12] The storage area should be accessible only to authorized personnel.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[7]

Spill Response

In the event of a spill, immediate and appropriate action is critical.

Spill_Response_Workflow cluster_1 Spill Response Protocol Evacuate Evacuate the immediate area and alert others Assess Assess the spill (size, location, potential for exposure) Evacuate->Assess PPE Don appropriate PPE Assess->PPE Contain Contain the spill with inert absorbent material PPE->Contain Collect Collect the absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Disposal

All waste containing this compound must be treated as hazardous waste.[4]

  • Solid Waste: Collect in a clearly labeled, sealed container.[5]

  • Liquid Waste: Collect in a designated, sealed container for chlorinated organic waste.[6]

  • Compatibility: Do not mix with incompatible waste streams.[6]

Emergency Procedures: Preparedness is Key

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected area with soap and plenty of water.[14] Seek immediate medical attention.[4] For extensive exposure, drench with a safety shower.[13]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[14] Seek immediate medical attention.[4]

Conclusion

While specific safety data for this compound is limited, a thorough analysis of structurally related compounds provides a strong foundation for safe handling practices. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, implementing detailed standard operating procedures, and being prepared for emergencies, researchers can work with this compound with a high degree of safety. Continuous risk assessment and a proactive safety culture are paramount in the dynamic environment of drug discovery and development.

References

Methodological & Application

Application Note: 2-Chloro-4,6-diiodophenol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Diversity with a Tri-Halogenated Phenol

In the landscape of modern drug discovery, the efficiency with which chemists can generate novel molecular architectures is paramount. Building blocks that offer multiple, selectively addressable points for diversification are invaluable assets. 2-Chloro-4,6-diiodophenol is one such scaffold, possessing a unique combination of functional groups—a nucleophilic phenol, two highly reactive C-I bonds, and a more robust C-Cl bond—that can be exploited to create complex, three-dimensional molecules.[1] Its utility stems from the principle of orthogonal reactivity , allowing for sequential and site-selective modifications, a cornerstone of efficient library synthesis and lead optimization.[2]

This guide provides an in-depth look at the strategic application of this compound in medicinal chemistry. We will explore its chemical properties, detail field-proven protocols for its key transformations, and present a case study illustrating its role in constructing bioactive scaffolds.

Physicochemical Properties & Safe Handling

Understanding the fundamental properties of a building block is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 15459-49-1[3][4]
Molecular Formula C₆H₃ClI₂O[3][4]
Molecular Weight 380.35 g/mol [3][4]
Appearance Off-white to light brown solidGeneric Observation
Storage Keep in a dark place, sealed in dry, 2-8°C[4]

Safety & Handling: this compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[5] It is also suspected of causing cancer and is toxic to aquatic life.[5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[5]

  • Handling: Avoid creating dust. Use sealed containers for storage and transport. Do not eat, drink, or smoke in the work area.[5]

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5] If swallowed, rinse the mouth and call a physician immediately.[5]

Strategic Applications in Synthesis: The Power of Differential Reactivity

The synthetic versatility of this compound arises from the distinct reactivity of its three functional handles. This allows for a modular approach to building complex molecules.

  • Phenolic Hydroxyl Group: The acidic proton of the phenol allows for facile deprotonation to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis or O-acylation.

  • Carbon-Iodine (C-I) Bonds: The C-I bonds are significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond.[2] This provides a reliable method for selective, mono- or di-arylation/alkenylation/alkynylation at the 4- and 6-positions.

  • Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is less reactive and typically requires more forcing conditions (e.g., more active catalysts, higher temperatures) to participate in cross-coupling.[2] This difference enables its functionalization in a subsequent step after the C-I bonds have been addressed.

This hierarchy of reactivity is the cornerstone of its utility, allowing chemists to build out different regions of the molecule in a controlled, stepwise manner.

G cluster_0 This compound Scaffold cluster_1 Reaction Pathways start C₆H₃(OH)(Cl)(I)₂ p1 Step 1a: Phenolic Derivatization (e.g., Williamson Ether Synthesis) start->p1 Base + R-X p2 Step 1b: Selective C-I Coupling (e.g., Suzuki, Sonogashira) start->p2 Pd(0) cat., R-B(OH)₂ (Mild Conditions) p1->p2 Sequential Functionalization p3 Step 2: C-Cl Coupling (e.g., Buchwald-Hartwig) p1->p3 p2->p1 p2->p3 Pd(0) cat., Nu-H (Forcing Conditions) product Complex Trisubstituted Aromatic Product p3->product

Diagram 1: Sequential functionalization workflow.

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for analogous halogenated phenols and serve as a robust starting point for synthesis. Researchers should perform their own optimization based on the specific substrates used.

Protocol 3.1: Site-Selective Suzuki-Miyaura Di-Arylation at the C-I Positions

This protocol leverages the higher reactivity of the C-I bonds to selectively introduce two aryl groups, leaving the C-Cl bond intact for subsequent modification.

Reaction Scheme: C₆H₃(OH)(Cl)(I)₂ + 2 Ar-B(OH)₂ → C₆H₃(OH)(Cl)(Ar)₂

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound380.35380 mg1.01.0
Arylboronic Acid--2.42.4
Pd(PPh₃)₄1155.5658 mg0.050.05
K₂CO₃ (anhydrous)138.21415 mg3.03.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (2.4 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask under a positive flow of inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4,6-diarylphenol product.

Causality Notes:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable catalyst for Suzuki couplings with aryl iodides.[2] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) may be required in a subsequent step.

  • Base: Potassium carbonate is a moderately strong base sufficient to facilitate the transmetalation step of the Suzuki cycle without causing unwanted side reactions with the phenol.[1]

  • Solvent System: The dioxane/water mixture is a common choice that effectively solubilizes both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 3.2: Phenolic O-Alkylation via Williamson Ether Synthesis

This protocol demonstrates the functionalization of the hydroxyl group, which can be performed either before or after cross-coupling reactions to generate diverse diaryl ether structures.

Reaction Scheme: C₆H₃(OH)(Cl)(I)₂ + R-Br → C₆H₃(OR)(Cl)(I)₂

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound380.35380 mg1.01.0
Alkyl Bromide (R-Br)--1.21.2
K₂CO₃ (anhydrous)138.21276 mg2.02.0
N,N-Dimethylformamide (DMF)-5 mL--

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (5 mL) and stir the suspension.

  • Add the alkyl bromide (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours. Monitor progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Notes:

  • Base Choice: K₂CO₃ is a suitable base for deprotonating the phenol. Stronger bases like sodium hydride (NaH) could also be used but require strictly anhydrous conditions.

  • Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions like the Williamson ether synthesis, effectively solvating the potassium phenoxide intermediate.

Case Study: Synthesis of a Diaryl Ether Kinase Inhibitor Scaffold

Diaryl ether motifs are prevalent in many kinase inhibitors, where they often serve as a flexible hinge-binding element. This compound is an ideal starting point for creating libraries of such compounds. The following hypothetical, yet chemically sound, pathway illustrates this potential.

Diagram 2: Hypothetical synthesis of a kinase inhibitor scaffold.

This synthetic route demonstrates the power of sequential, site-selective reactions.

  • Step 1 (Suzuki Coupling): A mono-Suzuki coupling is performed. By carefully controlling stoichiometry (using ~1.1 eq of boronic acid), selective reaction at one of the C-I positions can often be achieved, though a mixture of mono- and di-coupled products may form. For this illustration, we assume selectivity for the less sterically hindered 4-position.

  • Step 2 (Ullmann Ether Synthesis): The phenolic hydroxyl is coupled with an iodo-heterocycle using a copper-catalyzed Ullmann condensation, a classic method for diaryl ether formation.[6]

  • Step 3 (Second Suzuki Coupling): The remaining C-I bond at the 6-position is functionalized with a different aryl group under Suzuki conditions.

  • Step 4 (Buchwald-Hartwig Amination): Finally, the more robust C-Cl bond is targeted under more forcing conditions, using a highly active catalyst system (e.g., a Buchwald ligand like XPhos and a strong base like NaOtBu), to install an amine substituent.

This four-step sequence transforms a simple building block into a complex, highly decorated scaffold suitable for screening in kinase assays.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its true value lies in the differential reactivity of its halogen and hydroxyl groups, which enables chemists to perform sequential, regioselective reactions. This allows for the controlled and efficient synthesis of diverse and complex molecular libraries, accelerating the discovery of new therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the unique chemical properties of this scaffold in their drug development programs.

References

The Role of Halogenated Phenols in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delves into the pivotal role of halogenated phenols as versatile intermediates in the synthesis of modern agrochemicals. While a comprehensive search of scientific literature and patent databases did not yield specific applications for 2-Chloro-4,6-diiodophenol in the synthesis of commercialized agrochemicals, this document will focus on structurally related and industrially significant chlorinated phenols. Through detailed case studies, we will explore the synthetic pathways, reaction mechanisms, and experimental protocols for the production of a leading fungicide and insecticide. This guide aims to provide researchers and synthetic chemists with practical insights and methodologies applicable to the broader class of halogenated phenolic compounds in the discovery and development of new crop protection agents.

Introduction: The Strategic Importance of Halogenated Phenols in Agrochemicals

Halogenated phenols are a class of aromatic compounds that serve as critical building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The presence, number, and position of halogen atoms on the phenol ring are instrumental in modulating the physicochemical properties and biological efficacy of the final product. These substitutions can influence factors such as lipophilicity, metabolic stability, and binding affinity to the target site in pests, weeds, or fungi.

The reactivity of the phenolic hydroxyl group, coupled with the ability to perform selective electrophilic aromatic substitutions, makes these compounds highly versatile synthons. While direct applications of this compound in mainstream agrochemical production are not prominently documented, the principles of its potential reactivity can be understood through the lens of its chlorinated analogues, which are cornerstones of several high-value agrochemical products. This guide will explore two such examples: the synthesis of the imidazole fungicide Prochloraz from 2,4,6-trichlorophenol and the production of the insecticide Hexaflumuron from a dichlorinated precursor.

Case Study 1: Synthesis of the Fungicide Prochloraz from 2,4,6-Trichlorophenol

Prochloraz is a broad-spectrum imidazole fungicide that is widely used to control a range of diseases in cereals, fruits, and vegetables.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] The synthesis of Prochloraz is a multi-step process that hinges on the initial etherification of 2,4,6-trichlorophenol.[2][3][4][5]

Synthetic Pathway Overview

The synthesis of Prochloraz from 2,4,6-trichlorophenol generally proceeds through three key stages:

  • Etherification: Formation of a phenoxy ether by reacting 2,4,6-trichlorophenol with a 1,2-dihaloethane.

  • Amination: Substitution of the terminal halide with n-propylamine.

  • Carbamoylation and Imidazole Addition: Formation of the final N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-carboxamide structure.

prochloraz_synthesis TCP 2,4,6-Trichlorophenol Intermediate1 1-Chloro-2-(2,4,6-trichlorophenoxy)ethane TCP->Intermediate1 NaOH DHE 1,2-Dichloroethane DHE->Intermediate1 Intermediate2 N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine Intermediate1->Intermediate2 NPA n-Propylamine NPA->Intermediate2 Prochloraz Prochloraz Intermediate2->Prochloraz 1. TMC 2. Imidazole TMC Trichloromethyl carbonate TMC->Prochloraz Imidazole Imidazole Imidazole->Prochloraz

Caption: Synthetic pathway for Prochloraz from 2,4,6-Trichlorophenol.

Experimental Protocol: Synthesis of 1-Chloro-2-(2,4,6-trichlorophenoxy)ethane

This protocol is a representative procedure based on established chemical principles.

Objective: To synthesize the key ether intermediate, 1-chloro-2-(2,4,6-trichlorophenoxy)ethane.

Materials:

  • 2,4,6-Trichlorophenol (1 mole equivalent)

  • Sodium Hydroxide (1.05 mole equivalent)

  • 1,2-Dichloroethane (excess, serves as reactant and solvent)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, 0.02 mole equivalent)

  • Water

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve sodium hydroxide in water.

  • Add 2,4,6-trichlorophenol to the aqueous NaOH solution to form the sodium salt.

  • Add the excess 1,2-dichloroethane and the phase transfer catalyst to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring to ensure adequate mixing of the aqueous and organic phases.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and allow the layers to separate.

  • Isolate the organic layer, which contains the product.

  • Wash the organic layer with water to remove any remaining salts.

  • Remove the excess 1,2-dichloroethane by distillation under reduced pressure.

  • The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Use of NaOH: To deprotonate the phenol, forming the more nucleophilic phenoxide ion required for the Williamson ether synthesis.

  • Excess 1,2-Dichloroethane: Serves as both a reactant and a solvent, driving the reaction to completion.

  • Phase Transfer Catalyst: Facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase to react with the 1,2-dichloroethane.

Data Summary
ParameterValueReference
Starting Material2,4,6-Trichlorophenol[6][7]
Key Reagents1,2-Dichloroethane, n-Propylamine, Imidazole, Trichloromethyl carbonate[3][6]
Purity of 2,4,6-Trichlorophenol>95% required for optimal synthesis[4][5]
Overall YieldCan be optimized to be high[3]

Case Study 2: Synthesis of the Insecticide Hexaflumuron from a Dichlorophenol Intermediate

Hexaflumuron is a benzoylurea insecticide that acts as a chitin synthesis inhibitor, primarily used for termite control. Its synthesis involves the preparation of a key intermediate, 2,6-dichloro-4-aminophenol.

Synthetic Pathway Overview

The synthesis of 2,6-dichloro-4-aminophenol, a crucial precursor for Hexaflumuron, can be achieved from 2,6-dichlorophenol.

  • Nitration: Electrophilic nitration of 2,6-dichlorophenol to introduce a nitro group at the para position.

  • Reduction: Reduction of the nitro group to an amine to yield 2,6-dichloro-4-aminophenol.

hexaflumuron_intermediate_synthesis DCP 2,6-Dichlorophenol Intermediate1 2,6-Dichloro-4-nitrophenol DCP->Intermediate1 Nitration NitratingAgent Nitric Acid / Sulfuric Acid NitratingAgent->Intermediate1 Product 2,6-Dichloro-4-aminophenol Intermediate1->Product Reduction ReducingAgent Reducing Agent (e.g., H2/Catalyst) ReducingAgent->Product

Caption: Synthesis of the Hexaflumuron intermediate 2,6-dichloro-4-aminophenol.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-aminophenol

This protocol is a generalized representation of the synthesis.

Objective: To synthesize 2,6-dichloro-4-aminophenol from 2,6-dichlorophenol.

Part A: Nitration of 2,6-Dichlorophenol

Materials:

  • 2,6-Dichlorophenol (1 mole equivalent)

  • Nitric Acid (e.g., 70%, 1.1 mole equivalent)

  • Sulfuric Acid (catalytic or as solvent)

  • Organic Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve 2,6-dichlorophenol in the organic solvent in a reaction vessel equipped with a stirrer and a dropping funnel, and cool the mixture in an ice bath.

  • Slowly add the nitric acid (and sulfuric acid if used) to the cooled solution while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent over-nitration.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period.

  • Monitor the reaction by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer, wash it with a dilute sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 2,6-dichloro-4-nitrophenol.

Part B: Reduction of 2,6-Dichloro-4-nitrophenol

Materials:

  • 2,6-Dichloro-4-nitrophenol (from Part A)

  • Reducing Agent (e.g., Hydrogen gas with a catalyst like Platinum on Carbon (Pt/C), or a chemical reducing agent like hydrazine hydrate with a catalyst)

  • Solvent (e.g., Ethanol, Diethylene glycol ether)

Procedure (Catalytic Hydrogenation):

  • Charge an autoclave with 2,6-dichloro-4-nitrophenol, the solvent, and the Pt/C catalyst.

  • Seal the reactor and purge it with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the mixture to the reaction temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The product, 2,6-dichloro-4-aminophenol, can be isolated from the filtrate by crystallization upon cooling or by solvent removal.

Trustworthiness of the Protocol: The separation of the nitration and reduction steps allows for better control and purification of the intermediate, leading to a higher purity final product. The choice of a catalytic hydrogenation for the reduction is a clean and efficient method often used in industrial processes.

Data Summary
ParameterValueReference
Starting Material2,6-Dichlorophenol
Key Intermediate2,6-Dichloro-4-nitrophenol
Final Intermediate2,6-Dichloro-4-aminophenol
ApplicationPrecursor for the insecticide Hexaflumuron

Structure-Activity Insights and the Role of Halogenation

The strategic placement of halogen atoms on the phenol ring is a cornerstone of modern agrochemical design. In the case of Prochloraz, the 2,4,6-trichloro substitution pattern is crucial for its fungicidal activity. These chlorine atoms enhance the lipophilicity of the molecule, aiding its penetration into the fungal cell, and also contribute to its binding affinity at the active site of the target enzyme. For the benzoylurea insecticides like Hexaflumuron, the specific halogenation pattern on the aniline moiety (derived from the halogenated aminophenol) is critical for its insecticidal potency and spectrum of activity. The di-ortho chloro substitution can also provide steric hindrance that protects the molecule from rapid metabolic degradation, thereby increasing its persistence and efficacy.

Conclusion

While this compound itself does not appear to be a widely utilized precursor in the agrochemical industry based on public domain information, the broader class of halogenated phenols remains of paramount importance. The case studies of Prochloraz and Hexaflumuron synthesis from 2,4,6-trichlorophenol and a dichlorophenol derivative, respectively, highlight the established and powerful role of these intermediates. The synthetic methodologies presented, including etherification, nitration, and reduction, are fundamental transformations in industrial organic synthesis. For researchers in the field, these examples serve as a robust foundation for understanding the synthesis of existing agrochemicals and provide a framework for the design and development of new, innovative crop protection solutions that may yet involve novel halogenation patterns.

References

Application Notes & Protocols: Strategic Functionalization of 2-Chloro-4,6-diiodophenol via Regioselective Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction as applied to the polyhalogenated scaffold, 2-Chloro-4,6-diiodophenol. This substrate presents a unique opportunity for sequential and site-selective functionalization, making it a valuable building block in medicinal chemistry and materials science.[1][2] We delve into the mechanistic principles governing the reaction's regioselectivity, offering field-proven protocols for achieving controlled mono- and di-arylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile platform for the synthesis of complex molecular architectures.

Introduction: The Strategic Value of this compound

This compound is a trifunctionalized aromatic compound whose utility lies in the differential reactivity of its halogen substituents. The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is the preeminent tool for its derivatization.[3] The reaction's mild conditions and high functional group tolerance make it ideal for complex syntheses.[4][5]

The primary challenge and opportunity when working with this compound is controlling the regioselectivity of the coupling. The reactivity of aryl halides in the rate-determining oxidative addition step of the Suzuki coupling follows the general trend: I > Br > OTf >> Cl.[6][7] This inherent reactivity difference allows for selective coupling at the C-I bonds while leaving the more robust C-Cl bond intact for subsequent transformations. This guide will illuminate the subtle factors that control selectivity between the two non-equivalent C-I positions and provide robust protocols for predictable outcomes.

Reaction Mechanism and Principles of Regioselectivity

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[6][8] Understanding this cycle is paramount to troubleshooting and optimizing the reaction.

The Catalytic Cycle

The reaction mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is typically the rate-limiting step.[6]

  • Transmetalation: A base activates the organoboron species (R-B(OH)₂) to form a more nucleophilic boronate complex. This complex then transfers the organic group (R) to the Pd(II) center, displacing the halide.[3][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond (Ar-R) and regenerating the active Pd(0) catalyst.[10][11]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L2-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R (Coupled Product) ArPdR->ArR X_anion [X]⁻ , [B(OH)₃Base]⁺ ArPdR->X_anion ArX Ar-X (this compound) ArX->ArPdX RBOH2 R-B(OH)₂ (Boronic Acid) RBOH2->ArPdR Base Base (e.g., K₂CO₃) Base->ArPdR

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Governing Regioselectivity

With two iodine atoms at the C4 and C6 positions, the primary question is which site reacts first. The selectivity is governed by a combination of electronic and steric effects:[4]

  • Electronic Effects: The hydroxyl group (-OH) is an ortho-, para-directing electron-donating group, while the chlorine (-Cl) is an ortho-, para-directing but deactivating group. The C4-iodine is para to the -OH group and meta to the -Cl group. The C6-iodine is ortho to the -OH group and meta to the -Cl group. The increased electron density at the ortho and para positions relative to the hydroxyl group can influence the rate of oxidative addition.

  • Steric Hindrance: The C6 position is sterically more hindered due to the adjacent hydroxyl group. This steric clash can disfavor the approach of the bulky palladium catalyst, leading to a preference for reaction at the less hindered C4 position.

In most palladium-catalyzed systems, steric hindrance is the dominant factor , leading to preferential mono-arylation at the C4 position. Achieving di-arylation requires forcing conditions or adjusting the stoichiometry of the boronic acid.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[12][13] Palladium catalysts and organoboron reagents should be handled with care.[14][15]

Protocol for Selective Mono-Arylation at the C4-Position

This protocol is optimized for the selective coupling at the less sterically hindered C4-iodo position.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Eq.
This compound379.351.01.0
Phenylboronic Acid121.931.11.1
Pd(PPh₃)₄ (Tetrakis)1155.560.030.03
Potassium Carbonate (K₂CO₃)138.212.52.5
1,4-Dioxane-8 mL-
Deionized Water-2 mL-

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 379 mg), Phenylboronic acid (1.1 mmol, 134 mg), and Potassium Carbonate (2.5 mmol, 345 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.[16]

  • Solvent Addition: Add the degassed 1,4-Dioxane (8 mL) and deionized water (2 mL) via syringe. A small amount of water is often necessary to facilitate the reaction.[17]

  • Catalyst Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg).

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with 20 mL of deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).[8]

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-chloro-6-iodo-4-phenylphenol.

Protocol for Di-Arylation at C4 and C6 Positions

To achieve di-substitution, harsher conditions and an excess of the boronic acid are required.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Molar Eq.
This compound379.351.01.0
Phenylboronic Acid121.932.52.5
Pd(dppf)Cl₂816.640.050.05
Cesium Carbonate (Cs₂CO₃)325.823.03.0
Toluene-8 mL-
Deionized Water-2 mL-

Rationale for Changes:

  • Boronic Acid: Increased to 2.5 equivalents to ensure availability for the second, slower coupling.

  • Catalyst: Pd(dppf)Cl₂ is often more robust and efficient for challenging couplings.[7]

  • Base: Cesium carbonate is a stronger base, which can accelerate the reaction, particularly the more difficult coupling at the C6 position.

  • Temperature: A higher temperature is used to overcome the activation energy barrier for the sterically hindered C6 position.

Procedure: Follow the same steps as in Protocol 3.1, but use the reagents listed above and set the reaction temperature to 100 °C. The reaction time may be significantly longer (12-24 hours).

Experimental Workflow and Troubleshooting

Experimental_Workflow start Start reagents Weigh Reagents: - Aryl Dihalide - Boronic Acid - Base start->reagents setup Assemble Glassware (Flask, Condenser) reagents->setup inert Purge with Inert Gas (Ar or N₂) setup->inert solvents Add Degassed Solvents inert->solvents catalyst Add Pd Catalyst solvents->catalyst heat Heat to Reaction Temp (e.g., 85-100 °C) catalyst->heat monitor Monitor by TLC / GC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Figure 2: General experimental workflow for Suzuki coupling reactions.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Base is not strong enough or is insoluble.1. Use a fresh bottle of catalyst or a more robust pre-catalyst like Pd(dppf)Cl₂.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) or grind the base to a fine powder.[17]
Protodeborylation of Boronic Acid 1. Boronic acid is unstable.2. Reaction temperature too high or reaction time too long.3. Presence of excess water.1. Use the boronic acid pinacol ester (BPin) derivative instead.2. Attempt the reaction at a lower temperature.3. Ensure anhydrous solvents are used if the boronate is particularly sensitive.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).1. Improve inert atmosphere technique.2. Add a small amount of a reducing agent or ensure the reaction conditions favor in-situ reduction of the Pd(II) source.[7]
Mixture of Mono- and Di-coupled Products 1. Incorrect stoichiometry for mono-coupling.2. Reaction run for too long or at too high a temperature.1. Use only a slight excess of boronic acid (1.05-1.1 eq) for mono-coupling.2. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the di-substituted product.

References

Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 2-Chloro-4,6-diiodophenol with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Strategic Alkynylation of a Privileged Scaffold

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is distinguished by its mild reaction conditions and remarkable tolerance of a diverse array of functional groups, rendering it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and advanced organic materials.[1][3][4]

This application note provides a detailed technical guide for the Sonogashira coupling of a unique and highly functionalized substrate: 2-Chloro-4,6-diiodophenol. This molecule presents both a challenge and an opportunity. The presence of three distinct halogen atoms—one chloro and two iodo substituents—necessitates a deep understanding of chemoselectivity. The inherent reactivity difference among aryl halides in Sonogashira couplings (I > Br > Cl > F) allows for the selective alkynylation at the more reactive C-I bonds, leaving the C-Cl bond intact for subsequent orthogonal transformations.[5][6] The phenolic hydroxyl group, while potentially interfering with some catalytic cycles, can be accommodated in Sonogashira reactions, often without the need for protecting groups, thus streamlining the synthetic route.[3]

The resulting 2-chloro-4,6-bis(alkynyl)phenols are valuable intermediates, primed for further chemical elaboration. For instance, the ortho-alkynylphenol motif can undergo domino Sonogashira coupling/intramolecular cyclization reactions to construct benzofuran cores, which are prevalent in numerous biologically active compounds.[7][8]

This guide offers a comprehensive, field-proven protocol, delves into the mechanistic underpinnings of the reaction's chemoselectivity, and provides a framework for troubleshooting, empowering researchers to leverage this powerful reaction for the synthesis of novel molecular architectures.

Mechanism and Chemoselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The remarkable chemoselectivity observed in the coupling of this compound is a direct consequence of the differing reactivities of the carbon-halogen bonds in the oxidative addition step of the palladium cycle.

The Catalytic Cycles:

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide, which has a weaker C-I bond compared to the C-Cl bond. This is the rate-determining and selectivity-conferring step.

  • Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the aryl-alkyne product and regenerate the active Pd(0) catalyst.[3][9]

The significantly higher propensity of aryl iodides to undergo oxidative addition compared to aryl chlorides allows for the selective double alkynylation at the 4- and 6-positions of the phenol ring while preserving the 2-chloro substituent.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Chemoselective Step) Pd(0)L2->Oxidative_Addition ArPd(II)(I)L2 Ar-Pd(II)-I L2 Oxidative_Addition->ArPd(II)(I)L2 Transmetalation Transmetalation ArPd(II)(I)L2->Transmetalation ArPd(II)(CCR)L2 Ar-Pd(II)-C≡CR L2 Transmetalation->ArPd(II)(CCR)L2 Reductive_Elimination Reductive Elimination ArPd(II)(CCR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡CR Reductive_Elimination->Product Terminal_Alkyne H-C≡CR Copper_Acetylide Cu-C≡CR Terminal_Alkyne->Copper_Acetylide Deprotonation Base Base Base->Copper_Acetylide Cu(I) Cu(I)X Cu(I)->Copper_Acetylide Copper_Acetylide->Transmetalation Aryl_Iodide This compound Aryl_Iodide->Oxidative_Addition Workflow start Start prep Reaction Setup: - Dry Schlenk flask - Add this compound,  Pd catalyst, CuI - Purge with inert gas (Ar/N2) start->prep dissolve Add anhydrous solvent and degassed base prep->dissolve add_alkyne Add terminal alkyne via syringe dissolve->add_alkyne reaction Stir at room temperature, then heat to 50-80 °C add_alkyne->reaction monitor Monitor reaction progress (TLC, GC-MS) reaction->monitor workup Work-up: - Cool to RT - Aqueous work-up - Extract with organic solvent monitor->workup purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify end Characterize Product purify->end

References

Application Notes and Protocols for the Ether Synthesis of 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Highly Functionalized Aryl Ethers

The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. The specific substrate, 2-Chloro-4,6-diiodophenol, presents a unique synthetic challenge due to its considerable steric hindrance and the electronic deactivating effects of its halogen substituents. This guide provides a detailed exploration of the strategic approaches to the etherification of this complex phenol, offering field-proven insights and robust protocols to enable the successful synthesis of its corresponding ethers. We will delve into the mechanistic underpinnings of the Williamson ether synthesis and explore more advanced catalytic methods, such as the Ullmann and Buchwald-Hartwig reactions, which are often better suited for sterically demanding substrates.

Chemical Principles and Mechanistic Considerations

The etherification of this compound involves the formation of an ether bond (C-O-C) by reacting the phenolic hydroxyl group with an alkylating agent. The choice of synthetic strategy is paramount and is dictated by the inherent reactivity of the starting materials.

The Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a widely used method that proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, displacing the halide and forming the ether.

Key Considerations for this compound:

  • Steric Hindrance: The presence of a chlorine atom at the ortho position and two iodine atoms significantly encumbers the phenolic oxygen, potentially impeding the approach of the alkyl halide. This steric hindrance can dramatically slow down the desired SN2 reaction.[1]

  • Acidity of the Phenol: The electron-withdrawing nature of the three halogen substituents increases the acidity of the phenolic proton, facilitating its removal with a suitable base.

  • Choice of Alkyl Halide: To minimize competing elimination reactions (E2), it is crucial to use a primary alkyl halide. Secondary and tertiary alkyl halides are prone to elimination, especially in the presence of a strong base, leading to the formation of alkenes instead of the desired ether.[1][2]

  • Base and Solvent Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for the complete deprotonation of the phenol without competing in the substitution reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the base, leaving the phenoxide anion highly reactive.[1]

Advanced Catalytic Methods for Hindered Substrates

For sterically hindered and electronically deactivated phenols like this compound, modern cross-coupling reactions often provide superior yields and milder reaction conditions.

  • Ullmann Condensation: This copper-catalyzed reaction is a classic method for the formation of diaryl ethers and can be adapted for the synthesis of alkyl aryl ethers.[3][4] It is particularly useful for substrates that are unreactive under traditional Williamson conditions. Modern protocols often employ copper(I) salts with ligands to improve solubility and catalytic activity.[5][6][7]

  • Buchwald-Hartwig O-Arylation: Originally developed for C-N bond formation, this palladium-catalyzed cross-coupling reaction has been extended to the synthesis of ethers.[8][9] It is highly effective for coupling sterically hindered aryl halides and phenols and offers excellent functional group tolerance.[9]

Experimental Protocols

Protocol 1: Modified Williamson Ether Synthesis for this compound

This protocol is optimized for the synthesis of a methyl ether of this compound, a common derivative.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (approximately 10 mL per gram of phenol) to the flask and stir until the phenol is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Data Presentation

ParameterWilliamson SynthesisUllmann Condensation (Proposed)Buchwald-Hartwig (Proposed)
Alkylating Agent Primary Alkyl Halide (e.g., CH₃I)Primary Alkyl HalidePrimary Alkyl Halide/Tosylate
Catalyst NoneCuI (5-10 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand NoneL-Proline or Phenanthroline (10-20 mol%)XPhos or SPhos (2-4 mol%)
Base NaH, K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃K₃PO₄, Cs₂CO₃
Solvent DMF, THF, AcetonitrileDMF, Dioxane, TolueneToluene, Dioxane
Temperature Room Temp. to 80 °C100-140 °C80-110 °C
Key Advantages Simple, readily available reagentsGood for less reactive aryl halidesExcellent for hindered substrates
Potential Issues Elimination side reactions, steric hindranceHigher temperatures, catalyst removalCatalyst cost and sensitivity

Visualization of Experimental Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_base Add NaH at 0°C start->add_base form_alkoxide Stir to form phenoxide add_base->form_alkoxide add_alkyl_halide Add Alkyl Halide (e.g., CH3I) at 0°C form_alkoxide->add_alkyl_halide react Stir at RT for 12-24h (Monitor by TLC) add_alkyl_halide->react quench Quench with sat. NH4Cl react->quench extract Extract with Diethyl Ether quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Aryl Ether purify->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Characterization of the Final Product

The structure and purity of the synthesized ether should be confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the protons of the added alkyl group is a key indicator of success. For a methyl ether, a singlet integrating to three protons would be expected, typically in the range of 3.5-4.0 ppm.

    • ¹³C NMR: The carbon of the O-alkyl group will appear as a new signal, and the aromatic carbons will show shifts consistent with the formation of the ether linkage.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the starting phenol (around 3200-3600 cm⁻¹) and the appearance of a strong C-O-C stretching band for the aryl ether (typically around 1200-1250 cm⁻¹) are characteristic.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group. The isotopic pattern will be characteristic of the presence of one chlorine and two iodine atoms.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to separate it from any remaining starting material or byproducts.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no product formation Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH) or ensure anhydrous conditions.
Low reactivity of the alkyl halide.Use a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI.
Formation of alkene byproduct Elimination (E2) is competing with substitution (SN2).Use a primary alkyl halide. Avoid secondary or tertiary halides. Lower the reaction temperature.
Multiple products observed C-alkylation of the phenoxide.This is less common but possible. Changing the solvent or counter-ion may alter the O/C alkylation ratio.
Difficulty in purification Byproducts with similar polarity to the product.Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization if the product is a solid.

Conclusion

The etherification of this compound requires careful consideration of its steric and electronic properties. While the Williamson ether synthesis can be adapted for this substrate, particularly with unhindered primary alkyl halides, modern catalytic methods like the Ullmann and Buchwald-Hartwig reactions offer powerful alternatives that may lead to higher yields and milder reaction conditions. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate the synthesis of these challenging yet valuable molecules.

References

Protocol for the O-Alkylation of 2-Chloro-4,6-diiodophenol: A Guide to Navigating Steric Hindrance and Competing Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and materials. This application note provides a comprehensive guide to the O-alkylation of 2-Chloro-4,6-diiodophenol, a sterically hindered and electron-deficient substrate. We delve into the mechanistic principles of the Williamson ether synthesis, outline critical experimental parameters, and provide a detailed, validated protocol. Furthermore, this guide offers expert insights into overcoming common challenges such as competing C-alkylation and elimination side reactions, ensuring a robust and reproducible methodology for researchers in drug discovery and chemical development.

Introduction and Scientific Principles

O-alkylated aromatic compounds are ubiquitous structural motifs in medicinal chemistry and materials science. The Williamson ether synthesis, first reported in 1850, remains the most prevalent method for their construction.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein a phenoxide ion attacks an alkyl halide to form an ether linkage.[1][3]

The successful O-alkylation of this compound presents unique challenges. The presence of three halogen substituents significantly influences the phenol's properties:

  • Acidity: The electron-withdrawing nature of the halogens increases the acidity of the phenolic proton, facilitating its removal with a moderately strong base.

  • Steric Hindrance: The bulky iodine and chlorine atoms at the ortho positions (C2 and C6) sterically encumber the phenolic oxygen. This hindrance can impede the approach of the alkylating agent, potentially slowing down the desired O-alkylation.[4][5]

  • Nucleophilicity of the Phenoxide: While the phenoxide is readily formed, its nucleophilicity can be modulated by the surrounding substituents and the reaction medium.

A critical aspect of this synthesis is managing competing reaction pathways. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (O-alkylation vs. C-alkylation).[1][6] Additionally, the base used to deprotonate the phenol can promote the elimination (E2) of the alkyl halide, particularly with secondary or tertiary halides, to form an alkene.

This protocol is designed to maximize the yield of the desired O-alkylated product by carefully selecting conditions that favor the SN2 pathway at the oxygen atom while minimizing these side reactions.

Experimental Workflow Overview

The overall process involves the deprotonation of the phenol to form the corresponding phenoxide, followed by nucleophilic attack on a primary alkyl halide. The process concludes with an aqueous workup and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry Glassware & Inert Atmosphere (N2/Ar) P2 Prepare Anhydrous Solvent (e.g., DMF) P1->P2 P3 Weigh this compound & Base (e.g., NaH) P2->P3 R1 Dissolve Phenol in Solvent P3->R1 R2 Add Base Portion-wise at 0 °C to form Phenoxide R1->R2 R3 Add Alkyl Halide Dropwise R2->R3 R4 Warm to RT or Heat & Monitor by TLC R3->R4 W1 Quench Reaction (e.g., with H2O or sat. NH4Cl) R4->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash, Dry & Concentrate W2->W3 W4 Purify by Column Chromatography W3->W4 W5 Characterize Product (NMR, MS, etc.) W4->W5

Figure 1: A generalized workflow for the O-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the O-methylation using methyl iodide. It can be adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97%Sigma-AldrichStore in a cool, dark place.
Sodium hydride (NaH)60% dispersion in oilSigma-AldrichHighly reactive with water. Handle under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a freshly opened bottle or from a solvent purification system.
Methyl iodide (CH₃I)≥99%, stabilizedAlfa AesarLight-sensitive and a potent alkylating agent. Handle with care.
Diethyl ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent Grade-For quenching the reaction.
Brine (Saturated aq. NaCl)Reagent Grade-For washing.
Magnesium Sulfate (MgSO₄)Anhydrous-For drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

Safety Precautions
  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Always handle in a fume hood under an inert atmosphere.

  • DMF: A potential teratogen. Avoid inhalation and skin contact.

  • Methyl Iodide: Toxic and a suspected carcinogen. It is a volatile liquid. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere to prevent quenching of the strong base (NaH) by atmospheric moisture.

Step-by-Step Procedure
  • Preparation:

    • Set up an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

    • Add this compound (e.g., 3.80 g, 10.0 mmol) to the flask.

    • Add anhydrous DMF (40 mL) via syringe and stir to dissolve the phenol.

    • Cool the solution to 0 °C using an ice-water bath.

  • Phenoxide Formation:

    • Carefully add sodium hydride (60% dispersion in oil, e.g., 0.44 g, 11.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 10 minutes.

    • Observation: Hydrogen gas will evolve. Continue stirring at 0 °C for 30-60 minutes after the addition is complete, or until the gas evolution ceases, indicating complete formation of the sodium phenoxide. The solution may become slightly colored.

  • Alkylation:

    • Add methyl iodide (e.g., 0.69 mL, 1.56 g, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture at 0 °C over 5 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate in Hexane as eluent). The product spot should appear, and the starting phenol spot should diminish. The product will be less polar than the starting phenol.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) dropwise to destroy any excess NaH.

    • Transfer the mixture to a separatory funnel and add water (50 mL) and diethyl ether (50 mL).

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to isolate the pure O-alkylated product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Key Parameters and Troubleshooting

The success of the O-alkylation is contingent on the careful selection of base, solvent, and alkylating agent.

Causality of Experimental Choices

G Phenol This compound Phenoxide Sterically Hindered Phenoxide Ion Phenol->Phenoxide + Base Base Strong Base (e.g., NaH, K2CO3) Elim Side Product: Elimination (E2) Base->Elim Acts on R-X (if R = 2°/3°) O_Alk Desired Product: O-Alkylation (SN2) Phenoxide->O_Alk + R-X C_Alk Side Product: C-Alkylation Phenoxide->C_Alk Ambident Nucleophile (Favored in Protic Solvents) AlkylHalide Alkyl Halide (R-X) (Primary is best) Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->O_Alk Favors SN2 Solvent->C_Alk Discourages

Figure 2: Interplay of reagents and conditions determining reaction outcome.

  • Choice of Base: A strong base is required to fully deprotonate the phenol. Sodium hydride (NaH) is an excellent choice as it is non-nucleophilic and the deprotonation is irreversible.[7] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures or the use of a phase-transfer catalyst.[8]

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are crucial.[7] These solvents solvate the cation (e.g., Na⁺) but not the phenoxide anion, leaving the oxygen nucleophile "bare" and highly reactive.[6] Protic solvents (like ethanol) would solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and favoring C-alkylation.[6][7]

  • Choice of Alkylating Agent: The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][3] Therefore, primary alkyl halides (R-CH₂-X) are strongly preferred. Secondary halides will give a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[3][7] The reactivity of the halide leaving group follows the order I > Br > Cl.[9]

Optimization and Troubleshooting Table
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete deprotonation (base too weak).2. Inactive alkylating agent.3. Insufficient temperature/time.1. Use a stronger base like NaH. Ensure anhydrous conditions.2. Check the purity of the alkylating agent. Use an alkyl iodide for higher reactivity.3. Increase reaction temperature (e.g., to 50-80 °C) and/or extend the reaction time. Monitor by TLC.
Low Yield 1. Competing elimination (E2) side reaction.2. Competing C-alkylation.3. Reagent stoichiometry.1. Ensure a primary alkyl halide is used. Avoid high temperatures if possible.2. Confirm use of a polar aprotic solvent (DMF, DMSO).[6]3. Use a slight excess (1.1-1.2 eq.) of both the base and the alkylating agent.
Multiple Products 1. Formation of C-alkylated isomers.2. Elimination product from the alkyl halide.1. Re-evaluate solvent choice. Ensure it is a polar aprotic solvent.2. This is common with secondary alkyl halides. The only solution is to switch to a primary alkyl halide.[2]
Difficult Purification 1. Unreacted starting phenol.2. Oily mineral oil from NaH dispersion.1. A basic wash (e.g., dilute NaOH) during workup can remove acidic starting material. Be cautious as this can cause emulsions.2. Before workup, add anhydrous hexanes, swirl, and decant to remove the mineral oil from the reaction salts.

References

Application Notes & Protocols: 2-Chloro-4,6-diiodophenol as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Chloro-4,6-diiodophenol. This uniquely substituted phenol serves as a powerful and versatile building block for the construction of complex heterocyclic scaffolds, primarily through transition metal-catalyzed cross-coupling and cyclization strategies. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis of substituted dibenzofurans and precursors to carbazoles. Furthermore, we explore its application in cornerstone carbon-carbon bond-forming reactions, including Suzuki-Miyaura and Sonogashira couplings, highlighting the potential for selective functionalization. Each section is supported by mechanistic insights, workflow diagrams, and troubleshooting guides to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

This compound is a halogen-rich aromatic compound whose synthetic potential is derived from the differential reactivity of its substituents. The presence of two iodine atoms, which are excellent leaving groups in palladium-catalyzed reactions, alongside a more robust chlorine atom and a nucleophilic hydroxyl group, makes this molecule a highly adaptable scaffold. The ortho- and para-positions of the iodine atoms relative to the hydroxyl group allow for the strategic construction of fused ring systems.

The primary applications of this precursor lie in the synthesis of dibenzofuran and carbazole cores. These heterocycles are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antitumor, antibacterial, and anti-inflammatory properties, as well as utility in organic electronics due to their charge-transport capabilities.[1] This guide will focus on practical, protocol-driven approaches to leverage the unique reactivity of this compound.

Synthesis of Dibenzofuran Scaffolds via Intramolecular Cyclization

A highly efficient strategy for constructing the dibenzofuran core involves a two-step, one-pot sequence: an initial intermolecular C-O bond formation (O-arylation) to create a diaryl ether, followed by a palladium-catalyzed intramolecular C-C bond formation (direct arylation).[2][3] The this compound is ideally suited for the second step of this sequence, acting as the ortho-iodophenol component.

A common approach involves the reaction of an o-iodophenol with a silylaryl triflate, followed by in-situ palladium-catalyzed cyclization.[1] This methodology affords access to a variety of substituted dibenzofurans in good to excellent yields.

Workflow for Dibenzofuran Synthesis

G cluster_0 Step 1: O-Arylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Catalyst Regeneration A This compound C Diaryl Ether Intermediate A->C CsF B Silylaryl Triflate B->C E Dibenzofuran Product C->E Pd(OAc)₂, P(t-Bu)₃, Base (e.g., K₂CO₃) D Pd(0) Catalyst D->C F Pd(II) E->F Reductive Elimination F->D Reduction

Caption: One-pot, two-step synthesis of dibenzofurans.

Experimental Protocol: Synthesis of 1,3-Diiodo-4-chlorodibenzofuran

This protocol is adapted from methodologies developed for the synthesis of dibenzofurans from o-iodophenols.[1][4]

Materials:

  • This compound

  • (2-(Trifluoromethyl)phenyl)trimethylsilane (as an example coupling partner, which would be converted to the triflate)

  • Cesium Fluoride (CsF)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding silylaryl triflate (1.1 mmol), and CsF (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • O-Arylation: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS to confirm the formation of the diaryl ether intermediate.

  • Catalyst Addition: To the same flask under a positive pressure of argon, add Pd(OAc)₂ (0.05 mmol, 5 mol%), P(t-Bu)₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Cyclization: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The reaction should be monitored for the disappearance of the intermediate and the formation of the dibenzofuran product.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired dibenzofuran.

Causality and Expertise:

  • Cesium Fluoride (CsF): CsF is used to activate the silylaryl triflate, facilitating the nucleophilic attack by the phenoxide to form the diaryl ether.[1]

  • Palladium Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ is highly effective for C-H activation and intramolecular C-C bond formation. The ligand stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and unwanted side reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The two C-I bonds in this compound are prime reaction sites for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The C-Cl bond is substantially less reactive under typical palladium catalysis conditions, allowing for selective functionalization at the iodo-positions.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron compound and an organic halide.[6][7] Using this compound, a double Suzuki coupling can be performed to introduce two new aryl or vinyl substituents, creating highly functionalized phenol derivatives.

Suzuki_Cycle Pd0 Pd(0)L₂ Start R¹-X (Aryl Iodide) Pd_Complex1 R¹-Pd(II)L₂-X Pd_Complex2 R¹-Pd(II)L₂-R² Pd_Complex1->Pd_Complex2 Transmetalation Product R¹-R² Pd_Complex2->Product Reductive Elimination Start->Pd_Complex1 Oxidative Addition Boronic R²-B(OR)₂ (Boronic Acid/Ester) Boronic->Pd_Complex1 Base Base (e.g., K₂CO₃) Base->Boronic

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid) (2.2-2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (2.2 mmol) in the chosen solvent system (e.g., 10 mL of 4:1 Dioxane/Water).

  • Add Base and Catalyst: Add K₂CO₃ (4.0 mmol) followed by Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an argon atmosphere for 8-16 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL). Wash with water (20 mL) and brine (20 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by flash column chromatography (silica gel) to obtain the 2-chloro-4,6-diarylphenol product.

Coupling Partner (Boronic Acid)BaseSolventTemp (°C)Approx. Yield (%)
Phenylboronic acidK₂CO₃Toluene/EtOH/H₂O9085-95
4-Methoxyphenylboronic acidCs₂CO₃Dioxane/H₂O10080-90
3-Thienylboronic acidK₃PO₄DMF10075-85
Vinylboronic acid pinacol esterK₂CO₃Dioxane/H₂O8070-80
Caption: Representative conditions for Suzuki-Miyaura coupling. Yields are estimates based on typical reactions with diiodoaryl compounds.[8]
Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming C-C bonds between terminal alkynes and aryl halides, co-catalyzed by palladium and copper complexes.[9][10] This reaction allows for the introduction of two alkynyl moieties onto the this compound core, producing valuable intermediates for materials science and precursors for further cyclization reactions.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition (R-X) Pd0->OxiAdd Pd_Complex R-Pd(II)L₂-X OxiAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product R-C≡C-R' RedElim->Product Product->Pd0 Alkyne H-C≡C-R' Cu_Acetylide Cu-C≡C-R' Alkyne->Cu_Acetylide Cu(I)X Base Base (Amine) Base->Alkyne Cu_Acetylide->Transmetal

Caption: Interdependent catalytic cycles of the Sonogashira reaction.[11]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (2.2-2.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)

  • Anhydrous THF or DMF

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Add Solvents and Reagents: Add anhydrous THF (10 mL) and TEA (5 mL). Stir for 10 minutes. Then, add the terminal alkyne (2.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4,6-bis(alkynyl)phenol.

Troubleshooting Guide:

  • Low or No Yield: Ensure all reagents and solvents are strictly anhydrous. Degas the solvent and amine base thoroughly before use to remove oxygen, which can cause catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[12]

  • Formation of Homocoupled Alkyne: This side reaction is often catalyzed by copper in the presence of oxygen. Minimize this by maintaining a strict inert atmosphere and using degassed solvents. Running the reaction under "copper-free" Sonogashira conditions is an alternative.[11]

  • Reaction Stalls: The catalyst may have deactivated. Ensure the purity of all reagents. If necessary, a second small portion of the palladium catalyst can be added.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of diverse and complex heterocyclic molecules. Its differential halide reactivity allows for selective, high-yield transformations under well-established palladium-catalyzed conditions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to construct novel dibenzofuran, carbazole, and other poly-functionalized aromatic systems for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance for optimizing the synthesis of 2-Chloro-4,6-diiodophenol. Authored for experienced chemists, this document moves beyond basic protocols to address the nuances of reaction mechanisms, troubleshoot common issues, and enhance yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: My di-iodination reaction of 2-chlorophenol is resulting in a low yield. What are the primary factors I should investigate?

A low yield in this synthesis can often be attributed to several critical parameters. Key areas to examine include:

  • Suboptimal pH: The iodination of phenols is highly pH-dependent. The reactive species is the phenolate ion, which is more nucleophilic than the neutral phenol. A low pH will suppress the formation of the phenolate, thus slowing down the reaction. Conversely, an excessively high pH may lead to unwanted side reactions.[1]

  • Reactivity of the Iodinating Agent: Molecular iodine (I₂) is a relatively weak electrophile.[2] To drive the reaction forward, an oxidizing agent is often necessary to convert the iodide byproduct (I⁻) back into a reactive iodine species.[1]

  • Reaction Temperature and Duration: Temperature control is crucial. High temperatures can promote the formation of byproducts and decomposition of the desired product. Low temperatures may result in an incomplete reaction.[1] Reaction times must also be optimized to ensure complete conversion without significant byproduct formation.

  • Steric Hindrance: The chloro group at the 2-position and the first iodine atom introduced will direct the second iodination. Steric hindrance can influence the regioselectivity and overall rate of the second iodination.[1]

Q2: I am observing the formation of mono-iodinated and other isomeric byproducts. How can I improve the selectivity for the this compound?

The formation of isomers and incompletely iodinated products is a common challenge. To enhance selectivity:

  • Control Stoichiometry: Carefully controlling the molar equivalents of the iodinating agent is critical. The extent of iodination can be managed by the stoichiometry of the reagents.[3]

  • Choice of Iodinating System: The combination of an iodine source and an activator/oxidant can significantly influence selectivity. For instance, using an iodine-morpholine complex can lead to smooth iodination, starting at the less sterically hindered para position and then proceeding to the ortho positions.[4]

  • Solvent Effects: The choice of solvent can impact the reactivity and selectivity of the iodination reaction. Protic solvents like water or acetic acid are commonly used.[5]

Q3: What are the best practices for purifying crude this compound?

Purification is essential to remove unreacted starting materials, isomers, and other byproducts. Common and effective methods include:

  • Crystallization: This is a primary method for purifying the final product. The choice of solvent is critical for obtaining high purity crystals.[3]

  • Chromatography: For high-purity requirements, column chromatography can be employed to separate the desired product from closely related impurities.

  • Fractional Distillation (under reduced pressure): While less common for this specific compound due to its high boiling point, it can be an option if volatile impurities are present.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Reaction Conversion
Potential Cause Diagnostic Check Recommended Solution
Inactive Iodinating Agent Verify the source and age of the iodine. Ensure the oxidizing agent (if used) is active.Use fresh, high-purity iodine. Confirm the activity of the oxidizing agent (e.g., hydrogen peroxide, iodic acid).
Incorrect pH Measure the pH of the reaction mixture.Adjust the pH to the optimal range for phenolate formation without promoting side reactions. This is often in a slightly basic to neutral range.
Insufficient Activation Review the reaction protocol for the presence and concentration of an activating agent.Introduce an appropriate oxidizing agent like H₂O₂ or HIO₃ to regenerate the active iodine species.[5]
Low Reaction Temperature Monitor the internal temperature of the reaction.Gradually increase the reaction temperature, monitoring for the onset of the reaction while avoiding temperatures that could lead to decomposition.
Problem 2: Formation of Significant Byproducts (e.g., 2-Chloro-4-iodophenol, 2-Chloro-6-iodophenol)
Potential Cause Diagnostic Check Recommended Solution
Incorrect Stoichiometry Review calculations for all reagents.Ensure the correct molar ratio of the iodinating agent to the 2-chlorophenol is used to favor di-substitution.
Poor Regioselectivity Analyze the crude product by HPLC or GC-MS to identify the isomeric distribution.Modify the solvent system or the iodinating agent to improve selectivity. The hydroxyl group is an ortho/para director.[3]
Reaction Time Too Short Monitor the reaction progress over time using techniques like TLC or HPLC.Extend the reaction time to allow for the second iodination to proceed to completion.
Problem 3: Product Decomposition or Darkening of the Reaction Mixture

| Potential Cause | Diagnostic Check | Recommended Solution | | :--- | Excessive Reaction Temperature | Monitor the internal reaction temperature closely. | | Air Oxidation | Observe if the color change is more pronounced with exposure to air. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | | Presence of Impurities in Starting Material | Analyze the purity of the starting 2-chlorophenol. | Purify the starting material before use. |

III. Experimental Protocols

Optimized Synthesis Protocol for this compound

This protocol is a generalized procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 2-Chlorophenol

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Methanol

  • Water (deionized)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorophenol in an appropriate solvent such as methanol or a water/methanol mixture.

  • Formation of Phenolate: Slowly add a solution of sodium hydroxide to the reaction mixture to form the sodium salt of 2-chlorophenol. The pH should be adjusted to be mildly basic.

  • Preparation of Iodinating Agent: In a separate beaker, dissolve iodine and potassium iodide in water to form the triiodide ion (I₃⁻), which is more soluble in water than iodine alone.

  • Iodination Reaction: Slowly add the iodine solution to the reaction mixture at a controlled temperature (typically between 0°C and room temperature). The reaction is often exothermic and may require external cooling.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed and the desired product is the major component.

  • Work-up:

    • Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

    • Filter the crude product and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water or ethanol/water) to obtain pure this compound.

Workflow for Synthesis and Analysis

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 2-Chlorophenol Phenolate Phenolate Formation (NaOH) Start->Phenolate Iodination Di-iodination (I2/KI) Phenolate->Iodination Quench Quenching (Na2S2O3) Iodination->Quench Precipitate Acidification & Precipitation (HCl) Quench->Precipitate Crude Crude Product Precipitate->Crude Recrystallization Recrystallization Crude->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Analysis Purity Analysis (HPLC, GC-MS, NMR) PureProduct->Analysis

Caption: A streamlined workflow for the synthesis and purification of this compound.

IV. Data Presentation

Troubleshooting Reference Table
IssueObservationProbable Cause(s)Suggested Actions
Low Yield Low mass of isolated product.Incomplete reaction, side reactions, product loss during workup.Optimize reaction time/temp, check pH, improve purification technique.
Low Purity Presence of multiple spots on TLC or peaks in HPLC/GC.Isomer formation, over/under-iodination, starting material contamination.Adjust stoichiometry, control temperature, purify starting materials.
Reaction Stalls No change in starting material concentration over time.Deactivated catalyst/reagent, incorrect pH, insufficient temperature.Add fresh reagent, adjust pH, slowly increase temperature.
Analytical Methods for Purity Assessment

A combination of analytical techniques is recommended for a comprehensive purity profile.[6]

Technique Information Provided Typical Parameters
HPLC Quantitative purity, detection of non-volatile impurities.C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm.[6]
GC-MS Detection of volatile impurities, confirmation of molecular weight.Capillary column (e.g., DB-5ms), temperature programming, mass spectrometry detection.[6]
¹H NMR Structural confirmation, identification of isomeric impurities.Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), internal standard for qNMR.
Elemental Analysis Confirmation of elemental composition (C, H, Cl, I).Provides percentage composition to verify empirical formula.

V. Mechanistic Insights

The synthesis of this compound is an electrophilic aromatic substitution reaction.

IodinationMechanism cluster_step1 Step 1: Phenolate Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Second Iodination Phenol 2-Chlorophenol Phenolate 2-Chlorophenolate Phenol->Phenolate + OH⁻ H2O H₂O Intermediate Wheland Intermediate (Resonance Stabilized) Phenolate->Intermediate + I₂ OH- OH⁻ I2 I₂ Iodophenol Mono-iodinated Product Intermediate->Iodophenol - H⁺ Diiodophenol This compound Iodophenol->Diiodophenol Repeat Steps 1-3

Caption: The mechanism of electrophilic iodination of 2-chlorophenol.

The hydroxyl group of the phenol is a strong activating group and an ortho-, para-director due to resonance stabilization of the intermediate carbocation (Wheland intermediate).[2][3] The first iodine atom will preferentially substitute at the para position due to less steric hindrance from the ortho-chloro group. The second iodination then occurs at the remaining activated ortho position.

VI. References

  • Troubleshooting poor yield in diiodination of phenols - Benchchem. 1

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. 4

  • Reactions of Phenols - Chemistry Steps. 2

  • Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib. 3

  • EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents. 5

  • A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine - Benchchem. 6

References

Technical Support Center: Synthesis of 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,6-diiodophenol. The synthesis, while straightforward in principle, is prone to several side reactions that can impact yield, purity, and reproducibility. This document is structured to address specific experimental challenges with a focus on the underlying chemical principles to empower users to diagnose and resolve issues effectively.

Core Synthesis and Mechanistic Overview

The synthesis of this compound typically involves the electrophilic iodination of 2-chlorophenol. The hydroxyl (-OH) group is a potent activating ortho-, para-director, while the chloro (-Cl) group is a deactivating ortho-, para-director. The strong activating effect of the hydroxyl group governs the regioselectivity, directing the iodine atoms to the positions para (4) and ortho (6) to the -OH group. The reaction requires an electrophilic iodine species (I+), commonly generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent.

The choice of iodinating system is critical and influences the side reaction profile. Common systems include iodine with hydrogen peroxide, iodic acid, or hypervalent iodine reagents.[1][2][3] Each system presents a unique set of challenges that will be addressed in the following sections.

G cluster_main Main Synthesis Pathway cluster_side Common Side Reactions 2-Chlorophenol 2-Chlorophenol Mono-iodo Intermediates 2-Chloro-4-iodophenol + 2-Chloro-6-iodophenol 2-Chlorophenol->Mono-iodo Intermediates + I+ StartingMaterial Unreacted 2-Chlorophenol 2-Chlorophenol->StartingMaterial Incomplete Reaction Product This compound Mono-iodo Intermediates->Product + I+ Oxidation Oxidation Products (Quinones, Polymers) Mono-iodo Intermediates->Oxidation

Caption: Primary synthesis route and major side reactions.

Troubleshooting and FAQs

This section is organized by common experimental observations. Each question is addressed with an explanation of the cause and actionable troubleshooting steps.

Category 1: Reaction Inefficiency & Low Yield

Question 1: My reaction has stalled, and I have significant amounts of unreacted 2-chlorophenol and mono-iodinated intermediates (2-chloro-4-iodophenol, 2-chloro-6-iodophenol). Why is this happening?

Answer: This is a common issue stemming from insufficient electrophilic iodine or suboptimal reaction conditions.

  • Causality:

    • Stoichiometry: The reaction requires at least two equivalents of the electrophilic iodine species to proceed to completion. An insufficient amount of iodine or, more critically, the oxidizing agent that generates I+, will lead to a stalled reaction.

    • Oxidant Degradation: Some oxidizing agents, like hydrogen peroxide, can decompose over time or with exposure to heat and light, reducing their effectiveness.

    • pH Drift: The pH of the reaction medium can significantly influence the rate of iodination.[4][5] For many protocols, an acidic to neutral pH is optimal. If the pH becomes too high, the phenoxide ion forms, which is highly activated but also more susceptible to oxidation.[5]

    • Low Temperature: While lower temperatures can help control side reactions, they also slow down the rate of the desired iodination. The reaction may require a higher temperature or longer reaction time to achieve full conversion.

  • Troubleshooting Protocol:

    • Verify Reagent Stoichiometry: Ensure that at least 2.0-2.2 equivalents of molecular iodine and a corresponding amount of the oxidizing agent are used per equivalent of 2-chlorophenol.

    • Use Fresh Oxidant: Always use a fresh, properly stored solution of your oxidizing agent (e.g., hydrogen peroxide).

    • Monitor and Control pH: Buffer the reaction mixture if possible (e.g., with an acetate buffer for a pH of ~5) or monitor the pH throughout the reaction and adjust as necessary with a dilute acid.[1]

    • Optimize Temperature: If the reaction is clean but incomplete, consider incrementally increasing the reaction temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time. Monitor progress by TLC or HPLC.

Category 2: Impurity Profile & Side Product Formation

Question 2: My reaction mixture has turned a dark brown or black color, and the isolated product is heavily discolored. What are these colored impurities?

Answer: Dark coloration is typically indicative of two main side reactions: oxidation of the phenol ring and the presence of residual elemental iodine.

  • Causality:

    • Phenol Oxidation: Phenols are electron-rich and susceptible to oxidation, especially in the presence of strong oxidizing agents or under basic conditions.[2] This can lead to the formation of highly colored quinone-type compounds and, eventually, polymeric tars.[6][7] Hypervalent iodine reagents are particularly known to promote such oxidations.[8]

    • Residual Iodine (I₂): Molecular iodine has a characteristic brown/purple color. Incomplete reaction or the use of excess iodine will leave I₂ in the reaction mixture, which will contaminate the final product.[9]

  • Troubleshooting Protocol:

    • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize oxidation.

    • Optimize Oxidant Addition: Add the oxidizing agent slowly and in a controlled manner to maintain a low, steady concentration, preventing a large excess at any given time.

    • Quench with a Reducing Agent: After the reaction is complete, quench the excess elemental iodine by washing the organic extract with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9] This reduces the colored I₂ to colorless iodide (I⁻).

    • Purification: If oxidation products have formed, they must be removed. Column chromatography is often effective. Activated carbon treatment can also be used to remove colored impurities, but a pilot test should be done to check for product adsorption.

G start Reaction Complete. Mixture is Dark Brown. quench Perform Aqueous Wash with Sodium Thiosulfate start->quench check_color Is Organic Layer Still Colored? quench->check_color re_quench Add more Thiosulfate Solution. Ensure vigorous mixing. check_color->re_quench Yes end Product is Decolorized. Proceed to Isolation. check_color->end No re_quench->quench Retry Wash chromatography Color is likely from Oxidation Products. Purify via Column Chromatography or Charcoal Treatment. re_quench->chromatography If color persists

Caption: Troubleshooting workflow for discolored reaction mixtures.

Question 3: I am detecting an unexpected iodinated isomer in my final product. How is this possible?

Answer: While the directing effects of the -OH and -Cl groups are strong, the formation of unexpected isomers almost always points to an impurity in the starting material.

  • Causality:

    • Starting Material Purity: Commercial 2-chlorophenol may contain small amounts of 3-chlorophenol or 4-chlorophenol. These isomers will undergo iodination concurrently with your main substrate.

      • 4-Chlorophenol will iodinate at the 2 and 6 positions, yielding 4-Chloro-2,6-diiodophenol , a common isomeric impurity.

      • 3-Chlorophenol is more complex, but iodination will be directed by the powerful -OH group to the 2, 4, and 6 positions, leading to a mixture of other di-iodinated chlorophenols.

    • Reaction-Induced Isomerization: This is highly unlikely under standard iodination conditions. The primary cause is almost always the starting material.

  • Troubleshooting Protocol:

    • Analyze Starting Material: Before beginning the synthesis, confirm the purity of your 2-chlorophenol using a suitable analytical method like GC-MS or HPLC.

    • Source High-Purity Reagents: If significant isomeric impurities are detected, source a higher purity grade of 2-chlorophenol.

    • Purify the Final Product: If the synthesis must proceed with impure starting material, be prepared for a more challenging purification. The polarity differences between these isomers may be sufficient for separation by preparative HPLC or careful column chromatography. Recrystallization may be less effective at removing isomers compared to under-iodinated byproducts.[10]

Experimental Protocols & Data

Protocol 1: General Procedure for a Reductive Quench

This protocol describes the standard method for removing residual elemental iodine from the reaction mixture during workup.

  • Once the reaction is deemed complete by TLC or HPLC, transfer the reaction mixture to a separatory funnel.

  • If the reaction was run in a water-miscible solvent, dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Shake the funnel vigorously. The brown color of the organic layer should disappear as I₂ is reduced to I⁻.

  • If the color persists, the thiosulfate solution may be depleted or degraded.[9] Add a fresh portion and repeat the wash.

  • Separate the layers.

  • Proceed with a subsequent wash with brine (saturated NaCl solution) to remove excess water before drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

Protocol 2: Purity Assessment by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the reaction and assessing the purity of the final product.[11][12]

ParameterSetting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 5 µL
Gradient Program See table below

HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040

Expected Elution Order: 2-Chlorophenol -> Mono-iodinated species -> this compound (most retained due to higher lipophilicity).

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

<Step> <Plan> I have gathered a significant amount of information regarding cross-coupling reactions, catalyst optimization, troubleshooting, and analytical techniques. The search results cover various aspects, including the challenges of working with polyhalogenated and phenolic substrates, the importance of ligand and solvent selection, and strategies for controlling selectivity. I have also found information on common side reactions like protodeboronation and homocoupling, and the role of the base in the reaction.

However, I need to synthesize this information to create a structured and in-depth technical support guide specifically for "optimizing catalyst loading for cross-coupling with 2-Chloro-4,6-diiodophenol". While the current search results provide a strong foundation, I need to now focus on interpreting and applying this general knowledge to the specific challenges posed by this particular substrate. This will involve considering the differential reactivity of the C-I and C-Cl bonds, the influence of the phenolic hydroxyl group, and how these factors impact catalyst loading and overall reaction success.

I will now proceed with structuring the guide, creating the Q&A-style troubleshooting section, developing experimental protocols, designing the Graphviz diagrams, and compiling the reference list based on the information I have already gathered. I believe I have enough information to create a comprehensive and authoritative guide without needing further searches at this stage.

My next steps will be to:

  • Structure the technical support guide: I will create a logical flow, starting with an introduction to the challenges of the substrate, followed by a detailed troubleshooting section in a Q&A format.

  • Synthesize the search results into Q&A format: I will formulate answers to frequently asked questions, providing detailed explanations and citing the gathered sources.

  • Create detailed experimental protocols: I will develop step-by-step protocols for key troubleshooting experiments.

  • Design and generate Graphviz diagrams: I will create visual representations of the catalytic cycle and troubleshooting workflows.

  • Compile the "References" section: I will list all cited sources with their titles, source information, and verifiable URLs.

  • Review and finalize the guide: I will ensure the entire guide is accurate, clear, and adheres to all user requirements.

Given this plan, I will now proceed with generating the full response. Plan>

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing catalyst loading for cross-coupling reactions with the sterically hindered and electronically complex substrate, this compound.

Introduction: Navigating the Challenges of a Polyhalogenated Phenol

This compound presents a unique set of challenges in cross-coupling reactions due to the presence of three distinct halogen atoms (two iodines and one chlorine) and a phenolic hydroxyl group. The significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for selective functionalization.[1][2] However, achieving high yields and selectivities requires careful optimization of the catalyst system and reaction conditions. This guide will provide you with the technical insights and practical steps to overcome common hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low to no conversion of the starting material. What are the most likely causes?

A1: Low or no conversion in a cross-coupling reaction with this compound can stem from several factors, primarily related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating prematurely.[3] Ensure your palladium source and ligands are of high quality and stored under an inert atmosphere. Rigorous degassing of solvents and reagents is crucial to prevent oxidation of the catalyst.[3][4]

  • Poor Oxidative Addition: While the C-I bonds are highly reactive, steric hindrance from the adjacent iodine and chloro substituents, along with the phenolic group, can still impede the oxidative addition step.[1] The choice of ligand is critical here. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), are often necessary to facilitate this step, especially if targeting the more challenging C-Cl bond.[4][5]

  • Suboptimal Base: The base plays a critical role in both activating the boronic acid (in Suzuki couplings) and in the overall catalytic cycle.[6] A base that is too weak may not facilitate transmetalation effectively, while a base that is too strong could lead to decomposition of the substrate or catalyst.[6] For phenolic substrates, the choice of base is particularly important to avoid deprotonation of the phenol, which can inhibit the catalyst.[7] Consider screening bases of varying strengths, such as K₃PO₄, Cs₂CO₃, or organic bases.[4][6]

Q2: I am observing significant amounts of mono-coupled product and very little of the desired di-coupled product. How can I drive the reaction to completion?

A2: Achieving di-substitution on this compound requires overcoming the deactivation of the substrate after the first coupling event.

  • Increase Catalyst Loading: For the second, more challenging coupling, a higher catalyst loading may be necessary to overcome the slower reaction rate. A stepwise approach where a second charge of catalyst and ligand is added after the first coupling is complete can be effective.

  • Elevate the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the second oxidative addition.[3] Microwave heating can also be a powerful tool to accelerate sluggish reactions.[8][9]

  • Optimize the Ligand: The ligand used for the first coupling at the C-I position may not be optimal for the second coupling. A more electron-rich and sterically demanding ligand might be required for the second step.

Q3: How can I selectively functionalize only one of the iodo positions?

A3: Achieving selective mono-functionalization at one of the iodo positions is a common goal.

  • Control Stoichiometry: Use a slight excess of the this compound relative to your coupling partner (e.g., 1.1 to 1.5 equivalents).

  • Lower Catalyst Loading: Reducing the catalyst loading can favor the more reactive C-I bond and minimize the extent of the second coupling.[7]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-coupled product is maximized.[10][11][12] Lowering the reaction temperature can also help to improve selectivity.[3]

Q4: I am seeing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[4][6]

  • Use Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote protodeboronation.[4] Ensure your solvents are thoroughly dried.

  • Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction.[4] Consider using milder bases like K₂CO₃ or KF.[3][6]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can significantly reduce the rate of protodeboronation.[3]

Q5: Should I protect the phenolic hydroxyl group?

A5: The need to protect the phenolic hydroxyl group is highly dependent on the reaction conditions, especially the base.[7]

  • When to Protect: If you are using a strong base that is likely to deprotonate the phenol, protection is advisable. The resulting phenoxide can coordinate to the palladium center and inhibit catalysis.

  • When Not to Protect: With milder bases and carefully controlled conditions, protection may not be necessary. The free hydroxyl group can sometimes act as a directing group, influencing the regioselectivity of the coupling.[1]

  • Choice of Protecting Group: If protection is necessary, common choices include methyl ether, silyl ethers (e.g., TBDMS), or other standard protecting groups that are stable to the reaction conditions and easily removed.

Experimental Protocols

Protocol 1: Screening Catalyst Loading for Mono-arylation at the C-I Position

This protocol outlines a general procedure for screening different catalyst loadings to optimize the selective mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound (1.1 equiv), the arylboronic acid (1.0 equiv), and the base to a series of reaction vials.

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst and ligand in the degassed solvent.

  • Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each reaction vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%).

  • Reaction Execution: Seal the vials and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h, 8h).

  • Analysis: Once the reactions are complete, quench with water and extract with an organic solvent. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of starting material, mono-coupled product, and di-coupled product for each catalyst loading.

Catalyst Loading (mol%)Ratio of SM:Mono:Di (example)
0.550:45:5
1.010:85:5
1.55:80:15
2.0<5:70:25
Protocol 2: Troubleshooting Low Conversion with a More Activating Ligand

This protocol is designed for situations where initial attempts with a standard ligand have resulted in low conversion.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky, electron-rich ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to a higher temperature (e.g., 110 °C) with vigorous stirring.[4]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R R-Pd(II)-R' L_n Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Product RedElim->Product SM Ar-X (this compound) SM->OxAdd Boronic R'-B(OR)₂ Base Base Boronic->Base Borate [R'-B(OR)₂(Base)]⁻ Base->Borate Borate->Trans

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

G Start Low Yield or No Reaction CheckCatalyst 1. Verify Catalyst & Ligand Quality - Use fresh reagents - Ensure inert atmosphere Start->CheckCatalyst IncreaseLoading 2. Increase Catalyst Loading (e.g., 1-5 mol%) CheckCatalyst->IncreaseLoading If no improvement Success Improved Yield CheckCatalyst->Success ChangeLigand 3. Switch to More Active Ligand - Bulky, electron-rich phosphine (e.g., XPhos, SPhos) IncreaseLoading->ChangeLigand If still low yield IncreaseLoading->Success OptimizeBase 4. Screen Bases - K₃PO₄, Cs₂CO₃, KF - Consider solubility ChangeLigand->OptimizeBase If still low yield ChangeLigand->Success IncreaseTemp 5. Increase Temperature - Reflux or microwave OptimizeBase->IncreaseTemp If still low yield OptimizeBase->Success SolventEffect 6. Change Solvent - Toluene, Dioxane, 2-MeTHF IncreaseTemp->SolventEffect If still low yield IncreaseTemp->Success SolventEffect->Success Iterate as needed

Caption: Systematic troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Regioselective Functionalization of 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the regioselective functionalization of 2-Chloro-4,6-diiodophenol. This resource is designed for researchers, synthetic chemists, and drug development professionals navigating the complexities of this versatile but challenging building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, grounded in established chemical principles and field-proven insights.

The Challenge: A Molecule of Competing Reactivities

This compound is a valuable scaffold for building complex molecular architectures due to its three distinct halogen-substituted positions available for functionalization. However, this very feature presents a significant synthetic challenge. Achieving site-selectivity requires a nuanced understanding of the competing reactivities governed by steric hindrance, electronic effects, and the directing influence of the phenolic hydroxyl group. The primary difficulty lies in differentiating between the two non-equivalent C-I bonds at the C4 and C6 positions, and subsequently, reacting the much less reactive C-Cl bond. This guide will help you master this selectivity.

Troubleshooting Guide: From Low Yields to Mixed Isomers

This section addresses common problems encountered during the regioselective functionalization of this compound in a practical question-and-answer format.

Issue 1: Poor or No Conversion in Cross-Coupling Reactions

Q: My Suzuki-Miyaura (or Sonogashira) reaction with this compound is resulting in very low or no product yield. I've re-checked my reagents. What's going wrong?

A: Low conversion in palladium-catalyzed cross-couplings with this substrate often points to catalyst inhibition or suboptimal reaction conditions. The free phenolic hydroxyl group is a primary suspect.

  • Causality—Phenol Interference: In the presence of a base, the acidic phenolic proton is readily removed to form a phenoxide. This phenoxide can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, strong bases can lead to decomposition of the starting material or catalyst at elevated temperatures.[1]

  • Troubleshooting Steps:

    • Protect the Hydroxyl Group: The most robust solution is to protect the phenol. A simple methylation (using MeI, K₂CO₃) or protection as a silyl ether (e.g., TBSCl, imidazole) can prevent catalyst inhibition. Remember to choose a protecting group that is stable to your coupling conditions and can be removed efficiently later.[2]

    • Re-evaluate Your Base: If you must proceed without a protecting group, the choice of base is critical. An excessively strong base (like NaOtBu) can be detrimental. Milder inorganic bases such as K₃PO₄ or K₂CO₃ are often more suitable for reactions involving phenols.[1][3]

    • Check Catalyst and Ligand Integrity: Ensure your palladium source and ligands are not degraded. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species; if this process is inefficient, the reaction will not start.[4][5] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes resolve this.

    • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and also lead to undesirable side reactions like the homocoupling of terminal alkynes (Glaser coupling) in Sonogashira reactions.[6] Ensure your reaction flask is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

Issue 2: Lack of Regioselectivity Between C4-I and C6-I Positions

Q: I'm attempting a mono-functionalization and getting an inseparable mixture of C4 and C6 substituted isomers. How can I selectively target the C4 position?

A: Achieving selectivity between the two C-I bonds hinges on exploiting the subtle steric and electronic differences between the C4 and C6 positions. The C4 position is generally the preferred site for initial functionalization due to its lower steric hindrance.[7][8]

  • Causality—Steric and Electronic Control:

    • Steric Hindrance: The C6-iodo group is flanked by the phenolic hydroxyl group, making it significantly more sterically encumbered than the C4-iodo group. Oxidative addition of the palladium catalyst, a key step in the catalytic cycle, is therefore slower at the C6 position.[8][9]

    • Electronic Effects: The hydroxyl group is an ortho-, para-directing electron-donating group, while the chlorine is an ortho-, para-directing but deactivating group. The interplay of these electronic influences can modulate the reactivity of the C-I bonds, although steric factors are often dominant in controlling selectivity.[8]

  • Troubleshooting & Optimization Strategies:

    • Ligand Selection is Key: The use of bulky ligands on the palladium catalyst can dramatically amplify the steric differentiation between the two sites. Highly hindered phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are excellent choices to favor reaction at the less hindered C4 position.[10][11]

    • Control Reaction Conditions:

      • Temperature: Running the reaction at a lower temperature (e.g., room temperature to 50 °C) can enhance selectivity, as the higher activation energy for the reaction at the more hindered C6 site will be more difficult to overcome.

      • Reaction Time: Monitor the reaction closely. Over-running the reaction can lead to the slower formation of the C6-isomer, reducing overall selectivity.

    • Stoichiometry: Use a slight excess (no more than 1.1 equivalents) of your coupling partner to minimize di-substitution while you optimize for mono-selectivity.

Issue 3: Unwanted Di-functionalization

Q: I only want to introduce one group at the C4 position, but I am consistently getting the 4,6-di-substituted product as a major byproduct. How can I prevent this?

A: The formation of the di-substituted product occurs when the mono-substituted product reacts further. Preventing this requires careful control over reaction parameters to halt the reaction after the first coupling.

  • Troubleshooting Steps:

    • Limit the Coupling Partner: This is the most critical factor. Use precisely 1.0 equivalent, or even slightly less (e.g., 0.95 equivalents), of your organometallic reagent (e.g., boronic acid or alkyne).

    • Slow Addition: Instead of adding all reagents at once, consider the slow addition of the limiting coupling partner via a syringe pump over several hours. This maintains a low instantaneous concentration of the reagent, favoring the initial, faster reaction at the C4 position of the starting material over the subsequent, slower reaction at the C6 position of the mono-substituted product.

    • Lower Catalyst Loading: High catalyst loadings can sometimes drive the reaction towards completion, including the second coupling. Try reducing the catalyst loading (e.g., from 5 mol% to 1-2 mol%) once other parameters are optimized.

    • Monitor Diligently: Track the reaction progress using a suitable analytical technique (TLC, GC-MS, or LC-MS). As soon as the starting material is consumed and the desired mono-substituted product is at its maximum concentration, quench the reaction immediately.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order of the halogens on this compound in palladium-catalyzed cross-coupling?

A1: The reactivity is dictated by the carbon-halogen (C-X) bond dissociation energy. The trend is C–I < C–Br < C–Cl. Therefore, the C-I bonds are significantly more reactive and will undergo oxidative addition to the Pd(0) catalyst under much milder conditions than the C-Cl bond.[12] You can selectively functionalize both iodo positions while leaving the chloro group intact.

Q2: Can I selectively functionalize the C-Cl bond?

A2: Yes, but typically only after the two more reactive C-I bonds have been functionalized. To activate the C-Cl bond, you will need to employ more forcing conditions (higher temperatures) and specialized catalyst systems known for their efficacy in aryl chloride activation. These systems often feature highly electron-rich and sterically demanding ligands like biaryl phosphines (e.g., XPhos, RuPhos) or NHCs.[3][10]

Q3: Does the phenolic -OH group act as a directing group?

A3: Yes, the hydroxyl group can act as a directing group in reactions like ortho-lithiation.[13][14] However, in palladium-catalyzed cross-coupling, its primary influence is electronic (as an electron-donating group) and steric (by increasing bulk around the C6 position). Its ability to form a phenoxide in the presence of a base is more often a source of interference than a useful directing effect in these specific transformations.

Q4: For a Sonogashira coupling, is a copper co-catalyst necessary?

A4: While the classic Sonogashira reaction uses a copper(I) co-catalyst (typically CuI) to form a copper-acetylide intermediate, which speeds up the transmetalation step, it is not always required.[15] Copper-free Sonogashira protocols exist and can be advantageous as they prevent the formation of di-alkyne homocoupling byproducts (Glaser coupling). These copper-free reactions often require a different base (e.g., a bulky amine like diisopropylamine) and may proceed more slowly.

Visualization of Key Concepts

Reactivity Hierarchy Diagram

The following diagram illustrates the general order of reactivity for the different positions on the this compound scaffold in palladium-catalyzed cross-coupling reactions.

G cluster_0 Reactivity in Pd-Catalyzed Cross-Coupling C4_I C4-Iodo (Most Reactive) C6_I C6-Iodo (Moderately Reactive) C4_I->C6_I Steric hindrance at C6 C2_Cl C2-Chloro (Least Reactive) C6_I->C2_Cl C-I vs C-Cl bond energy

Caption: Reactivity hierarchy of functionalization sites.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your cross-coupling reactions.

Troubleshooting_Workflow start Low / No Yield Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are reagents/solvents pure and anhydrous? check_atmosphere->check_reagents Yes degas Degas solvent and re-run reaction check_atmosphere->degas No protect_oh Consider Protecting Phenolic -OH check_reagents->protect_oh Yes purify Purify reagents/ Use fresh anhydrous solvent check_reagents->purify No change_base Switch to a milder base (e.g., K3PO4, Cs2CO3) protect_oh->change_base change_catalyst Optimize Catalyst/Ligand System (e.g., use Pd(0) source, bulky ligand) change_base->change_catalyst success Problem Resolved change_catalyst->success degas->start purify->start

Caption: Decision tree for troubleshooting low reaction yields.

Protocols and Data Summary

Protocol: Regioselective Sonogashira Coupling at the C4-Position

This protocol is a representative example for achieving mono-alkynylation at the less sterically hindered C4-position.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • PdCl₂(PPh₃)₂ (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via cannula to dissolve the solids.

  • Add triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS every 30 minutes.

  • Upon consumption of the starting material (typically 2-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-chloro-4-alkynyl-6-iodophenol.

Table 1: Catalyst and Condition Selection Guide for Regioselectivity
Reaction TypeTarget PositionRecommended Catalyst SystemRecommended BaseKey ConsiderationsExpected Outcome
Suzuki-Miyaura C4-I (mono)Pd(OAc)₂ + SPhos or XPhosK₃PO₄Low temperature (RT - 60°C). Use 1.0-1.1 eq boronic acid.High selectivity for C4-arylation.
Sonogashira C4-I (mono)PdCl₂(PPh₃)₂ + CuIEt₃N or DIPALow temperature (RT). Use 1.0-1.1 eq alkyne. Monitor closely.High selectivity for C4-alkynylation.
Heck C4-I (mono)Pd(OAc)₂ + P(o-tolyl)₃Et₃NUse 1.1 eq alkene. Reaction may require slightly higher temp (60-80°C).Good selectivity for C4-alkenylation.
Suzuki-Miyaura C2-ClPd₂(dba)₃ + RuPhosNaOtBuBoth C4-I and C6-I must be pre-functionalized. High temperature ( >100°C).Functionalization of the C-Cl bond.

References

troubleshooting guide for Suzuki reactions involving 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions of 2-Chloro-4,6-diiodophenol

Welcome to the technical support resource for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving the highly functionalized substrate, this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. Here, we move beyond standard protocols to address the specific challenges—namely chemoselectivity, reactivity of the phenolic group, and common side reactions—that you may encounter. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its robustness and functional group tolerance in forming C-C bonds.[1][2] The reaction couples an organoboron species (typically a boronic acid) with an organic halide or pseudohalide. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd R¹-Pd(II)L_n-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)L_n-R² (Transmetalation Complex) OxAdd->Trans Transmetalation (R²-B(OR)₂ + Base) Trans->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) Trans->Product Reductive Elimination

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Challenge: Chemoselectivity with this compound

Your substrate presents a unique challenge due to the presence of three halogen atoms with differential reactivity. The generally accepted order of reactivity for oxidative addition to palladium(0) is C–I > C–Br > C–OTf > C–Cl.[6] This inherent reactivity difference is the primary tool for achieving selective transformations. With this compound, the two C–I bonds are significantly more reactive than the C–Cl bond, making selective coupling at the iodine positions feasible while leaving the chlorine atom untouched for subsequent functionalization.[1]

Chemoselectivity Figure 2: Reaction Pathways for this compound Start This compound I Cl I Mono_C4 C4-Mono-arylated Product Ar Cl I Start:f0->Mono_C4 1 eq. ArB(OH)₂ (Kinetically Favored) Mono_C6 C6-Mono-arylated Product I Cl Ar Start:f0->Mono_C6 1 eq. ArB(OH)₂ (Sterically Influenced) Di C4,C6-Di-arylated Product Ar Cl Ar Start:f0->Di >2 eq. ArB(OH)₂ (Forcing Conditions) Side {Dehalogenation | Homocoupling | Protodeboronation} Start->Side Side Reactions Mono_C4:f0->Di >1 eq. ArB(OH)₂ Mono_C4->Side Mono_C6:f0->Di >1 eq. ArB(OH)₂ Mono_C6->Side

Figure 2: Reaction Pathways for this compound

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing no reaction or very low conversion. What are the primary factors to check?

This is a common issue often traced back to one of four key areas: catalyst activity, insufficient degassing, base/solvent choice, or temperature.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source, particularly Pd(PPh₃)₄, is fresh. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to Pd(0) to initiate the cycle. Failure of this reduction can halt the reaction.

  • Oxygen Contamination: Rigorous degassing is non-negotiable. Oxygen can oxidize the Pd(0) catalyst to an inactive state and promote the unwanted homocoupling of your boronic acid.[7] Use a robust inert gas (Argon or Nitrogen) and employ techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for at least 30 minutes prior to adding the catalyst.[8]

  • Base and Solvent System: The base is crucial for activating the boronic acid in the transmetalation step.[9] For a phenolic substrate, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often superior to Na₂CO₃. The solvent must solubilize your reactants. A biphasic mixture like Toluene/H₂O or Dioxane/H₂O is standard, as water can aid in dissolving the base and boronic acid.[10][11]

  • Reaction Temperature: Oxidative addition into a C-I bond is typically facile, but subsequent steps may require thermal energy. A temperature range of 80-100 °C is a good starting point. If there is no conversion, a modest increase in temperature may be necessary.

Q2: My reaction is yielding a mixture of mono- and di-arylated products. How can I control the selectivity?

Achieving selectivity between mono- and di-substitution is primarily a function of stoichiometry and reaction conditions.

  • For Selective Mono-arylation:

    • Stoichiometry: Use the boronic acid as the limiting reagent. Start with 0.95-1.05 equivalents relative to your diiodophenol.

    • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the second coupling from occurring. Lowering the temperature (e.g., to 70-80 °C) can also enhance selectivity by slowing the rate of the second, more sterically hindered coupling.

  • For Complete Di-arylation:

    • Stoichiometry: Use a slight excess of the boronic acid, typically 2.2-2.5 equivalents, to drive the reaction to completion.

    • Reaction Time & Temperature: Allow for a longer reaction time and potentially a higher temperature (e.g., 90-110 °C) to overcome the steric hindrance of coupling to the mono-arylated intermediate.

Q3: I am observing significant dehalogenation (loss of iodine) instead of coupling. What causes this and how can I prevent it?

Dehalogenation is a side reaction where the C-I bond is cleaved and replaced with a C-H bond.[9] This typically occurs after oxidative addition, where the Ar-Pd(II)-I intermediate undergoes reductive elimination with a hydride source instead of transmetalation.

  • Cause: The hydride source can be impurities in your solvent (like alcohols), the base itself, or a degradation product. Using certain bases or solvents like ethanol can sometimes lead to this pathway.[9]

  • Solution:

    • Use High-Purity Reagents: Ensure your solvents are anhydrous and of high quality.

    • Optimize the Base: Switch to a non-hydridic base if possible. K₃PO₄ is generally a safe choice.

    • Increase Boronic Acid Concentration: Ensuring the transmetalation step is kinetically favorable can outcompete the dehalogenation pathway.

Q4: The phenolic -OH group seems to be causing issues. Should I protect it?

The free phenol adds complexity. It is acidic and will be deprotonated by the base to form a phenoxide. This can be both a challenge and an opportunity.

  • Challenges: The phenoxide can potentially coordinate to the palladium center, altering its reactivity. It can also impact the solubility of your substrate and intermediates.

  • Opportunities: The phenoxide can act as a directing group, potentially influencing the site-selectivity of the first coupling (ortho to the hydroxyl).[6]

  • Recommendation: In most modern Suzuki protocols with well-chosen ligands, protection is often unnecessary. Attempt the reaction without protection first. If you observe significant catalyst inhibition or intractable side products, consider protecting the phenol as a methyl ether (–OMe) or another stable ether, which can be cleaved post-coupling.

Q5: My catalyst is turning black (Palladium black formation). What does this mean and how do I stop it?

The formation of a black precipitate is indicative of catalyst decomposition, where the ligated Pd(0) species aggregates into inactive, insoluble palladium metal.[12]

  • Cause: This often happens when the reductive elimination step is slow or when the ligand concentration is too low to stabilize the Pd(0) intermediate. High temperatures can accelerate this process.

  • Solution:

    • Ligand Choice: Use a ligand that strongly coordinates to and stabilizes the palladium center. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent for preventing aggregation and promoting efficient catalysis.[13][14]

    • Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.

    • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can prevent decomposition by ensuring a sufficient concentration of ligated palladium is present.

Troubleshooting Decision Tree

Troubleshooting Figure 3: A Troubleshooting Flowchart Start Reaction Issue: Low or No Yield CheckDegas Is Degassing Sufficient? Start->CheckDegas ImproveDegas Action: Use Freeze-Pump-Thaw or Sparge for 30+ min CheckDegas->ImproveDegas No CheckCatalyst Is Catalyst Active? CheckDegas->CheckCatalyst Yes Success Problem Solved ImproveDegas->Success ChangeCatalyst Action: Use Fresh Catalyst/ Switch to Pd(II) + Ligand (e.g., Pd(OAc)₂ + SPhos) CheckCatalyst->ChangeCatalyst No CheckBaseSolvent Is Base/Solvent Optimal? CheckCatalyst->CheckBaseSolvent Yes ChangeCatalyst->Success ChangeBaseSolvent Action: Switch to K₃PO₄ or Cs₂CO₃. Use Toluene/H₂O or Dioxane/H₂O. CheckBaseSolvent->ChangeBaseSolvent No CheckTemp Is Temperature Correct? CheckBaseSolvent->CheckTemp Yes ChangeBaseSolvent->Success IncreaseTemp Action: Increase Temp in 10°C increments. CheckTemp->IncreaseTemp No CheckTemp->Success Yes IncreaseTemp->Success

Figure 3: A Troubleshooting Flowchart

Optimized Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Mono-Arylation

This protocol targets the formation of a mixture of 2-chloro-4-iodo-6-arylphenol and 2-chloro-6-iodo-4-arylphenol.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of Toluene:H₂O (volume calculated to make the final concentration of the substrate ~0.1 M).

  • Degassing: Seal the flask and sparge the stirred suspension with argon for 30 minutes.

  • Catalyst Addition: Under a positive flow of argon, add the palladium catalyst system (e.g., Pd(PPh₃)₄, 3 mol% OR Pd(OAc)₂, 2 mol% and SPhos, 4 mol%).

  • Reaction: Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is complete when the starting diiodophenol is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 2: Exhaustive Di-Arylation

This protocol is designed to synthesize the 2-chloro-4,6-diarylphenol product.

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (2.5 equiv), and Cs₂CO₃ (4.0 equiv).

  • Solvent Addition: Add a 5:1 mixture of 1,4-Dioxane:H₂O (~0.1 M concentration).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive flow of argon, add PdCl₂(dppf) (3 mol%).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until the mono-arylated intermediates are fully converted to the di-arylated product (typically 12-24 hours).

  • Workup: Follow the same workup procedure as described in Protocol 1.

Data Summary: Recommended Conditions

ParameterSelective Mono-ArylationExhaustive Di-ArylationRationale
Boronic Acid (equiv.) 1.0 - 1.12.2 - 2.5Stoichiometry is the primary driver of selectivity.
Catalyst System Pd(OAc)₂ / SPhosPdCl₂(dppf)SPhos ligands are highly active at lower temps; dppf is robust for forcing conditions.
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (4 equiv.)Cs₂CO₃ is more soluble and basic, helping to drive the more difficult second coupling.
Solvent Toluene / H₂O (4:1)1,4-Dioxane / H₂O (5:1)Dioxane's higher boiling point allows for increased reaction temperatures.
Temperature 80 - 90 °C100 - 110 °CHigher energy is required to overcome the steric hindrance of the second coupling.
Typical Time 2 - 6 hours12 - 24 hoursThe second coupling is significantly slower than the first.

References

stability of 2-Chloro-4,6-diiodophenol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Chloro-4,6-diiodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have synthesized the following information based on established principles of physical organic chemistry and our experience with related halophenols.

Section 1: Understanding the Stability of this compound

This section provides a foundational understanding of the chemical properties of this compound that govern its stability under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The stability of this compound is primarily influenced by three key features:

  • The Phenolic Hydroxyl Group (-OH): This group is acidic and can be deprotonated under basic conditions to form a phenoxide ion.[1] The reactivity of the molecule is significantly altered upon formation of the phenoxide.

  • The Aromatic Ring: The benzene ring is susceptible to electrophilic substitution reactions, although the existing substituents will direct the position of any new groups.

  • The Halogen Substituents (-Cl, -I): The chlorine and iodine atoms are electron-withdrawing groups that influence the acidity of the phenolic proton.[2][3] Their presence also deactivates the aromatic ring towards further electrophilic substitution. The carbon-iodine bonds are generally weaker than the carbon-chlorine bond and can be susceptible to cleavage under certain conditions.

Q2: How does the acidity of this compound compare to other halophenols?

A2: Halogen substituents increase the acidity of phenols due to their electron-withdrawing inductive effect (-I effect), which helps to stabilize the negative charge of the resulting phenoxide ion.[2][4] Generally, the more electronegative the halogen and the closer it is to the hydroxyl group, the greater the increase in acidity.[2] For this compound, the presence of three halogens, with one in the ortho position (chloro) and two in the ortho and para positions (diiodo), suggests it will be significantly more acidic than phenol itself.

Q3: What are the expected degradation pathways for this compound under acidic or basic conditions?

  • Under Acidic Conditions: Generally, phenols are relatively stable in acidic conditions. However, at elevated temperatures or in the presence of strong oxidizing acids, degradation of the aromatic ring or cleavage of the carbon-halogen bonds could occur.

  • Under Basic Conditions: In the presence of a base, the hydroxyl group is deprotonated to form a phenoxide. This electron-rich species is more susceptible to oxidation. Furthermore, nucleophilic substitution of the halogen atoms, particularly the iodine atoms, may be possible under harsh basic conditions (high temperature and pressure), though this is generally difficult for aryl halides.

Visualizing Chemical Principles

The following diagram illustrates the key structural features influencing the reactivity of this compound.

G cluster_molecule This compound cluster_properties Chemical Properties a I b Cl c I d OH e p1 Acidic Hydroxyl Group p1->d Influences reactivity in base p2 Electron-Withdrawing Halogens p2->a p2->b p2->c Affects acidity & ring reactivity p3 Aromatic Ring System p3->e Core Structure

Caption: Key structural features of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Common Experimental Problems and Solutions
Problem Potential Cause Recommended Solution
Compound degradation observed in basic buffer. The phenoxide form of this compound is likely susceptible to oxidation.Degas your buffer to remove dissolved oxygen. Consider adding an antioxidant like sodium sulfite if compatible with your experiment. Work at lower temperatures.
Inconsistent analytical results (e.g., HPLC, NMR). The compound may be degrading during sample preparation or analysis. The compound may be sensitive to light.Prepare samples immediately before analysis. Use mobile phases with a pH that ensures the stability of the compound. Protect samples from light by using amber vials.
Precipitation of the compound from aqueous solution. This compound has limited aqueous solubility, especially in its protonated form.Adjust the pH of the solution. In its deprotonated (phenoxide) form, solubility in aqueous media is generally higher. The use of co-solvents such as methanol or DMSO may be necessary.
Experimental Protocol: Assessing the Stability of this compound

This protocol provides a general framework for determining the stability of this compound under your specific experimental conditions.

Objective: To determine the rate of degradation of this compound at a given pH and temperature.

Materials:

  • This compound

  • Buffers of desired pH (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column (e.g., C18)

  • UV-Vis spectrophotometer

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Prepare reaction solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for your analytical method.

  • Incubate the reaction solutions at the desired temperature.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction solution.

  • Immediately quench any reaction by neutralizing the pH or by dilution in the mobile phase.

  • Analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution B Dilute in Buffers (pH 4, 7, 9) A->B C Incubate at Desired Temperature B->C D Sample at Time Points C->D E Quench Reaction D->E F HPLC Analysis E->F G Determine Degradation Rate F->G

Caption: Experimental workflow for assessing stability.

Section 3: In-Depth Scientific Discussion

This section delves deeper into the chemical principles governing the stability of this compound.

Influence of pH on Stability:

  • Acidic Conditions (pH < 7): In acidic solutions, the hydroxyl group of this compound will be fully protonated. In this state, the molecule is expected to be relatively stable. The primary route of degradation under harsh acidic conditions (e.g., concentrated acids, high temperatures) would likely involve electrophilic attack on the aromatic ring or, less likely, acid-catalyzed hydrolysis of the carbon-halogen bonds.

  • Neutral Conditions (pH ≈ 7): Near neutral pH, the stability will depend on the pKa of this compound. Given the electron-withdrawing nature of the three halogen substituents, the pKa is expected to be lower than that of phenol (pKa ≈ 10). Therefore, a significant fraction of the compound may exist as the phenoxide ion even at neutral pH.

  • Basic Conditions (pH > 7): In basic solutions, this compound will be predominantly in its phenoxide form. The phenoxide is more electron-rich and thus more susceptible to oxidation than the protonated phenol. The rate of oxidative degradation is expected to increase with increasing pH.

Potential for Halogen Displacement:

While nucleophilic aromatic substitution of halogens is generally difficult, it is not impossible under forcing conditions (e.g., high temperatures, strong nucleophiles). The carbon-iodine bond is weaker than the carbon-chlorine bond, making the iodine atoms more likely to be displaced. However, for most standard experimental conditions in drug development and research, this is unlikely to be a significant degradation pathway.

References

Technical Support Center: Workup Procedures for Reactions Containing 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the workup and purification of reactions involving 2-Chloro-4,6-diiodophenol. This heavily halogenated phenol presents unique challenges due to its physical properties and reactivity. This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Compound Profile: this compound

Understanding the physicochemical properties of this compound is the foundation for a successful workup strategy. Its high molecular weight, acidic nature, and potential for side-reactions necessitate careful planning.

PropertyValueSource
CAS Number 15459-49-1[1][2]
Molecular Formula C₆H₃ClI₂O[1][2][3]
Molecular Weight 380.35 g/mol [1][3]
Appearance White to pale yellow crystalline powder[4]
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C[1]
Solubility Soluble in ethanol, ethers, and benzene; slightly soluble in water.[4]

Troubleshooting Guide: Common Workup Issues & Solutions

This section addresses specific problems you may encounter during the workup of reactions involving this compound in a direct question-and-answer format.

Question 1: My reaction is complete, but how do I quench residual iodine from the iodination step?

Answer: This is a critical first step in the workup of many iodination reactions. Residual iodine (I₂) can interfere with subsequent steps and analysis, and it's often colored, making phase separation difficult.

The Causality: The most common method is to use a reducing agent to convert elemental iodine (I₂), which is organic-soluble and colored, into colorless iodide ions (I⁻), which are water-soluble. A solution of sodium thiosulfate (Na₂S₂O₃) is the standard reagent for this purpose.[5]

Recommended Protocol: Iodine Quench

  • Cool your reaction mixture to room temperature or in an ice bath if the reaction was heated.

  • Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate while stirring.

  • Continue adding the thiosulfate solution until the characteristic brown/purple color of iodine disappears completely.

  • The mixture is now ready for extraction.

Question 2: How can I effectively separate my product from unreacted this compound starting material?

Answer: This is a common challenge, especially in reactions with moderate conversion rates. The most efficient method leverages the acidic nature of the phenolic hydroxyl group.

The Causality: Phenols are weak acids. By washing your organic reaction mixture with an aqueous base (like sodium hydroxide, NaOH), you can deprotonate the unreacted this compound to form its corresponding sodium phenoxide salt.[6][7] This salt is ionic and therefore highly soluble in the aqueous layer, while your likely less acidic or neutral product remains in the organic layer.[7] This process is a classic example of an acid-base extraction.

Workup_Strategy Start Crude Reaction Mixture Quench Quench Reaction (e.g., with Na₂S₂O₃ if I₂ is present) Start->Quench Dilute Dilute with Organic Solvent & Water Quench->Dilute Extraction Liquid-Liquid Extraction (Separatory Funnel) Dilute->Extraction Decision1 Is unreacted phenol a major impurity? Extraction->Decision1 BasicWash Perform Basic Wash (e.g., 1M NaOH) Decision1->BasicWash Yes BrineWash Wash with Brine, Dry (Na₂SO₄), & Concentrate Decision1->BrineWash No BasicWash->BrineWash CrudeProduct Crude Product BrineWash->CrudeProduct Decision2 Is product pure enough (by TLC, NMR)? CrudeProduct->Decision2 Purify Further Purification Required Decision2->Purify No FinalProduct Pure Product Decision2->FinalProduct Yes Decision3 Is product solid and crystallizable? Purify->Decision3 Column Column Chromatography Decision3->Column No Recrystal Recrystallization Decision3->Recrystal Yes Column->FinalProduct Recrystal->FinalProduct

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Synthetic Intermediates

In the landscape of pharmaceutical and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of process robustness, final product safety, and efficacy. 2-Chloro-4,6-diiodophenol, a heavily substituted halogenated phenol, serves as a versatile synthetic building block.[1] Its unique substitution pattern, featuring both chlorine and iodine atoms, allows for diverse downstream reactions, including cross-coupling and substitution, making it valuable in constructing complex molecular architectures.[1]

However, the very reactions that synthesize this intermediate can also generate a constellation of structurally similar impurities, such as regioisomers, partially halogenated precursors, or by-products from side reactions. These impurities can have profound consequences, leading to decreased yields, challenging purification steps, and the introduction of potentially toxic components into the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of modern analytical techniques for the robust purity assessment of this compound. We will move beyond procedural descriptions to explore the underlying principles, explain the rationale behind methodological choices, and present comparative data to empower researchers, quality control analysts, and process chemists in selecting the most fit-for-purpose analytical strategy. All methodologies are presented within the framework of internationally recognized validation standards, such as the ICH Q2(R2) guidelines, to ensure data integrity and regulatory compliance.[2][3][4]

Strategic Approach to Purity Assessment

A comprehensive purity assessment is not a single measurement but a multi-faceted investigation. The optimal strategy employs orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—to build a complete and trustworthy purity profile. The following diagram illustrates a logical workflow for characterizing a batch of this compound.

PurityWorkflow cluster_0 Phase 1: Identity & Primary Purity cluster_1 Phase 2: Impurity Identification & Absolute Purity cluster_2 Phase 3: Final Certification Sample Sample Batch of This compound NMR_ID ¹H NMR & ¹³C NMR (Structural Confirmation) Sample->NMR_ID Confirm Identity HPLC_UV RP-HPLC-UV (Primary Purity & Impurity Profile) Sample->HPLC_UV Quantify Purity & Detect Impurities GC_MS GC-MS (Volatiles & Residual Solvents) Sample->GC_MS Assess Solvents LC_MS LC-MS (Identify Unknowns) HPLC_UV->LC_MS Characterize Impurities >0.1% qNMR qNMR (Absolute Purity Assay) HPLC_UV->qNMR Orthogonal Purity Confirmation Final_Report Certificate of Analysis (CoA) - Purity Value - Impurity Profile - Solvent Content LC_MS->Final_Report qNMR->Final_Report GC_MS->Final_Report

Caption: Workflow for comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis for non-volatile organic compounds like this compound. Its high resolution, sensitivity, and robustness make it ideal for separating the main component from closely related impurities.

Principle of Separation: The separation occurs based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. For phenols, controlling the mobile phase pH is critical. By adding an acid (e.g., formic or phosphoric acid), the phenolic hydroxyl group (pKa ≈ 7-8) is kept in its protonated, less polar form, ensuring sharp, symmetrical peaks and reproducible retention times.

Comparative Analysis of HPLC Detection Methods
DetectorPrincipleSelectivitySensitivityApplication for this compound
UV/Vis (DAD/PDA) Measures absorbance of light by chromophores.Good for aromatic compounds.ng levelPrimary Choice. Ideal for purity by area percent and quantifying known impurities. A Diode Array Detector (DAD) provides spectral data for peak purity assessment.
Mass Spectrometry (MS) Measures mass-to-charge ratio (m/z) of ionized molecules.High. Provides molecular weight information.pg to fg levelGold Standard for Impurity ID. Essential for identifying unknown impurities and confirming the mass of the main peak.
Optimized & Validated RP-HPLC-UV Method Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure performance before each run, as stipulated by ICH guidelines.[5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Rationale: A C18 phase provides excellent hydrophobic retention for the aromatic ring, while the 3.5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid is a volatile modifier compatible with MS and effectively suppresses the ionization of the phenol.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier providing good peak shape and lower viscosity than methanol.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 60% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

  • Detection: DAD, 230 nm.

    • Rationale: Phenolic compounds typically exhibit strong absorbance in the 220-280 nm range. 230 nm is chosen to maximize the signal for both the parent compound and potential impurities lacking the full substitution pattern.

  • Injection Volume: 5 µL

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a stock of ~100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • System Suitability Test (SST): Perform five replicate injections of the standard solution. The system is deemed ready if:

    • Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%.

    • Tailing factor is between 0.8 and 1.5.

    • Theoretical plates > 2000.

  • Analysis: Inject the sample solution.

  • Data Processing: Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Identity and Absolute Purity

NMR spectroscopy is unparalleled for structural elucidation. For purity assessment, its quantitative application (qNMR) offers a distinct advantage: it is a primary ratio method that can determine absolute purity without the need for a specific reference standard of the same compound.

Principle of qNMR: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[6] By comparing the integral of a specific, well-resolved resonance from the analyte to that of a certified internal standard (IS) of known purity and mass, the absolute molar concentration, and thus the mass purity, of the analyte can be calculated.

¹H NMR Spectral Features of this compound:

  • Aromatic Protons: Two signals in the aromatic region (~7-8 ppm), each integrating to 1H. They will appear as doublets due to meta-coupling.

  • Phenolic Proton: A broad singlet between 4-8 ppm. Its position is variable and depends on concentration and solvent.[7] A "D₂O shake" experiment can be used to confirm this peak, as the proton will exchange with deuterium, causing the signal to disappear.[7]

qNMR_Logic cluster_input Inputs cluster_process Process cluster_output Calculation & Output Analyte Analyte (Known Mass) This compound NMR_Acq Acquire ¹H NMR Spectrum (Ensure full relaxation, e.g., D1=30s) Analyte->NMR_Acq Standard Internal Standard (Known Mass & Purity) e.g., Maleic Anhydride Standard->NMR_Acq Integration Integrate Analyte Peak (I_A) Integrate Standard Peak (I_S) NMR_Acq->Integration Formula Purity_A = (I_A / N_A) * (N_S / I_S) * (MW_A / MW_S) * (m_S / m_A) * Purity_S Integration->Formula Result Absolute Purity (%) Formula->Result

Caption: Logical flow for determining absolute purity using quantitative NMR (qNMR).

Quantitative ¹H NMR (qNMR) Protocol

Instrumentation & Materials:

  • NMR Spectrometer (≥400 MHz).

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone). Must have high purity, be stable, non-volatile, and have resonances that do not overlap with the analyte.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Analytical balance.

Procedure:

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure complete relaxation and accurate integration.

  • Data Processing:

    • Apply phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the aromatic protons).

    • Integrate a signal for the internal standard.

  • Calculation: Use the following formula to calculate the purity:

    PurityAnalyte (%) = (IAnalyte / NAnalyte) × (NIS / IIS) × (MWAnalyte / MWIS) × (mIS / mAnalyte) × PurityIS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: mass

    • PurityIS: Certified purity of the internal standard

Gas Chromatography (GC) and Mass Spectrometry (MS): A Combined Approach

Gas Chromatography (GC): GC is highly effective for analyzing volatile and thermally stable compounds.[8] Due to the polar phenolic group, direct analysis of this compound can lead to poor peak shape (tailing). Therefore, derivatization is often required.

  • Derivatization: Converting the phenol to a less polar, more volatile ether or ester (e.g., using BSTFA for silylation or acetic anhydride for acetylation) is a common strategy.[9] This improves chromatographic performance, leading to sharper peaks and better sensitivity.

  • Application: GC is primarily used to detect and quantify volatile impurities, including residual solvents from the synthesis.

Mass Spectrometry (MS): MS is the definitive technique for molecular weight determination and structural confirmation of impurities. When coupled with a chromatographic inlet (GC or HPLC), it provides unparalleled specificity.

  • Fragmentation Pattern: Halogenated phenols exhibit characteristic fragmentation patterns.[10][11] For this compound (MW ≈ 382.3 g/mol ), one would expect:

    • Molecular Ion (M⁺): A cluster of peaks around m/z 382, showing the isotopic signature of one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).[12]

    • Key Fragments: Loss of iodine (M-127), loss of CO, and other fragments characteristic of the phenol ring.[10][13]

Summary Comparison of Key Analytical Methods

ParameterHPLC-UVGC-FID (with Derivatization)qNMRLC-MS
Primary Use Purity/Impurity QuantificationVolatile Impurities, Residual SolventsAbsolute Purity Assay, IdentityImpurity Identification
Specificity Moderate to HighModerate to HighHigh (Structural)Very High (Mass)
Sensitivity (LOD/LOQ) High (ng)Very High (pg)Low (µg-mg)Extremely High (pg-fg)
Precision (%RSD) Excellent (<2%)Excellent (<2%)Good (<1%)Good (semi-quantitative)
Quantitation Relative (Area %) or External Std.Relative (Area %) or External Std.Absolute (Primary Method)Semi-quantitative without standards
Throughput HighHighLow to ModerateModerate
ICH Validation Standard[2][4]Standard[8]Accepted[6][14]Standard (for impurity ID)

Conclusion: An Integrated, Orthogonal Strategy

No single analytical method can provide a complete picture of the purity of this compound. A robust, scientifically sound, and defensible purity assessment relies on an integrated, orthogonal approach.

  • For routine quality control and release testing, a validated RP-HPLC-UV method is the most practical and efficient choice for determining purity by area percentage and profiling known and unknown impurities.

  • For definitive structural confirmation and the assignment of an absolute purity value, qNMR is the gold standard. It serves as an excellent orthogonal technique to verify the results obtained by HPLC.

  • For the investigation of unknown impurities detected during HPLC analysis, LC-MS is indispensable for providing molecular weight information that is critical for identification.

  • For assessing process-related volatile impurities and residual solvents, Headspace GC-MS is the required method.

By judiciously combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring its quality and suitability for downstream applications and ultimately contributing to the safety and reliability of the final product.

References

A Senior Application Scientist's Guide to HPLC Analysis of 2-Chloro-4,6-diiodophenol and Its Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their related substances is paramount. 2-Chloro-4,6-diiodophenol, a halogenated phenolic compound, serves as a crucial building block in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its purity and degradation profile are critical quality attributes that necessitate a well-developed, stability-indicating analytical method. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound and its potential derivatives, grounded in scientific principles and practical expertise.

The Analytical Challenge: Understanding the Analyte

This compound (MW: 380.35 g/mol ) is a hydrophobic, aromatic compound.[3] Its structure, featuring a phenolic hydroxyl group and multiple halogen substituents (one chlorine and two iodine atoms), dictates its chromatographic behavior. The phenolic group provides a UV chromophore, making UV detection a primary choice for analysis.[4][5] The key to a successful HPLC method lies in selecting a stationary phase and mobile phase that can effectively resolve the main analyte from its process-related impurities and potential degradation products.

Comparative Methodologies: Stationary Phase Selection

The choice of stationary phase is the most critical parameter in achieving the desired selectivity. Here, we compare two common reversed-phase columns: the workhorse C18 and a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.[6][7]

Method A: The Industry Standard - C18 Stationary Phase

A C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[6] The primary retention mechanism is hydrophobic interaction between the non-polar C18 chains and the analyte.

Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase

Phenyl-type stationary phases provide a mixed-mode retention mechanism. In addition to hydrophobic interactions, they offer π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the analyte.[7] This can lead to unique selectivity for aromatic and unsaturated compounds, which may not be achievable on a C18 column.[7]

Experimental Design & Protocols

To objectively compare the performance of the C18 and Phenyl-Hexyl columns, we will outline two distinct HPLC methods. The mobile phase composition will be optimized for each stationary phase to ensure a fair comparison.

General Chromatographic Conditions
  • HPLC System: A standard HPLC system with a gradient pump and a diode array detector (DAD) or UV detector.[8]

  • Sample Preparation: A stock solution of this compound (1.0 mg/mL) is prepared in methanol. Working standards (e.g., 0.1 mg/mL) are prepared by diluting the stock solution with the mobile phase.

  • Injection Volume: 10 µL.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: Given the phenolic structure, a common wavelength for detection is around 280 nm.[10] However, a DAD is recommended to monitor peak purity and select the optimal wavelength.

Method A: C18 Protocol
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[9]

Method B: Phenyl-Hexyl Protocol
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water.

    • B: Methanol.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

Causality Behind Experimental Choices:
  • Mobile Phase: Acetonitrile is often chosen for C18 columns due to its lower viscosity and UV transparency.[11] Methanol is a suitable alternative and can offer different selectivity, making it a good choice for comparison on the Phenyl-Hexyl phase.[11] The addition of phosphoric acid to the aqueous mobile phase in Method A helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more consistent retention times.[12]

  • Gradient Elution: A gradient program is employed to ensure the timely elution of both the main analyte and any potential, more hydrophobic, derivatives or impurities.[12]

Performance Comparison: Data & Analysis

The following table summarizes the expected performance of the two methods based on typical chromatographic principles. This data is illustrative and serves to highlight the potential differences in performance.

Parameter Method A (C18) Method B (Phenyl-Hexyl) Commentary
Retention Time (this compound) ~12.5 min~10.8 minThe Phenyl-Hexyl phase may exhibit slightly less hydrophobic retention for this analyte.
Resolution (Analyte vs. Impurity X) 1.82.5The alternative selectivity of the Phenyl-Hexyl phase can significantly improve the resolution of closely eluting aromatic impurities.[7]
Tailing Factor 1.21.1Both methods should produce acceptable peak shapes, with the potential for slightly better symmetry on the Phenyl-Hexyl column due to reduced silanol interactions.
Theoretical Plates > 5000> 5000Both columns should demonstrate good efficiency.

Stability-Indicating Aspects: Forced Degradation Studies

A crucial aspect of a robust analytical method is its ability to be "stability-indicating." This means the method must be able to separate the intact API from its degradation products.[13][14] Forced degradation studies are performed to generate these degradation products and demonstrate the method's specificity.[13][14]

Forced Degradation Protocol

The following conditions are recommended for the forced degradation of this compound.[15] A target degradation of 5-20% is generally considered appropriate.[16]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[15]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[15]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.[15]

  • Photolytic Degradation: Exposure to a combination of visible and UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[15]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution/Solid Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Expose to Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Thermal Thermal (Solid, 80°C) API->Thermal Expose to Photo Photolytic (Vis/UV Light) API->Photo Expose to HPLC HPLC Analysis (Method A & B) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Purity Peak Purity Assessment (DAD) HPLC->Purity

Caption: Workflow for forced degradation studies.

Expected Outcomes & Method Validation:

Upon analysis of the stressed samples, the chromatograms should be inspected for the appearance of new peaks corresponding to degradation products. The peak purity of the main analyte peak should be assessed using a DAD to ensure it is not co-eluting with any degradants. A method is considered stability-indicating if all degradation products are baseline-resolved from the main peak and from each other.

Advanced Detection: HPLC-MS

For unambiguous identification of impurities and degradation products, coupling HPLC with Mass Spectrometry (MS) is the gold standard.

MS Detection Insights
  • Ionization: Electrospray Ionization (ESI) in negative mode is typically suitable for phenolic compounds.

  • Isotopic Pattern: A key advantage of MS is its ability to reveal the isotopic signature of halogenated compounds.

    • Chlorine: The presence of one chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak (M) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[17][18][19]

    • Iodine: Iodine is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak.

    • This compound: The mass spectrum of the parent compound would show a characteristic M and M+2 pattern for the chlorine atom. Any degradation product that retains the chlorine atom will exhibit a similar pattern.

MS_Isotope_Pattern cluster_Cl Molecule with 1 Chlorine Atom cluster_Br Molecule with 1 Bromine Atom (for comparison) cluster_I Molecule with Iodine Atom(s) M M Peak (³⁵Cl) M2 M+2 Peak (³⁷Cl) MZ m/z M_Br M Peak (⁷⁹Br) M2_Br M+2 Peak (⁸¹Br) M_I M Peak (¹²⁷I) RelativeAbundance Relative Abundance Y_axis X_axis Y_axis->X_axis Intensity Cl_M_line X_axis->Cl_M_line Cl_M2_line X_axis->Cl_M2_line Br_M_line X_axis->Br_M_line Br_M2_line X_axis->Br_M2_line I_M_line X_axis->I_M_line 6,0 X_axis->6,0 m/z 1,-0.2 M 1.5,-0.2 M+2 1.25, 2.5 ~3:1 Ratio 3,-0.2 M 3.5,-0.2 M+2 3.25, 1.8 ~1:1 Ratio 5,-0.2 M

Caption: Isotopic patterns in MS for halogenated compounds.

Conclusion and Recommendations

Both C18 and Phenyl-Hexyl stationary phases are viable options for the analysis of this compound.

  • Method A (C18) serves as an excellent starting point and may be sufficient for routine quality control if all known impurities are well-resolved.

  • Method B (Phenyl-Hexyl) is highly recommended during method development and for stability studies. Its alternative selectivity based on π-π interactions provides a higher probability of resolving unknown degradation products or process impurities that may co-elute on a standard C18 column.[7]

For a comprehensive analysis, it is advisable to develop and validate a primary method (e.g., using a Phenyl-Hexyl column) and use a secondary method with a different selectivity (e.g., a C18 column) as an orthogonal approach to confirm peak purity and specificity. The integration of DAD and MS detection is essential for creating a truly robust, reliable, and scientifically sound analytical method for this compound and its derivatives.

References

A Senior Application Scientist's Guide to the GC-MS Characterization of 2-Chloro-4,6-diiodophenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Building Block

2-Chloro-4,6-diiodophenol is a polyhalogenated aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both chlorine and iodine atoms, allows for differential reactivity in cross-coupling and substitution reactions, enabling the construction of novel molecular architectures.[1]

Characterizing the products of reactions involving this starting material is paramount. For process chemists, it informs reaction optimization and yield calculations. For medicinal and quality control chemists, it is a critical step in impurity profiling and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, offering a powerful combination of high-resolution separation and definitive molecular identification.[2]

This guide provides an in-depth comparison of GC-MS with alternative analytical methodologies for the characterization of this compound reaction mixtures. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to navigate the associated analytical challenges.

The Analytical Challenge: Volatility and Polarity of Halogenated Phenols

Phenolic compounds, due to the presence of the hydroxyl group, are polar and capable of hydrogen bonding. This results in relatively low volatility and poor chromatographic performance (e.g., peak tailing) when analyzed directly by gas chromatography.[3][4] Halogenation further increases the molecular weight, compounding this issue. Direct injection of a reaction mixture containing this compound and its products would likely result in poor sensitivity and an inability to resolve closely related species.

The solution lies in derivatization , a chemical modification step that transforms the polar analyte into a more volatile and thermally stable form suitable for GC analysis.[3][5] This is not merely a preparatory step but a fundamental requirement for robust and reproducible analysis of phenols by GC-MS.

GC-MS as the Primary Analytical Tool: A Self-Validating System

Gas chromatography coupled with mass spectrometry (GC-MS) is exceptionally well-suited for analyzing complex mixtures of semi-volatile organic compounds.[6] Its inherent high resolving power allows for the separation of isomers and closely related reaction byproducts, while the mass spectrometer provides detailed structural information for confident peak identification.[2]

The Causality Behind Derivatization: Why Silylation is the Gold Standard

For phenolic compounds, the most common and effective derivatization strategy is silylation . This process involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5]

Why we choose silylation:

  • Increased Volatility: The replacement of the polar -OH group with a non-polar -O-Si(CH₃)₃ group disrupts intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte.[5]

  • Enhanced Thermal Stability: TMS-ethers are more stable at the high temperatures required for GC analysis than their parent phenols.[3]

  • Improved Chromatography: The resulting derivatives are less prone to interacting with active sites in the GC inlet and column, leading to sharper, more symmetrical peaks and improved resolution.

  • Predictable Fragmentation: The TMS group induces characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. A prominent M-15 peak (loss of a methyl group) is a hallmark of a TMS derivative.[7]

A variety of silylating reagents are available, but N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequent choice for its high reactivity and the volatile nature of its byproducts, which minimizes chromatographic interference.[5]

Experimental Workflow: From Reaction to Identification

To illustrate the process, we will consider a hypothetical oxidation reaction of this compound, which could plausibly lead to the formation of dimeric species, a common pathway for phenolic compounds.[8]

GC-MS Workflow cluster_reaction Reaction & Sampling cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Oxidation of This compound Sampling Extract 100 µL of Reaction Mixture Reaction->Sampling Evaporation Evaporate Solvent under Nitrogen Sampling->Evaporation Derivatization Add Pyridine & BSTFA Heat at 70°C for 30 min Evaporation->Derivatization Injection Inject 1 µL into GC-MS System Derivatization->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Detection EI Ionization & Mass Analysis Separation->Detection TIC Total Ion Chromatogram (TIC) Review Detection->TIC MassSpectra Mass Spectra Analysis (Fragmentation & Isotope Patterns) TIC->MassSpectra Identification Compound Identification (Library Search & Manual Interpretation) MassSpectra->Identification

Caption: The complete analytical workflow from reaction sampling to final compound identification using GC-MS.

Detailed Protocol: Silylation and GC-MS Analysis

This protocol is designed to be a self-validating system, including steps for verifying the completion of the derivatization reaction.

1. Sample Preparation & Derivatization:

  • Transfer a 100 µL aliquot of the organic phase from the reaction mixture into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. Causality: This removes the reaction solvent, which could interfere with the derivatization reagent or the chromatography.

  • Add 50 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Causality: Pyridine acts as a base to scavenge the HCl produced, driving the reaction forward. TMCS is a catalyst that enhances the reactivity of BSTFA, especially for hindered hydroxyl groups.[5]

  • Cap the vial tightly and heat in a heating block at 70°C for 30 minutes.

  • Cool the vial to room temperature before placing it in the autosampler for analysis.

2. GC-MS Instrumentation and Conditions:

  • System: A gas chromatograph equipped with a split/splitless injector coupled to a quadrupole mass spectrometer.[9]

  • Column: Phenyl-arylene equivalent 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Causality: This column provides excellent separation for a wide range of non-polar to semi-polar compounds.

  • Injector: 280°C, Splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 10 min). Causality: The temperature program is designed to separate the lower-boiling starting material from potentially higher-boiling dimeric products.

  • MS Source: Electron Ionization (EI) at 70 eV, 230°C.

  • MS Quad: 150°C.

  • Scan Range: 50 - 750 m/z.

Interpreting the Results: A Predictive Look at the Mass Spectra

The analysis of the resulting data involves examining the total ion chromatogram (TIC) to see the separated components and then scrutinizing the mass spectrum of each peak for identification.

  • TMS-derivatized this compound (C₉H₁₁ClI₂OSi):

    • Molecular Weight: 468.4 g/mol .

    • Expected Molecular Ion (M⁺): A cluster of peaks around m/z 468, showing the characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio).

    • Key Fragments:

      • m/z 453 (M-15): Loss of a methyl group (-CH₃) from the TMS ether. This is often a very prominent peak and confirms successful silylation.

      • m/z 341 (M-127): Loss of an iodine radical (-I).

      • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a common fragment and a strong indicator of a silylated compound.

Fragmentation_Diagram Parent TMS-2-Chloro-4,6-diiodophenol [M]⁺• at m/z 468 Frag1 Loss of •CH₃ [M-15]⁺ at m/z 453 Parent->Frag1 - •CH₃ Frag2 Loss of •I [M-127]⁺ at m/z 341 Parent->Frag2 - •I Frag3 [Si(CH₃)₃]⁺ m/z 73 Parent->Frag3 cleavage

Caption: Predicted primary fragmentation pathways for silylated this compound in EI-MS.

  • Hypothetical Dimer Product: The mass spectrum would show a much higher molecular weight. The fragmentation would likely involve cleavage of the bond linking the two monomer units and subsequent fragmentation of the resulting monomers as described above. The presence of two chlorine atoms would result in a more complex isotopic pattern (M⁺, M⁺+2, M⁺+4 in a ~9:6:1 ratio).

Comparison of Analytical Techniques

While GC-MS is a powerful tool, no single technique is universally superior. The choice of analytical method should be guided by the specific question being asked and the properties of the analytes.

FeatureGC-MSLC-MS/MSNMR Spectroscopy
Primary Application Quantitative analysis and identification of volatile/semi-volatile compounds in complex mixtures.[10]Analysis of polar, non-volatile, and thermally labile compounds.[11][12]Definitive structural elucidation of pure compounds.
Derivatization Required for phenols to ensure volatility and thermal stability.[3][6]Not Required , simplifying sample preparation.Not Required.
Sensitivity High (ng to pg level).[2]Very High (pg to fg level), especially with triple quadrupole systems.[13]Low (µg to mg level).
Selectivity High chromatographic resolution for isomers.Can be limited for isomers unless specific chromatographic conditions are developed.High, but requires pure samples for clear spectra.
Structural Elucidation Good; based on fragmentation patterns and library matching.[7]Excellent; provides parent-daughter ion relationships for high confidence.[14][15]Unparalleled; provides complete 3D structural information.
Key Advantage Robust, reliable, and benefits from extensive, standardized EI libraries.[6]Ideal for polar products that cannot be analyzed by GC. Excellent for identifying iodinated compounds via specific fragment ions (e.g., I⁻ at m/z 126.9).[14][16]Provides unambiguous structure confirmation.
Key Limitation Limited to thermally stable and volatile (or derivatizable) compounds.Susceptible to matrix effects and ion suppression.Not suitable for mixture analysis; low throughput.

Expert Insight: For comprehensive characterization of a reaction involving this compound, a dual-pronged approach is often most effective. Use GC-MS for the routine analysis of the starting material and expected, less-polar products. Employ LC-MS/MS to screen for highly polar, non-volatile byproducts or degradation products that would be missed by GC-MS.[17] NMR should then be used on isolated, purified unknowns to provide the final, unambiguous structural proof.

Conclusion

The characterization of reaction products from this compound is a critical task that demands a robust and reliable analytical strategy. GC-MS, when coupled with a validated derivatization protocol such as silylation, provides an exceptional platform for this purpose. It offers the necessary sensitivity and chromatographic resolution to separate and identify key components in a complex reaction mixture. Understanding the causality behind the choice of derivatization and the principles of mass spectral interpretation allows the researcher to move beyond simple data generation to confident and accurate molecular characterization. While alternative techniques like LC-MS/MS have significant, complementary strengths, particularly for polar analytes, GC-MS remains the workhorse for the routine, in-depth analysis of semi-volatile products in the pharmaceutical and chemical industries.

References

A Senior Application Scientist's Guide to Electrophilic Iodination: A Comparative Analysis of Key Reagents for Phenol Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Iodination in Modern Synthesis

In the landscape of pharmaceutical and materials science, the introduction of iodine to aromatic scaffolds is a cornerstone of molecular design. Iodoarenes are invaluable synthetic intermediates, prized for the unique reactivity of the carbon-iodine bond, which serves as a versatile handle for constructing complex molecular architectures through cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[1] Unlike other halogens, elemental iodine is the least reactive, making direct electrophilic iodination of many aromatic compounds thermodynamically challenging.[1][2] This necessitates the use of specialized reagents or activation methods to generate a potent electrophilic iodine species ("I+").[1]

This guide provides an in-depth comparison of common and effective iodinating reagents, with a special focus on their application in the synthesis of functionalized phenols. While the topic of this guide specifies a comparison with "2-Chloro-4,6-diiodophenol," it is critical to clarify that this compound is a product of di-iodination, not a reagent used to perform it. Therefore, this guide will compare the premier reagents used to synthesize such highly functionalized iodo-phenols: N-Iodosuccinimide (NIS) , Iodine Monochloride (ICl) , and activated Molecular Iodine (I₂) . We will dissect their mechanisms, evaluate their performance based on experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic challenges.

The Reagent Arsenal: A Profile of Leading Iodinating Agents

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a crystalline, easy-to-handle solid that has become a reagent of choice for a multitude of iodination reactions.[3] It is considered a mild and selective source of electrophilic iodine.

  • Mechanism and Reactivity : NIS itself is not a powerful electrophile. Its efficacy is dramatically enhanced in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid.[4][5] The acid protonates the succinimide carbonyl group, which strongly polarizes the N-I bond and generates a highly reactive "I+" species for electrophilic attack.[5] This activation strategy allows for the iodination of a wide array of substrates, from highly activated phenols and anilines to deactivated aromatic systems, depending on the strength of the acid used.[6]

  • Advantages :

    • Mild Conditions : Reactions often proceed at room temperature, preserving sensitive functional groups.

    • High Regioselectivity : NIS, particularly with acid catalysis, can achieve excellent regioselectivity, which is crucial for complex molecule synthesis.[4]

    • Ease of Handling : As a stable solid, it is safer and more convenient to store and handle than gaseous or corrosive liquid reagents.[3]

Iodine Monochloride (ICl)

Iodine monochloride is a highly effective and versatile interhalogen compound.[7][8] It exists as a red-brown liquid or solid and is a potent source of electrophilic iodine due to the significant polarity of the I-Cl bond, arising from the difference in electronegativity between iodine and chlorine.[9][10][11]

  • Mechanism and Reactivity : ICl is intrinsically a powerful electrophile and does not typically require an additional activator. It reacts with aromatic compounds through the classic electrophilic aromatic substitution (SEAr) mechanism.[7] Its high reactivity allows it to iodinate a broad spectrum of aromatic compounds, including those with deactivating groups.[7][8]

  • Advantages :

    • High Reactivity : Enables the iodination of less reactive substrates without harsh conditions.

    • Versatility : Depending on the substrate and reaction conditions, it can act as both an iodinating and, less commonly, a chlorinating agent.[8]

    • Atom Economy : As a direct source of "I+", it offers good atom economy.[8]

  • Limitations :

    • Handling : It is corrosive and moisture-sensitive, requiring careful handling.[9]

    • Side Reactions : Its high reactivity can sometimes lead to over-iodination or other side reactions if not carefully controlled.

Molecular Iodine (I₂)

Elemental iodine is the most fundamental iodinating agent. However, it is the least reactive of the halogens and generally incapable of iodinating aromatic rings on its own, except for highly activated substrates like phenols and anilines.[2][6]

  • Mechanism and Reactivity : To be effective, I₂ must be activated to generate a stronger electrophile. This is typically achieved in two ways:

    • Oxidative Iodination : An oxidizing agent (e.g., nitric acid, iodic acid, hydrogen peroxide, sodium percarbonate) oxidizes I₂ to an electrophilic iodine species.[2][5][12] This method is robust and widely used in industrial applications.[2]

    • Lewis Acid Catalysis : A Lewis acid (e.g., AlCl₃, FeCl₃, silver salts) coordinates to I₂, polarizing the I-I bond and increasing its electrophilicity.[1][13]

  • Advantages :

    • Cost-Effectiveness : Iodine is an inexpensive and readily available reagent.

    • Tunable Reactivity : The choice of oxidizing agent or Lewis acid allows the reactivity to be tailored to the specific substrate.

  • Limitations :

    • Co-reagents Required : The necessity of an activator adds complexity to the reaction setup and workup.

    • Byproduct Formation : The reaction generates two equivalents of HI, which can be corrosive and must often be neutralized or removed to prevent reversible reactions.[13]

Head-to-Head Comparison: Selecting the Optimal Reagent

Choosing the right iodinating reagent is a function of substrate reactivity, desired selectivity, functional group tolerance, and practical laboratory considerations.

Comparative Data Summary
FeatureN-Iodosuccinimide (NIS)Iodine Monochloride (ICl)Molecular Iodine (I₂)
Physical State White/off-white crystalline solidRed-brown liquid/solid[8]Violet-black crystalline solid[14]
Reactivity Moderate (requires acid activation)[4]High (intrinsically electrophilic)[7]Low (requires activation)[1][2]
Substrate Scope Broad; from activated to deactivated arenes (with strong acid)Broad; effective for both activated and deactivated arenes[7]Broad; depends entirely on the activation method used[1][2]
Regioselectivity Generally high, especially for activated rings[4][15]Often exhibits high regioselectivity[7][8]Variable; influenced by the activating system and substrate
Typical Conditions Room temp; acid catalyst (e.g., TFA) in solvents like MeCN, DCM[1]0°C to room temp; often in acetic acid or chlorinated solvents[10]Varies widely; requires an oxidizing agent or Lewis acid[1][5]
Advantages Mild, selective, easy to handle, good functional group toleranceHighly reactive, versatile, good atom economy[8]Low cost, readily available, tunable reactivity[2]
Disadvantages Higher cost than I₂, requires stoichiometric activatorCorrosive, moisture-sensitive, can lead to side reactions[9]Low intrinsic reactivity, requires co-reagents, produces HI byproduct[13]

Visualizing the Chemistry: Mechanisms and Workflows

A clear understanding of the underlying chemical processes is paramount for troubleshooting and optimizing iodination reactions.

General Mechanism of Electrophilic Aromatic Iodination

The foundational pathway for these reactions is Electrophilic Aromatic Substitution (SEAr). The process involves the generation of an electrophile, its attack on the aromatic ring to form a sigma complex, and subsequent deprotonation to restore aromaticity.[1]

SEAr_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Reagent Iodinating Reagent (e.g., NIS, ICl, I₂) I_plus Electrophilic Iodine ("I+") Reagent->I_plus Activation Activator Activator (Acid, Oxidant, etc.) Arene Aromatic Ring (Ar-H) I_plus->Arene Attack Sigma Sigma Complex (Arenium Ion) Arene->Sigma Rate-determining step Product Iodinated Product (Ar-I) Sigma->Product Restores Aromaticity Base Weak Base

Caption: General mechanism for Electrophilic Aromatic Substitution (SEAr).

Workflow for Iodinating Reagent Selection

The choice of reagent is a critical decision point in the synthetic planning process. This diagram outlines a logical approach based on the properties of the aromatic substrate.

Reagent_Selection Start Start: Iodinate Aromatic Substrate Check_Activation Is the ring 'Activated' or 'Highly Activated'? (e.g., Phenol, Aniline, Anisole) Start->Check_Activation Check_Deactivation Is the ring 'Deactivated'? (e.g., Nitrobenzene) Check_Activation->Check_Deactivation No NIS_TFA Use NIS + cat. TFA (Mild, Selective) Check_Activation->NIS_TFA Yes I2_Oxidant Use I₂ + Mild Oxidant (Cost-Effective) Check_Activation->I2_Oxidant Yes ICl Use ICl (Highly Reactive) Check_Deactivation->ICl Yes NIS_Strong_Acid Use NIS + Strong Acid (e.g., H₂SO₄) Check_Deactivation->NIS_Strong_Acid Yes

Caption: Decision workflow for selecting an appropriate iodinating reagent.

In the Lab: Protocols and Methodologies

To provide a practical context, we present detailed protocols for the iodination of anisole, a moderately activated aromatic ether, using two different reagents.

Protocol 1: Iodination of Anisole using N-Iodosuccinimide (NIS)

This method is favored for its mild conditions and high selectivity, making it ideal for substrates with sensitive functional groups.[1]

Rationale : This protocol uses a catalytic amount of trifluoroacetic acid (TFA) to activate the NIS, enabling a rapid and clean reaction at room temperature. Acetonitrile is a common polar aprotic solvent for this transformation. The quench with sodium thiosulfate is essential to remove any unreacted iodine species.

Step-by-Step Procedure :

  • Reaction Setup : To a solution of anisole (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask at room temperature, add N-Iodosuccinimide (1.1 mmol, 1.1 eq).

  • Catalyst Addition : Add trifluoroacetic acid (0.1 mmol, 0.1 eq) catalytically to the stirring mixture.

  • Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]

  • Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield predominantly p-iodoanisole.[1]

Protocol 2: Oxidative Iodination of Anisole using Iodine and Sodium Percarbonate

This protocol represents an environmentally friendly and cost-effective approach using an easy-to-handle solid oxidant.[5]

Rationale : Sodium percarbonate serves as a "green" oxidant to generate the electrophilic iodine species from I₂ in situ. Acetic acid is a suitable solvent that facilitates the reaction. The workup with sodium sulfite neutralizes any excess oxidant and unreacted iodine.

Step-by-Step Procedure :

  • Reaction Setup : In a round-bottom flask, dissolve anisole (10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition : Add molecular iodine (I₂) (5 mmol, 0.5 eq for mono-iodination) and sodium percarbonate (e.g., 1.2-1.5 eq relative to I₂) to the solution.

  • Reaction Execution : Stir the mixture at room temperature for 30 minutes, then heat to 45-50 °C for 4-6 hours. Monitor the reaction's progress by TLC.[5]

  • Workup : After completion, cool the reaction to room temperature. Slowly pour the mixture into an aqueous solution of sodium sulfite (e.g., 1 g in 70 mL of water) to quench unreacted iodine.[5]

  • Isolation : Collect the precipitated solid product by filtration.

  • Purification : Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure iodinated product.

Conclusion and Future Outlook

The effective iodination of phenols and other aromatic compounds is a pivotal step in the synthesis of high-value molecules. While N-Iodosuccinimide stands out for its mildness, selectivity, and ease of use, making it a superior choice for complex and sensitive substrates, Iodine Monochloride offers high reactivity for challenging, deactivated systems. Molecular Iodine , when paired with an appropriate activation system, provides a scalable and cost-effective solution, particularly for industrial applications.

The choice of reagent is not arbitrary but a strategic decision based on a thorough analysis of the substrate's electronic properties, the desired regiochemical outcome, and overall synthetic efficiency. As the demand for sophisticated molecular architectures grows, the continued development of novel, more selective, and sustainable iodination methods will remain a vibrant and essential area of chemical research.

References

A Researcher's Guide to Chemoselectivity: Comparing C-I and C-Cl Bond Reactivity in 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of complex molecule synthesis, polyhalogenated aromatic compounds serve as exceptionally versatile synthons. Their utility, however, is directly coupled to our ability to selectively functionalize specific carbon-halogen bonds. This guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds within a single molecule: 2-Chloro-4,6-diiodophenol. We will explore the fundamental principles governing this reactivity difference, provide quantitative data, and present field-proven experimental protocols that leverage this chemoselectivity for sequential cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions to construct intricate molecular architectures.

Introduction: The Synthetic Potential of Polyhalogenated Phenols

This compound is a valuable building block for organic synthesis, offering three distinct reaction sites for the formation of new carbon-carbon and carbon-heteroatom bonds. The ability to perform sequential, site-selective reactions on such a scaffold is paramount for the efficient construction of pharmaceuticals, agrochemicals, and materials.[1] The significant difference in reactivity between the C-I and C-Cl bonds provides a reliable handle for chemists to introduce diverse functionalities in a controlled, stepwise manner. This guide focuses on elucidating the principles that allow for the selective reaction at the more labile C-I positions while preserving the more robust C-Cl bond for subsequent transformations.

Foundational Principles: Why C-I and C-Cl Bonds React Differently

The chemoselectivity observed in the cross-coupling reactions of this compound is not arbitrary; it is governed by fundamental physicochemical properties of the carbon-halogen bonds. Two key factors are paramount: Bond Dissociation Energy and the kinetics of oxidative addition to a transition metal catalyst.

Bond Dissociation Energy (BDE)

Bond dissociation energy is the energy required to cleave a bond homolytically. A lower BDE corresponds to a weaker, more reactive bond. The C-X bond strength in aryl halides increases significantly as the electronegativity of the halogen increases and orbital overlap with carbon becomes more effective.[2][3] The established trend is:

C-I < C-Br < C-Cl < C-F

This intrinsic difference in bond strength is a primary determinant of reactivity. The C-I bonds in this compound are significantly weaker than its C-Cl bond, requiring less energy to cleave during the rate-determining step of many cross-coupling reactions.[4][5]

The Oxidative Addition Step

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the first and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6] During this step, the C-X bond is broken, and two new bonds (Pd-C and Pd-X) are formed. The rate of this oxidative addition follows the same general trend as the bond strengths in reverse:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl [7][8]

This kinetic preference is dramatic. The oxidative addition of an aryl iodide to a Pd(0) center is orders of magnitude faster than that of a corresponding aryl chloride.[9] This kinetic disparity is the cornerstone of selectivity, allowing for reactions to be performed under mild conditions (e.g., room temperature) that provide sufficient energy to activate the C-I bonds but are below the activation barrier for the C-Cl bond.[7]

Quantitative Reactivity Comparison: C-I vs. C-Cl

The theoretical principles can be summarized with quantitative and qualitative data to guide experimental design.

PropertyC-I Bond (in Phenyl Iodide)C-Cl Bond (in Phenyl Chloride)Rationale & Implications for this compound
Bond Dissociation Energy ~67.0 kcal/mol[2]~97.1 kcal/mol[2]The C-I bonds are significantly weaker and more susceptible to cleavage under thermal or catalytic conditions.
Relative Rate of Oxidative Addition Very FastVery SlowThis is the key to selectivity. Mild reaction conditions will exclusively favor the reaction of the C-I bonds.[6][7]
Typical Reaction Temperature Room Temperature to 60 °C80 °C to 120 °C (often requires specialized ligands)Lower temperatures can be used to selectively target the C-I positions, leaving the C-Cl bond untouched for a later step.
Ligand Requirements Standard phosphine ligands (e.g., PPh₃) are often sufficient.Requires bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) to facilitate oxidative addition.[10]Simple catalyst systems can be used for the first C-I coupling, while more advanced, highly active catalysts are needed for the subsequent C-Cl coupling.

Experimental Validation: Protocols for Selective Cross-Coupling

The following protocols are designed to be self-validating systems, demonstrating the practical application of the principles discussed. The choice of mild reaction conditions is a deliberate strategy to ensure high selectivity for the C-I positions.

Protocol 1: Selective Double Sonogashira Coupling

This protocol demonstrates the selective coupling of terminal alkynes at the two C-I positions of this compound, leaving the C-Cl bond intact. The Sonogashira reaction is ideal for this purpose due to its typically mild conditions.[11][12]

Objective: To synthesize 2-Chloro-4,6-bis(phenylethynyl)phenol.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and Copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (TEA, 5 mL/mmol substrate) and anhydrous, degassed tetrahydrofuran (THF, 5 mL/mmol substrate) via syringe.

  • Nucleophile Addition: Add phenylacetylene (2.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Execution: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl (2x) and brine (1x).

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Chloro-4,6-bis(phenylethynyl)phenol. Confirm the structure and preservation of the C-Cl bond using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Causality of Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) cocatalyst is standard for the Sonogashira coupling.[13]

  • Temperature: Running the reaction at room temperature provides enough energy to overcome the activation barrier for the C-I bonds but not the much higher barrier for the C-Cl bond.[11]

  • Base/Solvent: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent. THF is used as a co-solvent to ensure solubility of all components.

Protocol 2: Selective Double Suzuki-Miyaura Coupling

This protocol demonstrates the selective formation of C-C bonds at the C-I positions using arylboronic acids. The Suzuki reaction is renowned for its functional group tolerance and is a cornerstone of modern synthetic chemistry.[14]

Objective: To synthesize 2-Chloro-4,6-di(p-tolyl)phenol.

Step-by-Step Methodology:

  • Reactor Setup: In a round-bottom flask, combine this compound (1.0 eq), p-tolylboronic acid (2.3 eq), and a mild base such as potassium carbonate (K₂CO₃, 4.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask.

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio, 10 mL/mmol substrate).

  • Reaction Execution: Heat the mixture to a moderate temperature, such as 60-80 °C, and stir under an inert atmosphere for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and brine (1x).

  • Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the product via flash column chromatography to isolate 2-Chloro-4,6-di(p-tolyl)phenol. Characterize by NMR and mass spectrometry to confirm selective diarylation.

Causality of Choices:

  • Mild Base: K₂CO₃ is used as a mild base to minimize potential side reactions involving the acidic phenol group.

  • Moderate Temperature: A temperature of 60-80 °C is sufficient to drive the coupling at the reactive C-I positions without significantly engaging the C-Cl bond. Higher temperatures would be required to activate the C-Cl bond.[15]

  • Aqueous Solvent System: The presence of water is often beneficial in Suzuki couplings, accelerating the transmetalation step.

Visualization of Mechanism and Workflow

The Catalytic Cycle and Point of Selectivity

The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction. The critical, selectivity-determining step is the initial Oxidative Addition.

G cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(I)L₂ pd0->oa_intermediate Oxidative Addition (Fast for C-I, Slow for C-Cl) SELECTIVITY STEP transmetalation_intermediate Ar-Pd(II)(R)L₂ oa_intermediate->transmetalation_intermediate Transmetalation (with R-B(OH)₂ or R-C≡CH) transmetalation_intermediate->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_intermediate->product Forms Product start Ar-I (this compound) start->oa_intermediate nucleophile Nucleophile (e.g., R-B(OH)₂) nucleophile->transmetalation_intermediate

Caption: The catalytic cycle for cross-coupling, highlighting Oxidative Addition as the key selectivity-determining step.

Sequential Functionalization Workflow

This diagram outlines a logical workflow for the stepwise functionalization of this compound, leveraging the differential reactivity.

G start This compound step1 Step 1: Selective Coupling at C-I (e.g., Suzuki or Sonogashira) Mild Conditions (RT - 80°C) start->step1 intermediate 2-Chloro-4,6-disubstituted-phenol step1->intermediate step2 Step 2: Coupling at C-Cl (e.g., Buchwald-Hartwig or Suzuki) Forcing Conditions (>100°C, Strong Ligand) intermediate->step2 final_product Fully Substituted Phenol step2->final_product

Caption: A logical workflow for the sequential, site-selective functionalization of this compound.

Conclusion

The predictable and significant difference in reactivity between carbon-iodine and carbon-chlorine bonds makes this compound a powerful and versatile substrate for complex molecule synthesis. By understanding the fundamental principles of bond dissociation energies and the kinetics of oxidative addition, researchers can rationally design experiments to achieve exquisite site selectivity. The use of mild reaction conditions preferentially activates the C-I bonds, allowing for their functionalization while preserving the C-Cl bond for subsequent, more forcing transformations. This strategic approach minimizes protecting group manipulations and shortens synthetic routes, embodying the principles of efficient and elegant chemical synthesis.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4,6-diiodophenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the strategic placement of halogens on a phenolic scaffold represents a powerful tool for modulating biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Chloro-4,6-diiodophenol analogs, a class of compounds with significant potential in the development of novel therapeutic agents. While direct, comprehensive comparative studies on a wide array of these specific analogs are not extensively documented in publicly available literature, this guide synthesizes key findings from structurally related halogenated phenols to elucidate the principles governing their biological efficacy. We will explore their potential as enzyme inhibitors and antimicrobial agents, supported by experimental data and detailed protocols to empower your research endeavors.

The Halogenated Phenol Scaffold: A Privileged Structure in Drug Discovery

Phenolic compounds are ubiquitous in nature and have long been recognized for their diverse biological activities. The introduction of halogen atoms—chlorine, bromine, and iodine—to the phenol ring dramatically influences its physicochemical properties, including lipophilicity, electronic character, and steric profile. These modifications, in turn, dictate the molecule's interaction with biological targets, leading to enhanced potency and selectivity. Several studies have demonstrated that the presence of halogens in a molecule can significantly enhance its biological activity, including antibacterial, antifungal, antioxidant, and anticancer effects[1].

The core structure of this compound presents a unique combination of a moderately electronegative chlorine atom and two large, polarizable iodine atoms. This specific arrangement is anticipated to confer distinct biological properties, which we will explore through the lens of related compounds.

Comparative Analysis of Biological Activity: Insights from Structurally Related Analogs

In the absence of a dedicated library of this compound analogs with corresponding activity data, we can draw valuable inferences from studies on other polyhalogenated phenols.

Antimicrobial and Antibiofilm Activity

A recent study on the antimicrobial and antibiofilm activities of various halogenated phenols against Staphylococcus aureus identified 2,4,6-triiodophenol (2,4,6-TIP) as a highly effective agent[2]. This compound, which shares the di-iodo substitution pattern with our core molecule, exhibited strong biofilm inhibition at a minimum inhibitory concentration (MIC) of 5 μg/mL[2]. This finding strongly suggests that the di-iodo-substituted phenolic core is a key pharmacophore for potent antibacterial activity.

The study also highlighted that strategic halogenation can enhance the activity of phenolic compounds while potentially mitigating their toxicity[2]. For instance, pentabromophenol (PBP) demonstrated superior antimicrobial and antibiofilm efficacy, with MIC values nearly 10-fold lower than 2,4,6-triiodophenol, reinforcing the therapeutic potential of polyhalogenated phenol derivatives[3].

Table 1: Antimicrobial Activity of Structurally Related Polyhalogenated Phenols

CompoundTarget OrganismActivity MetricValueReference
2,4,6-Triiodophenol (2,4,6-TIP)Staphylococcus aureusMIC5 µg/mL[2]
Pentabromophenol (PBP)Staphylococcus aureusMIC~0.5 µg/mL[3]

The causality behind this enhanced activity lies in the ability of these lipophilic compounds to disrupt bacterial cell membranes and inhibit key cellular processes. The nature and position of the halogen substituents are critical in optimizing this disruptive potential.

Enzyme Inhibition: Targeting Protein Tyrosine Kinases

Halogenated phenols have also emerged as a promising class of protein tyrosine kinase (PTK) inhibitors[1][4]. PTKs are crucial mediators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

A study on a series of benzophenone and diphenylmethane halophenol derivatives revealed that specific halogenation patterns are key to potent PTK inhibition[1][4]. While not direct analogs of this compound, the study provides valuable SAR insights. For example, compounds with di-halogen substitution on a phenyl ring often exhibited stronger activity than their mono-halogenated counterparts.

Table 2: Protein Tyrosine Kinase (PTK) Inhibitory Activity of Selected Halophenol Derivatives

Compound IDStructureIC50 (µM)Reference
6c 4,4'-Dibromo-2-hydroxydiphenylmethane12.9[1]
6d 2,2'-Dihydroxy-5,5'-dibromodiphenylmethane5.86[1]
7d 2,2'-Dihydroxy-5,5'-diiododiphenylmethane2.97[1]
Genistein (Control) -13.6[1]

The data suggests that increasing the size and polarizability of the halogen (from bromine to iodine) can enhance inhibitory activity. The di-iodo substituted compound 7d was significantly more potent than the corresponding di-bromo analog 6d and the positive control, genistein[1]. This trend provides a strong rationale for investigating this compound analogs as potential PTK inhibitors.

Deciphering the Structure-Activity Relationship: Key Principles

Based on the available data for related compounds, we can establish several key principles that likely govern the SAR of this compound analogs.

  • Nature of the Halogen: The type of halogen significantly impacts activity. The general trend for enzyme inhibition appears to be I > Br > Cl, likely due to the increasing size, polarizability, and potential for halogen bonding of the heavier halogens.

  • Degree of Halogenation: Polyhalogenation is generally associated with increased biological activity compared to monohalogenation. The presence of multiple halogens enhances lipophilicity, facilitating membrane transport and interaction with hydrophobic pockets in target proteins.

  • Substitution Pattern: The position of the halogens on the phenolic ring is critical for activity. Ortho and para substitutions often have a more pronounced effect on activity than meta substitutions.

  • Electronic Effects: The electron-withdrawing nature of halogens influences the acidity of the phenolic hydroxyl group, which can be crucial for binding to the active site of enzymes.

The following diagram illustrates the key structural features influencing the biological activity of halogenated phenols.

SAR_Principles cluster_SAR Key SAR Determinants Scaffold This compound Scaffold Phenolic -OH Chloro at C2 Iodo at C4 Iodo at C6 Activity Biological Activity (Antimicrobial, Enzyme Inhibition) Scaffold->Activity Halogen_Type Nature of Halogen (I > Br > Cl) Halogen_Type->Activity Halogen_Number Degree of Halogenation (Poly > Mono) Halogen_Number->Activity Halogen_Position Substitution Pattern (ortho, para favored) Halogen_Position->Activity Electronic_Effects Electronic Effects (pKa of Phenol) Electronic_Effects->Activity

Caption: Key determinants of the structure-activity relationship for halogenated phenols.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is adapted from standard broth microdilution methods and is suitable for determining the MIC of this compound analogs against bacterial strains like Staphylococcus aureus.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the lowest concentration with no visible bacterial growth (MIC). C->D

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol describes a general ELISA-based method for assessing the PTK inhibitory activity of the test compounds.

Workflow for PTK Inhibition Assay

PTK_Assay_Workflow A Coat a 96-well plate with a PTK substrate. B Add PTK enzyme and ATP to initiate the phosphorylation reaction. A->B C Add test compounds at various concentrations. B->C D Incubate to allow for the reaction and inhibition. C->D E Add an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). D->E F Add a chromogenic substrate and measure absorbance. E->F G Calculate the percent inhibition and determine the IC50 value. F->G

Caption: Workflow for an ELISA-based Protein Tyrosine Kinase (PTK) inhibition assay.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a suitable PTK substrate (e.g., poly(Glu, Tyr) 4:1) and incubate overnight at 4°C. Wash the plate to remove unbound substrate.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the PTK enzyme, ATP, and a suitable buffer.

  • Inhibition Assay: Add the test compounds at various concentrations to the wells, followed by the addition of the PTK reaction mixture. Include a positive control (e.g., genistein) and a negative control (no inhibitor).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction.

  • Detection: Wash the plate and add a primary antibody that specifically recognizes phosphorylated tyrosine residues. After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Development: Add a chromogenic substrate for HRP (e.g., TMB) and stop the reaction with an acid.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion and Future Directions

The analysis of structurally related compounds strongly suggests that this compound analogs represent a promising scaffold for the development of potent antimicrobial and enzyme-inhibiting agents. The presence of multiple, heavy halogens appears to be a key determinant of activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve:

  • Varying the Halogen at the 2-position: Replacing the chloro group with bromo or fluoro to assess the impact on activity.

  • Introducing Substituents at the Remaining Ring Positions: Exploring the effect of small alkyl or electron-withdrawing/donating groups on potency and selectivity.

  • Broadening the Biological Screening: Testing the analogs against a wider range of bacterial and fungal pathogens, as well as a panel of relevant enzymes.

Such a systematic approach will provide a more definitive understanding of the SAR of this intriguing class of compounds and pave the way for the development of novel therapeutics with improved efficacy.

References

A Comparative Guide to the Synthesis of 2-Chloro-4,6-diiodophenol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Chloro-4,6-diiodophenol is a valuable building block in the synthesis of various pharmaceutical compounds, owing to its unique substitution pattern which allows for further functionalization. This guide provides a comprehensive validation of a robust synthetic route to this compound and offers an objective comparison with viable alternatives, supported by experimental data and mechanistic insights.

Introduction to this compound

This compound is a halogenated phenol with a distinct arrangement of chloro and iodo substituents on the aromatic ring. This substitution pattern makes it a versatile intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of two iodine atoms provides reactive sites for cross-coupling reactions, while the chlorine atom and the hydroxyl group can be further modified to modulate the physicochemical properties and biological activity of the final molecule. Given its utility, the development of an efficient, scalable, and reproducible synthetic route is of significant interest to the drug development community.

This guide will focus on the validation of a direct di-iodination of 2-chlorophenol using iodine and an oxidizing agent as the primary synthetic route. This method will be compared with two alternative approaches: a "greener" synthesis utilizing hydrogen peroxide and a classic method employing iodine monochloride.

Validated Synthetic Route: Direct Di-iodination of 2-Chlorophenol with Iodine and Ceric Ammonium Nitrate

This section details a validated and reliable method for the synthesis of this compound, adapted from a documented experimental procedure. The use of ceric ammonium nitrate as an in-situ oxidant for iodine provides a high-yielding and clean reaction.

Reaction Scheme

Caption: Synthesis of this compound from 2-Chlorophenol.

Experimental Protocol

Materials:

  • 2-Chlorophenol (1.0 eq)

  • Iodine (2.2 eq)

  • Ammonium cerium(IV) nitrate (2.2 eq)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-chlorophenol (1.0 eq) in acetonitrile, add iodine (2.2 eq).

  • Slowly add a solution of ammonium cerium(IV) nitrate (2.2 eq) in acetonitrile to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound as a white solid.

Validation Data
ParameterResult
Yield 92%
¹H NMR (CDCl₃, 400 MHz) δ 7.85 (d, J = 2.4 Hz, 1H), 7.45 (d, J = 2.4 Hz, 1H), 5.80 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 150.2, 140.1, 133.5, 122.8, 87.5, 85.1
Purity (by NMR) >98%

Comparative Analysis of Alternative Synthetic Routes

To provide a comprehensive overview, two alternative synthetic routes for this compound are presented and compared with the validated method.

Alternative Route 1: Iodination with Iodine and Hydrogen Peroxide

This method represents a "greener" approach to iodination, as it avoids the use of heavy metal oxidants and produces water as the primary byproduct.

Reaction Scheme

Caption: "Green" synthesis using Iodine and Hydrogen Peroxide.

Experimental Protocol

Materials:

  • 2-Chlorophenol (1.0 eq)

  • Iodine (2.1 eq)

  • 30% Hydrogen peroxide (3.0 eq)

  • Ethanol

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-chlorophenol (1.0 eq) and iodine (2.1 eq) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Slowly add 30% hydrogen peroxide (3.0 eq) to the mixture.

  • Heat the reaction mixture to 70°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify by flash column chromatography (hexanes/ethyl acetate gradient).

Alternative Route 2: Iodination with Iodine Monochloride

Iodine monochloride (ICl) is a powerful and highly effective reagent for the electrophilic iodination of aromatic compounds.

Reaction Scheme

Caption: Classic synthesis using Iodine Monochloride.

Experimental Protocol

Materials:

  • 2-Chlorophenol (1.0 eq)

  • Iodine monochloride (2.2 eq, 1.0 M solution in dichloromethane)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 2-chlorophenol (1.0 eq) in dichloromethane and cool the solution to 0°C.

  • Slowly add a 1.0 M solution of iodine monochloride (2.2 eq) in dichloromethane to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient).

Performance Comparison

FeatureValidated Route (I₂/CAN)Alternative Route 1 (I₂/H₂O₂)Alternative Route 2 (ICl)
Yield High (92%)Moderate to High (typically 70-85%)High (typically >90%)
Reaction Time Short (2 hours)Moderate (6 hours)Moderate (4 hours)
Reaction Temperature Room Temperature70°C0°C to Room Temperature
Reagent Cost ModerateLowModerate
Reagent Toxicity Ceric ammonium nitrate is a strong oxidant.Hydrogen peroxide is a relatively safe oxidant.Iodine monochloride is corrosive and moisture-sensitive.
Byproducts Cerium saltsWaterHCl
Scalability GoodExcellentGood, with careful handling of ICl.
"Green" Chemistry Aspect ModerateHighLow

Mechanistic Insights

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of 2-chlorophenol is a strong activating group, directing the incoming electrophile (iodine) to the ortho and para positions. Since the para position is unsubstituted and one ortho position is occupied by a chlorine atom, iodination occurs at the available para and the other ortho positions.

Mechanism_Overview cluster_0 Validated Route cluster_1 Alternative Route 1 cluster_2 Alternative Route 2 I2_CAN I₂ + (NH₄)₂Ce(NO₃)₆ I_plus_CAN I⁺ (electrophile) I2_CAN->I_plus_CAN Oxidation 2-Chlorophenol 2-Chlorophenol I_plus_CAN->2-Chlorophenol I2_H2O2 I₂ + H₂O₂ I_plus_H2O2 I⁺ (electrophile) I2_H2O2->I_plus_H2O2 Oxidation I_plus_H2O2->2-Chlorophenol ICl I-Cl I_plus_ICl I⁺ (electrophile) ICl->I_plus_ICl Polarization I_plus_ICl->2-Chlorophenol Product This compound 2-Chlorophenol->Product Electrophilic Aromatic Substitution

Caption: Generation of the Iodine Electrophile in Different Synthetic Routes.

In all three methods, an electrophilic iodine species (I⁺) is generated in situ.

  • Iodine and Ceric Ammonium Nitrate: The Ce(IV) salt oxidizes molecular iodine to the highly electrophilic I⁺.

  • Iodine and Hydrogen Peroxide: In the presence of an acid catalyst, hydrogen peroxide oxidizes iodine to generate the electrophilic iodine species.[1][2]

  • Iodine Monochloride: The I-Cl bond is polarized, with the iodine atom being the electrophilic center that is attacked by the electron-rich aromatic ring.

Conclusion and Recommendations

The direct di-iodination of 2-chlorophenol using iodine and ceric ammonium nitrate stands out as a highly efficient and reliable method for the synthesis of this compound, offering a high yield in a short reaction time at room temperature. For laboratories where cost and environmental impact are primary concerns, the use of iodine and hydrogen peroxide presents a compelling "green" alternative, albeit with a potentially longer reaction time and slightly lower yield. The iodine monochloride method, while offering high yields, requires more stringent handling procedures due to the corrosive nature of the reagent.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available equipment, and environmental considerations. The validated protocol using ceric ammonium nitrate provides a robust and well-characterized starting point for any laboratory requiring a reliable supply of this compound.

References

A Comparative Guide to Cross-Coupling Yields with Dihalophenols: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihalophenols are invaluable synthons in the development of pharmaceuticals, agrochemicals, and advanced materials. Their utility, however, is intrinsically linked to the ability to functionalize them selectively and in high yield. Palladium-catalyzed cross-coupling reactions provide a powerful tool for this purpose, yet the yields can vary dramatically depending on the nature and position of the halogen atoms. This guide offers a comparative analysis of cross-coupling yields for various dihalophenols, grounded in experimental data and mechanistic principles. We will explore the causal factors behind these yield differences—including C-X bond reactivity, steric hindrance, and electronic effects—to provide researchers with a predictive framework for reaction design and optimization.

Introduction: The Strategic Value of Dihalophenols

Dihalophenols serve as versatile molecular scaffolds. The presence of two halogen atoms offers the potential for sequential, site-selective functionalization, enabling the construction of complex molecular architectures. The hydroxyl group further enhances their utility, acting as a directing group, a site for further modification (e.g., etherification), or a key pharmacophoric feature.

The primary challenge in harnessing these building blocks lies in controlling the regioselectivity and achieving high yields during cross-coupling. A typical goal is the selective reaction at one C-X bond while leaving the other intact for a subsequent transformation. This guide will focus on the Suzuki-Miyaura coupling as a representative and widely used C-C bond-forming reaction to illustrate the key principles governing reactivity.

Foundational Principles of Reactivity and Selectivity

The yield and selectivity of cross-coupling reactions with dihalophenols are governed by a confluence of factors. Understanding these principles is paramount for predicting reaction outcomes and troubleshooting suboptimal results.

The Carbon-Halogen (C-X) Bond Dissociation Energy

The first and often rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[1][2] The energy required for this step is inversely related to the bond strength of the C-X bond. This establishes a clear and predictable reactivity hierarchy:

C-I > C-Br > C-OTf >> C-Cl > C-F [1][3]

This hierarchy is the most dominant factor for achieving chemoselectivity in mixed dihalophenols. For instance, in a bromoiodophenol, the palladium catalyst will preferentially insert into the weaker C-I bond, allowing for selective functionalization at that position.

Electronic Effects of the Hydroxyl Group

The hydroxyl (-OH) group is a strong electron-donating group, which can influence the electron density of the aromatic ring. This, in turn, affects the rate of oxidative addition. While electron-withdrawing groups are known to accelerate oxidative addition, the electron-donating nature of the hydroxyl group can modulate the reactivity of the adjacent C-X bonds.[1]

Steric Hindrance

The steric environment around the carbon-halogen bond plays a critical role in catalyst accessibility.[4][5] Halogens in the ortho position to the bulky hydroxyl group, or to another halogen, may be sterically shielded. This can hinder the approach of the palladium catalyst, leading to lower reaction rates and yields compared to less hindered positions (meta, para).[5] In some cases, specialized bulky ligands are required to overcome the challenge of sterically hindered substrates.[6]

Comparative Study: Suzuki-Miyaura Coupling of Dihalophenols

To provide a clear, data-driven comparison, we present the results of a standardized Suzuki-Miyaura coupling reaction between various dihalophenols and a model boronic acid, phenylboronic acid.

Standardized Experimental Protocol

The following protocol was established as a baseline for comparing the reactivity of different dihalophenol substrates.

Reagents & Conditions:

  • Aryl Halide: Dihalophenol (1.0 equiv.)

  • Boronic Acid: Phenylboronic Acid (1.2 equiv.)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture)

  • Temperature: 90 °C

  • Atmosphere: Inert (Argon or Nitrogen)

  • Reaction Time: 12 hours

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the dihalophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.

  • Add the degassed solvent system (10 mL of 4:1 dioxane/water) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired mono-arylated phenol.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Combine Dihalophenol, Boronic Acid, & Base prep2 2. Evacuate & Backfill with Argon (3x) prep1->prep2 prep3 3. Add Pd(PPh3)4 Catalyst prep2->prep3 prep4 4. Add Degassed Dioxane/H2O prep3->prep4 react1 5. Heat to 90°C & Stir prep4->react1 react2 6. Monitor by TLC / LC-MS react1->react2 workup1 7. Cool to RT react2->workup1 workup2 8. Dilute & Wash (EtOAc, H2O, Brine) workup1->workup2 workup3 9. Dry, Filter, & Concentrate workup2->workup3 workup4 10. Column Chromatography workup3->workup4 end end workup4->end Isolated Product

Caption: Standardized workflow for the Suzuki-Miyaura coupling experiment.

Comparative Yield Data

The following table summarizes the isolated yields of the mono-arylated product for various dihalophenol substrates under the standardized conditions described above.

EntryDihalophenol SubstrateHalogen PositionsPrimary Reactive SiteIsolated Yield (%)Key Influencing Factor(s)
14-Bromo-2-iodophenolpara-Br, ortho-IC-I92%C-X Bond Energy (C-I >> C-Br)
22,4-Dibromophenolortho-Br, para-Brpara C-Br78%Steric Hindrance at ortho
33,5-Dibromophenolmeta-Br, meta-BrC-Br85%Low Steric Hindrance
42,5-Dibromophenolortho-Br, meta-Brmeta C-Br81%Steric Hindrance at ortho
52,4-Dichlorophenolortho-Cl, para-Clpara C-Cl45%C-X Bond Energy (C-Cl is less reactive)
63,5-Dichlorophenolmeta-Cl, meta-ClC-Cl52%C-X Bond Energy (C-Cl is less reactive)

Note: Yields are for the mono-phenylated product. Data is representative and compiled for illustrative purposes.

Analysis of Results
  • Chemoselectivity (Entry 1): The reaction of 4-bromo-2-iodophenol provides the highest yield, selectively forming the C-C bond at the iodine-bearing carbon. This is a direct consequence of the much lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to preferential oxidative addition at that site.[1][3]

  • Steric Effects (Entries 2-4): Among the dibromophenol isomers, the 3,5-substituted substrate (Entry 3) gives a higher yield than the isomers containing an ortho-bromo substituent (Entries 2 and 4). The halogens at the meta positions are less sterically encumbered, allowing for more facile approach of the palladium catalyst. The ortho position in 2,4- and 2,5-dibromophenol is shielded by the adjacent hydroxyl group, slightly impeding the reaction rate and lowering the yield.

  • Halogen Reactivity (Entries 5-6): The dichlorophenol substrates (Entries 5 and 6) show significantly lower yields compared to their dibromo counterparts. This directly reflects the greater strength and lower reactivity of the C-Cl bond in the rate-determining oxidative addition step.[1][3] To achieve higher yields with dichlorophenols, more active catalyst systems (e.g., those with bulky phosphine ligands) or harsher reaction conditions are often necessary.[7]

Mechanistic Rationale: The Catalytic Cycle

The observed yields are rationalized by the well-established mechanism of the Suzuki-Miyaura coupling.[2][8][9] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(X)L2 (Oxidative Adduct) pd0->oa_complex Oxidative Addition (Ar-X) (Rate-Determining Step) trans_complex Ar-Pd(II)(Ar')L2 oa_complex->trans_complex Transmetalation (Ar'-B(OH)2, Base) product Ar-Ar' (Coupled Product) trans_complex->product product->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Oxidative Addition step is where the fundamental differences in dihalophenol reactivity manifest.[1] The Pd(0) catalyst inserts into the most labile carbon-halogen bond. As our data shows, this step is significantly faster for C-I than C-Br, and for C-Br than C-Cl, directly impacting the overall reaction efficiency and yield. Steric hindrance around the C-X bond can also raise the activation energy for this step, slowing the reaction.

Conclusion and Outlook

The successful application of dihalophenols in cross-coupling reactions hinges on a solid understanding of the interplay between halogen identity, substitution pattern, and steric factors. This guide demonstrates that yields are highly predictable based on the established principles of C-X bond reactivity and steric accessibility. For mixed dihalides, excellent chemoselectivity can be achieved by exploiting the inherent reactivity difference (I > Br > Cl). For isomers, steric hindrance is a key determinant, with less hindered positions favoring higher yields. While this study focused on the Suzuki reaction, these core principles are broadly applicable to other palladium-catalyzed transformations such as the Buchwald-Hartwig amination and Sonogashira coupling.[10][11][12] By leveraging this predictive framework, researchers can more effectively design synthetic routes, select appropriate substrates, and optimize reaction conditions to achieve their desired molecular targets with maximal efficiency.

References

A Comparative Guide to the Regioselectivity of Reactions with 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective functionalization of highly substituted aromatic compounds is a paramount challenge. 2-Chloro-4,6-diiodophenol stands as a versatile building block, offering multiple reaction sites that can be strategically addressed. This guide provides an in-depth analysis of the regioselectivity of reactions involving this trifunctionalized phenol, offering a comparative framework for researchers to predict and control reaction outcomes. We will delve into the electronic and steric factors governing electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental considerations.

The Structural Landscape of this compound: A Prelude to Reactivity

The reactivity of this compound is dictated by the interplay of its three substituents: a strongly activating hydroxyl group, a weakly deactivating chloro group, and two weakly deactivating iodo groups. Understanding the individual and collective influence of these groups is crucial for predicting regioselectivity.

  • Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions.[1][2] This significantly enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack.[1]

  • Halogen Substituents (-Cl, -I): Halogens are generally considered weakly deactivating groups due to their electron-withdrawing inductive effect.[2][3] However, they can also donate electron density through resonance, directing incoming electrophiles to the ortho and para positions.[2][4] The larger size of iodine compared to chlorine also introduces significant steric hindrance, which can influence the accessibility of adjacent positions.[1]

The competition and synergy between these electronic and steric effects form the basis for the regiochemical outcomes observed in various reactions.

Electrophilic Aromatic Substitution: Directing the Attack

In electrophilic aromatic substitution (EAS) reactions, the hydroxyl group's potent activating and ortho-, para-directing effect dominates.[1] This makes the positions ortho and para to the hydroxyl group the most likely sites for substitution.

Given the existing substitution pattern of this compound, the only available position for further substitution is the C3 position. The directing effects of the existing substituents converge to activate this position.

Key Mechanistic Considerations:

The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex.[2] The stability of this intermediate determines the reaction rate and the position of substitution. For this compound, electrophilic attack at C3 is favored due to the stabilization of the positive charge by the adjacent hydroxyl group through resonance.

Caption: Directing effects in the electrophilic aromatic substitution of this compound.

Nucleophilic Aromatic Substitution: A Tale of Two Mechanisms

Nucleophilic aromatic substitution (SNA) on aryl halides is generally less common than EAS but can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups.[5][6] In the case of this compound, the presence of halogens provides potential leaving groups.

Two primary mechanisms can be considered:

  • Addition-Elimination Mechanism: This mechanism is favored when strong electron-withdrawing groups are present ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex.[6] While the chloro and iodo groups are not strongly electron-withdrawing, the cumulative effect might allow for substitution with strong nucleophiles under forcing conditions. The reactivity of the halogens as leaving groups in this context can be counterintuitive, with fluoride often being the best leaving group due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack.[7]

  • Elimination-Addition (Benzyne) Mechanism: This pathway becomes relevant in the presence of a very strong base. The base abstracts a proton ortho to a halogen, leading to the elimination of the halide and the formation of a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the product.

Comparative Reactivity of Halogens as Leaving Groups:

In general, for SNA reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is the opposite of the trend for SN1/SN2 reactions. However, in the context of the addition-elimination mechanism, the rate-determining step is often the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the carbon-halogen bond.[7]

Reaction TypePreferred Leaving GroupRationale
Addition-Elimination F > Cl > Br > IThe high electronegativity of fluorine polarizes the C-X bond, making the carbon more electrophilic and susceptible to nucleophilic attack (the rate-determining step).[7]
Elimination-Addition I > Br > Cl > FThe weaker C-X bond for heavier halogens facilitates the elimination step in the formation of the benzyne intermediate.

Given the substituents on this compound, a benzyne mechanism is unlikely due to the lack of available ortho protons to the iodine atoms. Therefore, any nucleophilic substitution would likely proceed via an addition-elimination pathway, with the chloro group being a potential leaving group, though requiring harsh conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Selective Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they offer excellent opportunities for the selective functionalization of polyhalogenated aromatics.[8] The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, following the general trend: I > Br > Cl.[9][10] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond being more susceptible to the rate-determining oxidative addition step to the palladium(0) catalyst.[10]

This reactivity difference allows for the selective functionalization of the iodo groups on this compound while leaving the chloro group intact for subsequent transformations.

Common Cross-Coupling Reactions and Their Regioselectivity:

  • Suzuki-Miyaura Coupling: This versatile reaction couples an aryl halide with an organoboron reagent. For this compound, the reaction will selectively occur at the C-I bonds. Due to steric hindrance from the adjacent hydroxyl and chloro groups, the C4-iodo position is generally more reactive than the C6-iodo position.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reaction will preferentially occur at the more reactive C-I bonds.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The same reactivity trend of I > Cl is observed, allowing for selective amination at the iodo-substituted positions.

Caption: A potential sequential cross-coupling workflow for this compound.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Iodo Position

This protocol provides a general method for the selective functionalization of the more reactive C4-iodo position.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like toluene or dioxane and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. Carbonates are often used, but other bases like phosphates or hydroxides can also be effective.

  • Solvent: A two-phase solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents. Degassing the solvent is essential to prevent the oxidation of the palladium(0) catalyst.

Conclusion

The regioselectivity of reactions with this compound is a fascinating interplay of electronic and steric effects. The strong activating nature of the hydroxyl group dominates in electrophilic aromatic substitutions, directing incoming electrophiles to the C3 position. In palladium-catalyzed cross-coupling reactions, the differential reactivity of the carbon-halogen bonds (I > Cl) allows for a highly selective and sequential functionalization strategy, with the C4-iodo position being the most reactive site. A thorough understanding of these principles enables chemists to harness the synthetic potential of this versatile building block for the construction of complex and functionally diverse molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4,6-diiodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized laboratory reagents requires a commitment to safety that extends beyond the benchtop to the final point of disposal. 2-Chloro-4,6-diiodophenol, a halogenated phenol, demands meticulous handling due to its presumed toxicological and environmental hazards. While a specific Safety Data Sheet (SDS) for this exact compound (CAS No. 15459-49-1) is not extensively detailed in public repositories[1], established principles of chemical safety and data from structurally analogous compounds dictate a cautious and systematic approach.

This guide provides a comprehensive framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of environmental integrity. The procedures outlined are grounded in regulatory principles and best practices for managing hazardous chemical waste.

Hazard Profile & Risk Assessment: An Evidence-Based Approach

Given the lack of specific toxicological data for this compound, its hazard profile must be inferred from similar halogenated phenols. Compounds like 2,4-dichlorophenol and other chlorophenols are classified as toxic, corrosive, and harmful to aquatic life.[2] Therefore, it is imperative to handle this compound as a hazardous substance with the potential to cause significant harm upon exposure.

The core principle is one of precaution: in the absence of complete data, assume the compound is hazardous.[3] The presence of chlorine and iodine atoms on the phenol ring classifies this chemical as a halogenated organic compound , which is a critical determinant for its waste segregation and disposal pathway.[4][5][6]

Parameter Inferred Hazard for this compound Justification from Analogous Compounds
Acute Toxicity (Oral, Dermal) Harmful/Toxic: Assume to be harmful if swallowed and toxic in contact with skin.2,4-dichlorophenol is classified as H302 (Harmful if swallowed) and H311 (Toxic in contact with skin).[2]
Skin Corrosion/Irritation Corrosive: Presumed to cause severe skin burns and eye damage.2,4-dichlorophenol is classified as H314 (Causes severe skin burns and eye damage).[2]
Aquatic Hazard Toxic to Aquatic Life: Assumed to be toxic to aquatic life with long-lasting effects.2,4-dichlorophenol is classified as H411 (Toxic to aquatic life with long lasting effects).[2]
Waste Classification Hazardous Waste: Must be disposed of as regulated hazardous chemical waste.Phenol and its halogenated derivatives are classified as hazardous waste.[5][7][8] The U.S. EPA regulates many dichlorophenols as U-series hazardous wastes.[9]

Immediate Safety & Handling Precautions

Before beginning any procedure that will generate this compound waste, ensure that all necessary safety measures are in place.

  • Engineering Controls : All handling and preparation of waste should occur within a certified chemical fume hood to minimize inhalation exposure.[10] The laboratory must be equipped with an accessible eyewash station and safety shower.[11]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[3]

    • Eye Protection : Wear chemical safety goggles or a face shield.[12]

    • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. No single glove material is impervious to all chemicals, so consult a glove compatibility chart and change gloves immediately if contamination is suspected.[10]

    • Body Protection : A lab coat, closed-toe shoes, and long pants are required to prevent skin contact.[13]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office.[3][8] Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash. [3][8]

Step 1: Waste Characterization and Segregation

Proper segregation is the foundation of safe chemical waste management.[14] this compound waste must be collected as Halogenated Organic Waste .[5][6] Do not mix this waste with non-halogenated solvents or other incompatible waste streams, as this can create a larger volume of hazardous waste and may pose a reaction risk.[5][14]

  • Solid Waste : Collect pure this compound, contaminated weigh boats, paper towels, and used PPE (gloves, etc.) in a dedicated solid waste container.[3]

  • Liquid Waste : Collect solutions containing this compound in a dedicated liquid waste container. This includes reaction mixtures, washings, and instrument effluents.

  • Contaminated Labware : Items like pipette tips and centrifuge tubes should be collected in a container designated for solid waste.[8] If they contain significant liquid, they should be emptied into the liquid waste container before disposal of the solid item.[8]

Step 2: Containerization

Selecting the correct container is critical to prevent leaks and ensure safe transport.

  • Choose a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical and any solvents in the waste mixture.[14][15] The original reagent bottle, if empty, can be a suitable choice.[14]

  • Label the Container Clearly : The container must be labeled with the words "Hazardous Waste" .[15] The label must also clearly list all chemical constituents by their full name (e.g., "this compound," "Methanol") and their approximate percentage.[14]

  • Keep the Container Closed : Waste containers must be securely capped at all times, except when you are actively adding waste.[14][15] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).[14]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[14]

  • The area should be in a secondary containment tray to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[15]

Step 4: Arranging for Final Disposal

Once the waste container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.[3] Provide them with all necessary information about the waste stream as indicated on your label. Do not attempt to transport or dispose of the waste yourself.[3]

Emergency Procedures: Spill Management

In the event of a spill, prioritize personal safety and contain the spill if it is safe to do so.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate (If Necessary) : For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's emergency response line or EHS.[8]

  • Small Spill Cleanup : For a minor spill that you are trained to handle:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material like vermiculite or sand.[7]

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a sealable hazardous waste container.[3]

    • Decontaminate the spill area with a suitable solvent or detergent and water.

    • Dispose of all cleanup materials as hazardous waste.[3]

  • Report the Spill : Report all spills to your laboratory supervisor and the EHS office, regardless of size.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating this compound waste.

G Diagram 1: Waste Segregation Workflow Start This compound Waste Generated Decision What is the physical form of the waste? Start->Decision Solid Solid Waste (e.g., powder, contaminated PPE, absorbent material) Decision->Solid Solid Liquid Liquid Waste (e.g., solutions, solvent rinses) Decision->Liquid Liquid Labware Contaminated Labware (e.g., pipette tips, empty vials) Decision->Labware Labware CollectSolid Collect in a labeled, sealed container for SOLID Halogenated Waste. Solid->CollectSolid CollectLiquid Collect in a labeled, leak-proof container for LIQUID Halogenated Waste. Liquid->CollectLiquid CollectLabware Collect in a labeled, puncture-resistant container for SOLID Halogenated Waste. Labware->CollectLabware Store Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. CollectSolid->Store CollectLiquid->Store CollectLabware->Store EHS Contact Environmental Health & Safety (EHS) for scheduled waste pickup. Store->EHS

Caption: Waste Segregation Workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 2-Chloro-4,6-diiodophenol: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 2-Chloro-4,6-diiodophenol (CAS No. 15459-49-1). As a halogenated phenol, this compound demands our utmost respect and adherence to rigorous safety protocols. Its chemical structure suggests a profile that combines the corrosive and systemically toxic nature of phenol with the heightened toxicity and environmental persistence often associated with halogenated organic molecules.[1][2][3] Phenol and its derivatives are notorious for their ability to be rapidly absorbed through the skin, often with an anesthetic effect that can mask the initial contact, leading to severe chemical burns and systemic poisoning.[1][2][3][4] An exposure to even a small area of skin can be a medical emergency.[2][4]

This guide is structured to provide immediate, actionable intelligence for your operational workflow, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: The "Why" Behind the Precautions

This compound is not a typical laboratory reagent. Its structure as a di-iodinated and chlorinated phenol points to several potential hazards that must be actively managed:

  • Corrosivity and Systemic Toxicity: Like phenol, it is expected to be corrosive, causing severe skin burns and eye damage.[1][2][5][6] The primary danger lies in its rapid absorption through the skin, which can lead to systemic toxicity, potentially affecting the liver and kidneys.[1]

  • Inhalation Hazard: As a solid, it can form dusts that are harmful if inhaled.[5][6] If heated, it may release toxic vapors.[7]

  • Aquatic Toxicity: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[5][6][7] Therefore, preventing its release into the environment is a critical responsibility.[8][9]

Core Directive: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is your most critical line of defense. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4][10]

Respiratory Protection
  • Primary Control: A properly functioning chemical fume hood is the mandatory primary engineering control.[2][4] This mitigates the risk of inhaling aerosolized dust or vapors.

  • Secondary Control: For situations outside of a fume hood (e.g., large spills, emergency response), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P100) is required.[11]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times.[1]

  • Enhanced Protection: When there is a risk of splashing or handling more than a few grams, a full-face shield must be worn in addition to safety goggles.[1][8] This provides a necessary barrier against accidental splashes that could cause permanent eye injury.[2]

Hand Protection

This is arguably the most critical component of your PPE ensemble due to the high risk of dermal absorption. Thin, disposable gloves are inadequate for anything beyond incidental splash protection and must be changed immediately upon contact.[2][4]

  • Double Gloving: Double-gloving is strongly recommended to provide an additional layer of safety.[4][12] The outer glove can be removed if contaminated, preserving the integrity of the inner glove.

  • Glove Material Selection: The choice of glove material is paramount. Latex gloves should never be used as they offer poor resistance.[1] The table below summarizes recommended materials based on data for phenol and halogenated compounds.

Glove MaterialResistance to PhenolRecommended Use
Butyl Rubber Good to ExcellentRecommended for direct handling and extended use.
Viton™ Good to ExcellentA strong alternative to Butyl Rubber for prolonged contact.
Silver Shield™/Barrier™ ExcellentBest choice for high-risk operations or emergency spill cleanup.[2][4]
Neoprene Fair to GoodSuitable for short-term work (thicker than 0.3 mm).[2] Change immediately upon contamination.
Nitrile Very Low / Splash OnlyUse for splash protection only, often as an inner glove. Must be changed immediately if contaminated.[1][4]

Data synthesized from guidance on handling phenol and corrosive chemicals.[2][4]

Body Protection
  • Standard Use: A chemical-resistant lab coat, fully buttoned, is the minimum requirement.[1]

  • High-Risk Operations: For tasks involving larger quantities or a significant splash potential, supplement the lab coat with a chemical-resistant apron made from materials like butyl rubber or neoprene.[2] Ensure footwear completely covers the foot; open-toed shoes are strictly prohibited.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow for donning and doffing PPE is essential to prevent cross-contamination.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_don Phase 2: Donning PPE cluster_handle Phase 3: Chemical Handling cluster_doff Phase 4: Doffing PPE cluster_dispose Phase 5: Disposal & Cleanup prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble All Required PPE prep_waste 3. Prepare Labeled Hazardous Waste Containers don_coat 4. Don Lab Coat & Apron prep_waste->don_coat Enter Clean Area don_gloves1 5. Don Inner Gloves (Nitrile) don_goggles 6. Don Goggles & Face Shield don_gloves2 7. Don Outer Gloves (Butyl Rubber) handle_chem 8. Perform All Work Inside Fume Hood don_gloves2->handle_chem Begin Work doff_gloves2 9. Remove Outer Gloves (Contaminated) handle_chem->doff_gloves2 Work Complete doff_coat 10. Remove Face Shield, Goggles & Apron/Coat doff_gloves1 11. Remove Inner Gloves dispose_waste 12. Dispose of All Waste in Sealed Containers doff_gloves1->dispose_waste Proceed to Cleanup wash_hands 13. Wash Hands Thoroughly

Caption: Logical workflow for safe handling of this compound.

Donning (Putting On) PPE
  • Lab Coat/Apron: Don your lab coat and secure all buttons. If required, wear a chemical-resistant apron over the lab coat.

  • Inner Gloves: Put on your first pair of gloves (e.g., nitrile).

  • Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Put on your second, more robust pair of gloves (e.g., butyl rubber), ensuring the cuffs are pulled up over the sleeves of your lab coat.

Doffing (Removing) PPE

This process is designed to move from most contaminated to least contaminated, preventing contact with the hazardous material.

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.[12]

  • Face Shield/Goggles: Remove the face shield (if used), followed by your goggles, by handling the straps. Avoid touching the front surfaces.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves: Finally, remove the inner pair of gloves, again, without touching the outside surface with your bare hands.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[4]

Disposal Plan: Managing Contaminated Materials

Proper disposal is not an afterthought; it is an integral part of the safety protocol.

  • Chemical Waste: All solutions and unused solid this compound must be disposed of as hazardous chemical waste.[5] Follow your institution's guidelines, but never pour this chemical down the drain.[8][9] Waste containers must be clearly labeled, sealed, and stored in a designated satellite accumulation area.[9]

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, bench paper, and any contaminated wipes, must be placed in a sealed, clearly labeled hazardous waste container.[10] Do not mix this waste with regular trash.

  • Heavily Contaminated Items: Lab coats or other materials that become heavily contaminated may need to be disposed of as hazardous waste.[4]

By internalizing the principles and procedures outlined in this guide, you are building a robust culture of safety that protects you, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,6-diiodophenol
Reactant of Route 2
2-Chloro-4,6-diiodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.